molecular formula C5H8ClNO2 B1433747 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride CAS No. 104501-33-9

2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride

Cat. No.: B1433747
CAS No.: 104501-33-9
M. Wt: 149.57 g/mol
InChI Key: FNXGPJXOXIEBNS-UHFFFAOYSA-N
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Description

2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride is a useful research compound. Its molecular formula is C5H8ClNO2 and its molecular weight is 149.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(prop-2-ynylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2.ClH/c1-2-3-6-4-5(7)8;/h1,6H,3-4H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXGPJXOXIEBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride: A Novel Modulator of Mitochondrial Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride, a compound of significant interest in contemporary biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, mechanism of action, and potential therapeutic applications.

Introduction: A Tale of Two Mechanisms

This compound, also known as N-propargylglycine hydrochloride, has emerged from the realm of chemical curiosities to become a focal point of intensive research. Initial commercial descriptions alluded to its potential as a broad-spectrum antimicrobial agent, purportedly acting through the inhibition of ATP synthesis.[1] However, a deeper dive into the scientific literature reveals a more nuanced and arguably more compelling story. The preponderance of peer-reviewed evidence points towards its role as a potent and irreversible inhibitor of proline dehydrogenase (PRODH), a critical enzyme in mitochondrial metabolism.[2][3] This guide will dissect both putative mechanisms, with a primary focus on the well-documented activity as a PRODH inhibitor, while also addressing the initial antimicrobial claims.

Physicochemical Properties: A Foundation for Research

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. While comprehensive experimental data for the hydrochloride salt is not extensively published, the properties of the free base, N-propargylglycine, provide a solid foundation.

PropertyValueSource
Chemical Formula C₅H₈ClNO₂[4]
Molecular Weight 149.58 g/mol [4]
CAS Number 104501-33-9[4]
Melting Point (free base) 238-240 °C (decomposes)[]
Appearance White to off-white powderInferred from supplier data
Solubility Expected to have good aqueous solubility as a hydrochloride salt[6]

Note: The hydrochloride salt form is expected to enhance the aqueous solubility and stability of the parent compound, N-propargylglycine.

Synthesis and Characterization: From Precursors to the Final Product

The synthesis of this compound can be approached through established methods of amino acid chemistry. A key strategy involves the zinc-mediated addition of a propargyl halide to a protected glycine derivative.

Synthetic Pathway Overview

A plausible synthetic route, adapted from patented methodologies for related compounds, is outlined below.[2] This multi-step process begins with a protected glycine ester, which is then reacted with a propargyl halide in the presence of zinc dust. The resulting N-propargylglycine ester is then deprotected and hydrolyzed to yield the free amino acid, which is subsequently converted to its hydrochloride salt.

Synthesis_Pathway cluster_0 Key Alkylation Step A Protected Glycine Ester B N-Boc-2-acetoxyglycine methyl ester A->B Protection E N-Boc-propargylglycine methyl ester B->E Zinc-mediated Alkylation C Propargyl Bromide C->E Zinc-mediated Alkylation D Zinc Dust D->E Zinc-mediated Alkylation F Acidic Hydrolysis E->F Deprotection & Hydrolysis G N-Propargylglycine F->G H HCl G->H Salt Formation I This compound H->I

Caption: A potential synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of N-Boc-propargylglycine methyl ester

  • To a stirred suspension of zinc dust in a suitable aprotic solvent (e.g., tetrahydrofuran), add a solution of methyl N-Boc-2-acetoxyglycine.

  • Slowly add propargyl bromide to the reaction mixture.

  • Maintain the reaction at a controlled temperature and monitor for completion by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Boc-propargylglycine methyl ester.

Step 2: Hydrolysis and Deprotection

  • Dissolve the N-Boc-propargylglycine methyl ester in a mixture of a suitable solvent (e.g., dioxane) and aqueous hydrochloric acid.

  • Heat the reaction mixture at reflux and monitor for the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude N-propargylglycine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude N-propargylglycine in a minimal amount of water.

  • Add a stoichiometric amount of concentrated hydrochloric acid.

  • Lyophilize the solution to obtain this compound as a solid.

Spectroscopic Characterization
  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show characteristic peaks for the acetylenic proton (a triplet), the methylene group adjacent to the alkyne (a doublet), the methylene group of the glycine backbone (a singlet), and the amine proton. The spectrum of poly(N-propargyl-glycine) provides a reference for the expected chemical shifts of the propargyl and glycine protons.[7]

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the two acetylenic carbons, the two methylene carbons, and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: The infrared spectrum is anticipated to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine hydrochloride, the C≡C stretch of the alkyne, and the C=O stretch of the carboxylic acid.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the free base (N-propargylglycine) and characteristic fragmentation patterns.

Mechanism of Action: A Focus on Proline Dehydrogenase Inhibition

The primary and most well-documented biological activity of 2-[(Prop-2-yn-1-yl)amino]acetic acid (N-propargylglycine) is its role as a suicide inhibitor of proline dehydrogenase (PRODH).[2][3] PRODH is a mitochondrial inner membrane flavoenzyme that catalyzes the first and rate-limiting step in proline catabolism.

The Role of PRODH in Cellular Metabolism

PRODH is a critical enzyme for cancer cell survival under metabolic stress and is considered a potential target for cancer drug development.[3] It is also involved in neurotransmission and cellular redox balance.

Suicide Inhibition of PRODH

N-propargylglycine acts as a mechanism-based inactivator of PRODH.[3] The enzyme recognizes the glycine portion of the molecule, drawing the propargyl group into the active site. The flavin cofactor of PRODH then oxidizes the propargylamine, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing irreversible inactivation.[8] This inactivation leads to the degradation of the PRODH protein.[2]

PRODH_Inhibition cluster_0 Mitochondrion A N-Propargylglycine B PRODH Active Site A->B Enzyme Recognition C Reactive Intermediate B->C Oxidation by FAD D Covalent Adduct Formation C->D Covalent Binding E Irreversibly Inactivated PRODH D->E F PRODH Degradation E->F Cellular Response

Caption: Mechanism of PRODH inhibition by N-propargylglycine.

Induction of the Mitochondrial Unfolded Protein Response (UPRmt)

A unique consequence of PRODH inhibition by N-propargylglycine is the induction of the mitochondrial unfolded protein response (UPRmt).[2][3] This is a cellular stress response that aims to restore mitochondrial homeostasis. The degradation of the inactivated PRODH protein triggers the upregulation of mitochondrial chaperones, such as HSP-60 and GRP-75, and proteases like YME1L1.[2][9] This enhancement of mitochondrial quality control is believed to have neuroprotective effects.[9]

Potential Therapeutic Applications: Beyond the Benchtop

The unique mechanism of action of N-propargylglycine opens up several promising avenues for therapeutic development.

Oncology

Given the reliance of certain cancer cells on proline metabolism for survival, PRODH inhibition presents a viable anticancer strategy.[3] N-propargylglycine has demonstrated antitumor activity in preclinical models.[2]

Neurodegenerative Diseases

The induction of the UPRmt and the resulting enhancement of mitochondrial proteostasis suggest that N-propargylglycine could be repurposed as a therapeutic for neurodegenerative disorders such as Huntington's and Parkinson's disease, which are characterized by mitochondrial dysfunction and proteotoxicity.[9]

The Antimicrobial Question

While some commercial sources suggest broad-spectrum antimicrobial activity via ATP synthase inhibition, this claim is not well-supported by the available peer-reviewed literature.[1] The primary focus of academic research has been on its effects on PRODH. Further investigation is required to validate or refute the antimicrobial claims and to elucidate the purported mechanism of action.

Safety and Toxicology: A Preliminary Assessment

Preclinical studies with N-propargylglycine have reported "excellent host tolerance" with no detectable impairment in mouse health at therapeutic doses.[3] However, comprehensive toxicology studies on the hydrochloride salt are not yet publicly available. As with any research chemical, appropriate safety precautions should be taken. The GHS hazard statements for the compound include warnings for skin and eye irritation and potential respiratory irritation.

Conclusion and Future Directions

This compound is a fascinating molecule with a well-documented and compelling mechanism of action as a suicide inhibitor of proline dehydrogenase. Its ability to induce the mitochondrial unfolded protein response opens up exciting possibilities for its therapeutic application in oncology and neurodegenerative diseases. While the initial claims of broad-spectrum antimicrobial activity require further validation, the existing body of research firmly establishes this compound as a valuable tool for probing mitochondrial metabolism and a promising lead for drug development.

Future research should focus on obtaining a comprehensive physicochemical and toxicological profile of the hydrochloride salt, as well as conducting further preclinical studies to explore its full therapeutic potential.

References

  • ResearchGate. 1 H NMR spectrum of poly(N-propargyl-glycine) prepared from NHC.... Available at: [Link]

  • Scott, G. K., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Amino Acids, 53(12), 1927–1939. Available at: [Link]

  • Benz, C. C., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. PubMed, 34089390. Available at: [Link]

  • Tanner, J. J., et al. (2024). Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-propargylglycine. Biochemistry. Available at: [Link]

  • Google Patents. WO1995028385A1 - Synthesis n-protected amino acids, especially n-boc-l-propargylglycine by zinc-mediated addition or organic halides to glycine cation equivalent.
  • PubChem. DL-Propargylglycine. Available at: [Link]

  • D-Propargylglycine Hydrochloride: A Versatile Amino Acid Building Block for Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

An In-depth Technical Guide to 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride (CAS: 104501-33-9)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist: This document provides a comprehensive technical overview of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride. Due to the limited specific peer-reviewed research on this molecule, this guide synthesizes available data from chemical suppliers with foundational chemical principles. It aims to highlight its structural features and project its potential applications, particularly as a versatile building block in medicinal chemistry and chemical biology.

Core Molecular Identity and Physicochemical Properties

This compound, also known as H-Prg-OH hydrochloride, is a synthetic amino acid derivative.[1][2] Its structure is distinguished by two key functional groups: a propargyl group (a terminal alkyne) and a glycine (aminoacetic acid) backbone. This unique combination makes it a valuable reagent for introducing an alkyne handle into peptides, small molecules, and other biological constructs.[3]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for laboratory use.[2][4]

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 104501-33-9[1][2][5][6]
Molecular Formula C₅H₈ClNO₂[2]
Molecular Weight 149.58 g/mol [2]
IUPAC Name 2-(prop-2-ynylamino)acetic acid;hydrochloride[1]
SMILES C#CCNCC(O)=O.Cl[2]
Purity ≥95-97% (Typical)[2][6][7]
Appearance White to off-white solid/powder
Storage Sealed in dry conditions, 2-8°C[2]
Molecular Structure Diagram

Caption: Figure 1: Structure of this compound.

Scientific Rationale and Potential Applications

The primary utility of this molecule stems from its propargyl group. The terminal alkyne is a key functional group for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[8]

Role as a Click Chemistry Building Block

The most prominent application for this compound is in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[9] This reaction joins an alkyne (like the one in our topic compound) with an azide to form a stable triazole ring.[9]

Causality of Experimental Choice: Researchers choose building blocks like this compound because the CuAAC reaction is:

  • High-Yielding: It proceeds with high efficiency, simplifying purification.[9]

  • Biocompatible: The reaction can often be performed in aqueous solutions, making it suitable for modifying biological molecules like peptides and proteins.[9][10]

  • Specific: The alkyne and azide groups are largely inert to other functional groups found in biological systems, ensuring that the reaction occurs only where intended.[10]

This makes the compound an excellent tool for:

  • Peptide and Protein Modification: Introducing probes, tags (like fluorescent dyes), or other functionalities.[9]

  • Drug Discovery: Linking molecular fragments to create novel drug candidates or for creating antibody-drug conjugates (ADCs).[3]

  • Materials Science: Synthesizing polymers and functionalized surfaces.[11][12]

Broader Applications in Medicinal Chemistry

The propargylamine moiety is a significant pharmacophore found in several approved drugs and clinical candidates.[3] Its presence can be crucial for enzyme inhibition or for covalent modification of target proteins.

While no specific biological activity has been documented for this compound itself, its structural relative, DL-Propargylglycine, is known as an irreversible inhibitor of cystathionine γ-lyase (CSE), an enzyme involved in hydrogen sulfide (H₂S) synthesis.[7][13][14][15] This suggests that our topic compound could be a valuable starting point or negative control in studies involving H₂S signaling pathways.

Experimental Protocols: A Hypothetical Workflow

The following protocol outlines a general, self-validating workflow for using this compound to label a peptide with an azide-containing fluorescent dye via CuAAC.

Protocol: Fluorescent Labeling of an Azide-Modified Peptide

Objective: To covalently attach a fluorescent tag to a peptide for imaging applications.

Materials:

  • This compound (our alkyne source)

  • Azide-modified peptide (e.g., Azido-Lys-Peptide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Azide-fluorophore conjugate (e.g., Azide-Cy5)

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile, deionized water.

    • Prepare a 1 mM stock solution of the azide-modified peptide in PBS.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 10 mM stock solution of the Azide-fluorophore in DMSO.

  • Reaction Assembly (Causality Explanation):

    • In a microcentrifuge tube, combine:

      • 100 µL of the 1 mM azide-peptide solution.

      • 10 µL of the 10 mM alkyne solution (a 10-fold molar excess ensures the reaction goes to completion).

      • 2.5 µL of the 20 mM CuSO₄ solution.

    • Vortex briefly.

    • Add 5 µL of the 100 mM Sodium Ascorbate solution. (Self-Validating Step: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ. The reaction will not proceed without it, confirming the necessity of the catalytic system.)

    • Vortex the final mixture and allow it to react for 1-2 hours at room temperature, protected from light.

  • Purification and Validation:

    • Purify the labeled peptide from unreacted components using reverse-phase HPLC.

    • Confirm the successful conjugation by MALDI-TOF mass spectrometry. (Self-Validating Step: A mass shift corresponding to the addition of the alkyne-glycine moiety will be observed, providing direct evidence of the reaction's success.)

Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction Assembly cluster_analysis 3. Purification & Validation prep_alkyne Prepare Alkyne Stock (Topic Compound) mix Combine Peptide, Alkyne, and CuSO4 prep_alkyne->mix prep_peptide Prepare Azide-Peptide Stock prep_peptide->mix prep_cu Prepare CuSO4 Stock prep_cu->mix prep_asc Prepare Ascorbate Stock (Fresh) add_asc Add Sodium Ascorbate to initiate reaction prep_asc->add_asc mix->add_asc react Incubate 1-2h at RT (Protected from light) add_asc->react purify Purify via HPLC react->purify validate Validate by Mass Spec (Confirm Mass Shift) purify->validate

Caption: Figure 2: A general workflow for peptide labeling using CuAAC.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid creating dust.[16] Handle in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.[16]

  • Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place.[2][16] The compound may be moisture-sensitive.[16]

For complete safety information, always refer to the latest Safety Data Sheet (SDS) from your supplier.

Conclusion and Future Outlook

This compound is a specialized chemical building block with significant potential in bioconjugation, drug discovery, and materials science. Its value is intrinsically linked to the robust and versatile nature of click chemistry. While direct biological studies on this specific molecule are scarce, its structural features suggest it is a prime candidate for creating novel molecular probes, tagged peptides, and complex drug scaffolds. Future research will likely see its incorporation into increasingly complex systems, leveraging the precision of the alkyne-azide cycloaddition to build the next generation of diagnostics and therapeutics.

References

  • 1Click Chemistry. (n.d.). Building-Blocks.
  • ZME Science. (2023, July 18). Click chemistry: building molecules like LEGO blocks.
  • AAPPTEC. (n.d.). Click Chemistry Building Blocks for Peptide Synthesis Archives.
  • Biosynth. (n.d.). Prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride.
  • Biosynth. (n.d.). This compound | 104501-33-9 | EEA50133.
  • Sigma-Aldrich. (n.d.). Click Chemistry Reagents Overview.
  • Aapptec Peptides. (n.d.). Azido Amino Acids and Click Chemistry Builiding Blocks.
  • Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Propargyl Alcohol in Modern Chemical Synthesis.
  • Chem-Impex. (n.d.). L-Propargylglycine methyl ester hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). DL-Propargylglycine (hydrochloride) | CAS 16900-57-5 | SCBT.
  • TargetMol. (n.d.). DL-Propargylglycine HCl.
  • Rawsource. (2025, January 30). Propargyl Alcohol in Specialty Chemicals: Key Insights.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024, August 21). Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis.
  • angenechemical.com. (n.d.). H-Prg-OH hydrochloride(CAS# 104501-33-9).
  • Future Medicinal Chemistry. (n.d.). Propargylamine: an Important Moiety in Drug Discovery.
  • Cayman Chemical. (n.d.). DL-Propargyl Glycine (hydrochloride) (PAG, CAS Number: 16900-57-5).
  • PubChem. (n.d.). 2-[(Propan-2-yl)amino]acetic acid hydrochloride | C5H12ClNO2 | CID 19986908.
  • ChemScene. (n.d.). 104501-33-9 | this compound.
  • Biosynth. (n.d.). L-Propargylglycine | 23235-01-0 | FP40143.
  • Wikipedia. (n.d.). Propargylglycine.
  • Fisher Scientific. (2018, October 23). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). This compound | 104501-33-9.
  • Biosynth. (n.d.). 2-[(Prop-2-en-1-yl)amino]acetic acid hydrochloride | 3182-78-3 | DAA18278.
  • Advanced ChemBlocks. (n.d.). This compound.
  • Benchchem. (n.d.). 2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride.
  • CAS Common Chemistry. (n.d.). Arsenic sulfide.
  • ChemicalBook. (n.d.). This compound.
  • ChemicalBook. (n.d.). Sodium cyanide CAS#: 143-33-9.
  • Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • MedChemExpress. (n.d.). 2-((2-Aminoethyl)amino)acetic acid | Amino Acid Derivative.
  • NIH PubChem. (n.d.). Arsenic trisulfide | As2S3 | CID 71586773.
  • Sigma-Aldrich. (n.d.). [(2-Aminoethyl)amino]acetic acid AldrichCPR.

Sources

2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride

Abstract: This technical guide provides a comprehensive overview of the mechanism of action for this compound. While direct peer-reviewed literature on this specific salt is limited, extensive research on its core active moiety, N-propargylglycine (N-PPG), has elucidated a primary mechanism centered on the irreversible inhibition of the mitochondrial enzyme proline dehydrogenase (PRODH). This guide will delve into the molecular interactions, downstream signaling cascades, and the resulting anticancer and neuroprotective cellular outcomes. Methodologies for key experimental validations are provided to equip researchers in the field of drug development with the necessary tools to investigate this compound and its derivatives.

Introduction and Scientific Context

This compound is an N-substituted glycine derivative featuring a propargyl group. This structural motif is key to its biological activity. The primary focus of this guide is its action as a potent, mechanism-based inhibitor of proline dehydrogenase (PRODH), a mitochondrial flavoprotein that catalyzes the first step in proline catabolism.[1][2][3] PRODH is a critical enzyme in cellular metabolism, particularly under conditions of nutrient stress, making it a significant target in oncology and neurodegenerative disease research.[1][4]

While some commercial suppliers have noted potential broad-spectrum antimicrobial properties for this compound, this guide will concentrate on the well-documented mechanism of PRODH inhibition, which is supported by a robust body of scientific literature for the active N-propargylglycine core.

Core Mechanism of Action: Suicide Inhibition of Proline Dehydrogenase (PRODH)

The central mechanism of action is the irreversible, time-dependent inactivation of proline dehydrogenase (PRODH), classifying this compound (hereafter referred to by its active moiety, N-propargylglycine or N-PPG) as a suicide inhibitor.

The Target: Proline Dehydrogenase (PRODH)

PRODH, also known as proline oxidase, is an enzyme located on the inner mitochondrial membrane.[5][6] It catalyzes the FAD-dependent oxidation of L-proline to Δ¹-pyrroline-5-carboxylate (P5C).[7][8] This reaction is the initial and rate-limiting step in the proline degradation pathway, which ultimately yields glutamate. The electrons captured by the FAD cofactor (forming FADH₂) are passed to the electron transport chain, contributing to ATP production or, under certain conditions, the generation of reactive oxygen species (ROS).[5][6] Due to its role in providing energy and metabolic intermediates, PRODH is often upregulated in cancer cells to help them survive under stress.[1][4]

The Molecular Interaction: Covalent Adduct Formation

N-PPG is processed by the PRODH active site as if it were the natural substrate, proline. This initiates a catalytic cycle that results in the formation of a highly reactive intermediate. This intermediate then covalently binds to the enzyme's FAD cofactor, leading to its irreversible inactivation.

Specifically, the inactivation mechanism results in the formation of a 3-carbon covalent bridge between a conserved lysine residue in the PRODH active site (Lys234 in human PRODH) and the N5 atom of the FAD cofactor.[2] This event permanently blocks the enzyme's catalytic activity. The inactivation by N-PPG is a rapid process, typically occurring on a timescale of minutes.[2]

cluster_PRODH PRODH Active Site FAD FAD Cofactor Intermediate Reactive Intermediate FAD->Intermediate Catalytic Activation Lys Active Site Lysine Inactive_PRODH Covalently Modified Inactive PRODH Lys->Inactive_PRODH NPPG N-Propargylglycine (Inhibitor) NPPG->FAD Enters Active Site Intermediate->Inactive_PRODH Covalent Adduct Formation (with FAD & Lysine)

Figure 1: Mechanism of PRODH Suicide Inhibition by N-Propargylglycine (N-PPG).

Downstream Cellular Consequences and Therapeutic Potential

The inhibition of PRODH by N-PPG triggers significant downstream signaling pathways, leading to distinct cellular outcomes with therapeutic implications in oncology and neurodegeneration.

Anticancer Effects

By inhibiting PRODH, N-PPG disrupts a key metabolic pathway that cancer cells rely on for survival, particularly under nutrient-deprived conditions.[1][4] This leads to a reduction in ATP production from proline catabolism and can induce apoptosis. The pro-apoptotic role of PRODH inhibition is linked to the generation of intracellular ROS and the subsequent release of cytochrome c from the mitochondria, activating the intrinsic apoptosis pathway.[5]

Neuroprotection via Mitohormesis and the Mitochondrial Unfolded Protein Response (UPRmt)

A unique consequence of PRODH inactivation by N-PPG is the induction of the mitochondrial unfolded protein response (UPRmt).[1][2] The formation of the covalent adduct and subsequent inactivation of PRODH is recognized by the cell's mitochondrial quality control systems as a form of protein damage. This triggers a protective stress response known as mitohormesis.

This response involves the rapid decay and clearance of the inactivated PRODH protein and a compensatory upregulation of mitochondrial chaperone proteins, such as HSP-60 and GRP-75, and the inner membrane protease YME1L1.[1][2] This cascade enhances overall mitochondrial proteostasis, improving the organelle's ability to handle damaged proteins and mitigate proteotoxic stress. This mechanism is being explored for its therapeutic potential in neurodegenerative disorders like Huntington's and Parkinson's disease, which are characterized by protein aggregation and mitochondrial dysfunction.[9]

NPPG N-Propargylglycine PRODH_Inhibition Suicide Inhibition of Mitochondrial PRODH NPPG->PRODH_Inhibition PRODH_Decay Rapid Decay of Inactivated PRODH PRODH_Inhibition->PRODH_Decay Anticancer Anticancer Effects PRODH_Inhibition->Anticancer UPRmt Activation of Mitochondrial Unfolded Protein Response (UPRmt) PRODH_Decay->UPRmt Chaperones Upregulation of Mitochondrial Chaperones (HSP-60, GRP-75) UPRmt->Chaperones Protease Upregulation of Protease YME1L1 UPRmt->Protease Proteostasis Enhanced Mitochondrial Proteostasis Chaperones->Proteostasis Protease->Proteostasis Neuroprotection Neuroprotection Proteostasis->Neuroprotection

Figure 2: Downstream Signaling Cascade Following PRODH Inhibition by N-PPG.

Experimental Protocols for Mechanism Validation

To validate the mechanism of action of this compound, a series of biochemical and cell-based assays should be performed.

Protocol: In Vitro PRODH Activity Assay

This assay measures the enzymatic activity of PRODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[10][11]

Objective: To determine the inhibitory effect and kinetics of the test compound on PRODH activity.

Materials:

  • Isolated mitochondria or purified PRODH enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • L-Proline (Substrate)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Test Compound: this compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a stock solution of the test compound in an appropriate solvent (e.g., water or DMSO).

  • In a 96-well plate, add 150 µL of Assay Buffer to each well.

  • Add 10 µL of various concentrations of the test compound or vehicle control to the wells.

  • Add 20 µL of the mitochondrial preparation or purified enzyme to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.

  • Add 10 µL of DCPIP solution to each well.

  • To initiate the reaction, add 10 µL of L-proline solution to each well.

  • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 15-30 minutes. The rate of DCPIP reduction is proportional to PRODH activity.

  • Calculate the rate of reaction for each concentration and determine the IC₅₀ value of the inhibitor.

Data Presentation:

Compound Concentration (µM)PRODH Activity (ΔAbs/min)% Inhibition
0 (Vehicle)0.1500
10.12516.7
100.08046.7
500.04570.0
1000.02086.7
5000.00596.7

Table 1: Example Data for PRODH Inhibition Assay.

Protocol: Western Blot Analysis of UPRmt Markers

Objective: To assess the induction of the mitochondrial unfolded protein response in cells treated with the test compound.

Materials:

  • Cell line of interest (e.g., ZR-75-1 breast cancer cells)[1]

  • Cell culture medium and supplements

  • Test Compound

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibodies: anti-PRODH, anti-HSP-60, anti-YME1L1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound or vehicle for a specified time (e.g., 24-48 hours).

  • Wash cells with ice-cold PBS and lyse them using Lysis Buffer.

  • Quantify total protein concentration using a BCA or Bradford assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Image the blot using a digital imager.

  • Quantify band intensities and normalize to the loading control (β-actin).

cluster_workflow Western Blot Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection G->H I 9. Imaging & Analysis H->I

Figure 3: Experimental Workflow for Western Blot Analysis.

Conclusion

The primary mechanism of action for this compound is attributable to its core N-propargylglycine structure, which acts as a potent suicide inhibitor of the mitochondrial enzyme proline dehydrogenase. This irreversible inactivation disrupts cancer cell metabolism and triggers a protective mitohormetic response (UPRmt) in neuronal cells, highlighting its dual therapeutic potential in oncology and neurodegeneration. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and validate these mechanisms, paving the way for the development of novel therapeutics targeting proline metabolism.

References

  • Pandey, V., Wu, X., Siso-Terra, M., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Amino Acids, 53(12), 1927–1939. [Link][1]

  • Pandey, V., Wu, X., Siso-Terra, M., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. National Center for Biotechnology Information. [Link][2]

  • National Library of Medicine. (2021). PRODH gene: MedlinePlus Genetics. [Link][12]

  • Zhang, Z., Liu, R., & Wang, W. (2023). Can proline dehydrogenase—a key enzyme involved in proline metabolism—be a novel target for cancer therapy? Frontiers in Oncology. [Link][5]

  • Korasick, D. A., Tanner, J. J., et al. (2021). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. Biochemistry, 60(48), 3695–3706. [Link][7]

  • Wikipedia. Proline dehydrogenase. [Link][6]

  • Pandey, V., Wu, X., Siso-Terra, M., et al. (2021). Correction to: N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. National Center for Biotechnology Information. [Link][13]

  • Ribar, T., Fussi, F., et al. (2020). Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities. Plants (Basel), 10(1), 22. [Link][10]

  • Servet, C., Ghelis, T., et al. (2012). Proline dehydrogenase is a positive regulator of cell death in different kingdoms. Frontiers in Oncology, 2, 43. [Link][8]

  • Ribar, T., Fussi, F., et al. (2020). Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities. ResearchGate. [Link][11]

  • Wikipedia. Proline oxidase. [Link][4]

Sources

An In-depth Technical Guide to the Biological Activity of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the biological activities of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride, a compound of significant interest in the fields of oncology, neurobiology, and metabolic studies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this molecule.

Introduction and Physicochemical Properties

This compound, also known as N-propargylglycine hydrochloride (N-PPG HCl), is a synthetic amino acid derivative. The presence of the propargyl group, an alkyne functional group, is central to its biological reactivity. The hydrochloride salt form enhances its stability and aqueous solubility, making it suitable for a variety of experimental and preclinical applications.

PropertyValue
IUPAC Name 2-[(Prop-2-yn-1-yl)amino]acetic acid;hydrochloride
Synonyms N-Propargylglycine hydrochloride, H-Prg-OH hydrochloride
CAS Number 104501-33-9[1][2]
Molecular Formula C5H8ClNO2[1][2]
Molecular Weight 149.58 g/mol [2]
Structure C#CCNCC(=O)O.Cl[1][2]

Primary Biological Target: Proline Dehydrogenase (PRODH)

The most significant and well-documented biological activity of N-propargylglycine is its role as a potent and irreversible inhibitor of proline dehydrogenase (PRODH).[3][4][5] PRODH is a key mitochondrial inner membrane flavoprotein that catalyzes the first step in proline catabolism, the oxidation of proline to Δ1-pyrroline-5-carboxylate. This process is crucial for cancer cell survival under metabolic stress, making PRODH a promising target for cancer therapy.[3][5]

Mechanism of Action: Suicide Inhibition

N-propargylglycine acts as a mechanism-based inactivator, or "suicide inhibitor," of PRODH.[3] The inactivation process involves the covalent modification of the N5 atom of the FAD cofactor within the enzyme's active site.[3] This irreversible binding leads to the functional inactivation of the enzyme.

The consequence of this inhibition extends beyond the simple blockade of proline metabolism. The inhibition of PRODH by N-propargylglycine leads to a rapid decay of the PRODH protein itself.[3][5] This, in turn, triggers the mitochondrial unfolded protein response (UPRmt), a cellular stress response pathway aimed at maintaining mitochondrial proteostasis.[3][5] The activation of UPRmt is evidenced by the upregulation of mitochondrial chaperone proteins such as HSP-60 and GRP-75, as well as the inner mitochondrial membrane protease YME1L1.[3][5]

PRODH_Inhibition_Pathway NPPG N-Propargylglycine (N-PPG) PRODH Proline Dehydrogenase (PRODH) NPPG->PRODH Suicide Inhibition PRODH_inactive Inactive PRODH-NPPG Adduct PRODH->PRODH_inactive Covalent Modification PRODH_decay PRODH Protein Decay PRODH_inactive->PRODH_decay UPRmt Mitochondrial Unfolded Protein Response (UPRmt) PRODH_decay->UPRmt Triggers Chaperones Upregulation of HSP-60, GRP-75, YME1L1 UPRmt->Chaperones

Caption: Mechanism of PRODH inhibition by N-propargylglycine.

Anticancer Activity

The inhibition of PRODH by N-propargylglycine has demonstrated significant anticancer activity, particularly in breast cancer models.[3] By disrupting proline metabolism, N-propargylglycine deprives cancer cells of a critical source of ATP and building blocks for biosynthesis, especially under conditions of nutrient deprivation and hypoxia. This can lead to a reduction in cancer cell proliferation and survival. The oral bioavailability of N-propargylglycine enhances its potential as a therapeutic agent.[3][4]

Secondary Biological Target: Cystathionine γ-lyase (CSE)

Propargylglycine is also widely recognized as an irreversible inhibitor of cystathionine γ-lyase (CSE), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[6][7][8] CSE plays a crucial role in the transsulfuration pathway, catalyzing the conversion of cystathionine to cysteine.[6] It is also a major endogenous producer of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles.[6][7]

Mechanism of Action: PLP Adduct Formation

As a mechanism-based inactivator, propargylglycine forms a covalent adduct with the PLP cofactor in the active site of CSE.[6] This inactivation blocks the normal catalytic cycle of the enzyme, leading to a reduction in both cysteine and H₂S production. Due to its efficacy in inhibiting CSE, propargylglycine is a valuable research tool for studying the biological functions of H₂S in processes such as vasodilation, inflammation, and oxidative stress.[6]

CSE_Inhibition_Workflow cluster_0 Experimental Workflow: CSE Inhibition Assay PAG Propargylglycine (PAG) Incubation Incubate PAG with CSE PAG->Incubation CSE Cystathionine γ-lyase (CSE) CSE->Incubation Assay Measure CSE Activity (e.g., H₂S production) Incubation->Assay IC50 Determine IC50 Value Assay->IC50

Caption: Experimental workflow for assessing CSE inhibition.

Potential Therapeutic Applications

The dual inhibitory activity of this compound on both PRODH and CSE opens up several avenues for therapeutic development.

  • Oncology : Its primary role as a PRODH inhibitor makes it a strong candidate for the development of novel anticancer agents, particularly for tumors that are highly dependent on proline metabolism.[3][5]

  • Neurodegenerative Diseases : The ability of N-propargylglycine to cross the blood-brain barrier and its impact on mitochondrial function suggest its potential for investigation in the context of neurodegenerative diseases.[4][5]

  • Metabolic Disorders : As an inhibitor of key metabolic enzymes, it could be explored for its effects on various metabolic pathways and associated disorders.

Experimental Protocols

The following are generalized protocols for assessing the biological activity of this compound.

PRODH Inhibition Assay
  • Enzyme Source : Isolate mitochondria from cells or tissues known to express high levels of PRODH (e.g., specific cancer cell lines).

  • Assay Buffer : Prepare a suitable buffer (e.g., phosphate buffer, pH 7.4) containing the necessary cofactors.

  • Inhibitor Preparation : Prepare a stock solution of this compound and create a dilution series.

  • Assay Procedure :

    • Add the mitochondrial preparation to the assay buffer.

    • Add varying concentrations of the inhibitor and pre-incubate.

    • Initiate the reaction by adding the substrate, L-proline.

    • Monitor the reduction of a suitable electron acceptor (e.g., 2,6-dichlorophenolindophenol) spectrophotometrically.

  • Data Analysis : Calculate the rate of reaction at each inhibitor concentration and determine the IC50 value.

Cell Viability Assay (Anticancer Activity)
  • Cell Culture : Culture a cancer cell line of interest (e.g., a breast cancer cell line) in appropriate media.

  • Treatment : Seed the cells in 96-well plates and allow them to adhere. Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • Viability Assessment : Use a standard cell viability assay, such as the MTT or MTS assay, to quantify the number of viable cells.

  • Data Analysis : Plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot for UPRmt Markers
  • Cell Treatment : Treat cells with this compound for a time course determined from previous experiments.

  • Protein Extraction : Lyse the cells and isolate the total protein.

  • SDS-PAGE and Transfer : Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting : Probe the membrane with primary antibodies against PRODH, HSP-60, GRP-75, and YME1L1. Use a suitable secondary antibody conjugated to a detectable marker (e.g., HRP).

  • Detection and Analysis : Visualize the protein bands and quantify the changes in protein expression relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a molecule with compelling biological activities, primarily as a suicide inhibitor of proline dehydrogenase and an irreversible inhibitor of cystathionine γ-lyase. Its demonstrated anticancer effects and potential in neurobiology warrant further investigation. The detailed understanding of its mechanisms of action provides a solid foundation for its development as a therapeutic agent and its use as a chemical probe to explore complex biological pathways.

References

  • Scott, G. K., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Amino Acids, 53(12), 1927–1939. [Link]

  • Wikipedia. (2023, October 29). Propargylglycine. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). L-Propargylglycine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. National Center for Biotechnology Information. Retrieved from [Link]

  • IRIS. (n.d.). Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine. Institutional Research Information System. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Cystathionine gamma-lyase. In Wikipedia. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Retrieved from [Link]

  • PubMed. (2016). Design, synthesis and biological evaluation of N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines as novel monoamine oxidase B inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2018). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(Propan-2-yl)amino]acetic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Prop-2-yn-1-ylglycine hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Prop-2-yn-1-ylglycine Hydrochloride

Authored by Gemini, Senior Application Scientist

Introduction: The Significance of Prop-2-yn-1-ylglycine

Prop-2-yn-1-ylglycine, more commonly known as propargylglycine, is a non-proteinogenic α-amino acid of significant interest in biochemical and pharmaceutical research.[1] Its structure is characterized by a terminal alkyne functional group, which imparts unique chemical reactivity and biological activity.[1][2] The compound is most frequently utilized in its hydrochloride salt form, DL-Propargylglycine hydrochloride (CAS No: 16900-57-5), to enhance its stability and solubility for experimental use.[3][4]

The primary utility of propargylglycine in research stems from its function as a potent, irreversible inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the endogenous production of hydrogen sulfide (H₂S).[1][4][5] H₂S is a critical gasotransmitter involved in a myriad of physiological processes, including vasodilation, inflammation, and neurotransmission. By inhibiting CSE, propargylglycine serves as an indispensable chemical tool for elucidating the complex roles of H₂S in both health and disease, including conditions like hypertension, pancreatitis, and sepsis.[1][4] Furthermore, the terminal alkyne moiety makes propargylglycine a valuable reagent for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling its use in bioconjugation, proteomics, and drug discovery applications.[2]

This guide provides a detailed examination of a robust and widely applicable pathway for the synthesis of DL-propargylglycine hydrochloride, designed for researchers and professionals in organic synthesis and drug development. We will explore the underlying chemical principles, provide a detailed experimental protocol, and outline methods for purification and characterization.

Strategic Approach to Synthesis: Alkylation of a Glycine Enolate Equivalent

The core challenge in synthesizing α-amino acids like propargylglycine is the selective formation of a carbon-carbon bond at the α-position of glycine. Direct alkylation of glycine is problematic due to the low acidity of the α-proton and the nucleophilicity of the amino group, which leads to undesired N-alkylation.

To overcome this, a common and effective strategy involves the use of a glycine enolate equivalent . This approach consists of three key stages:

  • Protection and Activation: The amino group of a glycine ester (e.g., glycine ethyl ester) is protected by forming a Schiff base (imine) with a ketone, typically benzophenone. This protection prevents N-alkylation and, critically, the resulting imine functionality significantly increases the acidity of the α-protons, facilitating their removal.

  • Deprotonation and C-Alkylation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is used to deprotonate the α-carbon, generating a stabilized carbanion (enolate). This nucleophilic enolate is then reacted with an electrophile, in this case, propargyl bromide, to form the desired C-C bond.

  • Deprotection and Salt Formation: The Schiff base and the ester group are hydrolyzed under acidic conditions to reveal the free amino acid. Subsequent treatment with hydrochloric acid yields the final, stable propargylglycine hydrochloride salt.

This methodology is highly reliable and provides a clear, controllable route to the target compound.

Visualizing the Synthetic Workflow

The following diagram outlines the major stages of the synthesis, purification, and analysis process.

G Start Starting Materials (Glycine Ethyl Ester HCl, Benzophenone, Propargyl Bromide) Protection Step 1: Schiff Base Formation (Protection & Activation) Start->Protection Alkylation Step 2: Deprotonation & Alkylation (C-C Bond Formation) Protection->Alkylation Hydrolysis Step 3: Acid Hydrolysis (Deprotection) Alkylation->Hydrolysis Workup Aqueous Workup & Extraction Hydrolysis->Workup Purification Purification (Crystallization) Workup->Purification FinalProduct Final Product (DL-Propargylglycine HCl) Purification->FinalProduct Analysis Characterization (NMR, MS, IR) FinalProduct->Analysis G cluster_0 Schiff Base Formation cluster_1 Enolate Formation & Alkylation cluster_2 Hydrolysis & Salt Formation A Glycine Ethyl Ester B Benzophenone Imine A->B Ph₂C=O Et₃N C Deprotonation (Enolate Formation) B->C 1. LDA, THF, -78°C D Alkylated Imine C->D 2. Propargyl Bromide E Propargylglycine (Zwitterion) D->E 1. Aq. HCl, reflux F Propargylglycine HCl E->F 2. Evaporation /Crystallization

Caption: Key mechanistic steps in the synthesis of Propargylglycine HCl.

Experimental Protocol

Disclaimer: This protocol is intended for qualified laboratory professionals. Appropriate personal protective equipment (PPE) and engineering controls (fume hood) must be used. All reagents are hazardous and should be handled with care.

Step 1: Synthesis of N-(Diphenylmethylene)glycine Ethyl Ester
  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glycine ethyl ester hydrochloride (13.96 g, 100 mmol), benzophenone (18.22 g, 100 mmol), and dichloromethane (DCM, 250 mL).

  • Stir the suspension at room temperature and add triethylamine (TEA, 20.2 g, 27.8 mL, 200 mmol) dropwise over 15 minutes.

  • Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Schiff base as a yellow oil or solid. This product is often used in the next step without further purification.

Step 2: Alkylation with Propargyl Bromide
  • Set up a flame-dried 500 mL three-neck round-bottom flask under a nitrogen or argon atmosphere, equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Add anhydrous tetrahydrofuran (THF, 150 mL) to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 69 mL, 110 mmol) followed by diisopropylamine (11.1 g, 15.4 mL, 110 mmol) to generate LDA in situ. Stir for 30 minutes at -78 °C.

  • Dissolve the crude N-(diphenylmethylene)glycine ethyl ester (26.7 g, 100 mmol) in 50 mL of anhydrous THF and add it dropwise to the LDA solution at -78 °C over 30 minutes. A deep red color indicates the formation of the enolate. Stir for an additional 45 minutes.

  • Add propargyl bromide (80% wt in toluene, ~14.9 g, 100 mmol) dropwise to the enolate solution, ensuring the temperature remains below -70 °C.

  • Stir the reaction at -78 °C for 3-4 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkylated product.

Step 3: Hydrolysis and Hydrochloride Salt Formation
  • To the crude alkylated product from the previous step, add 3 M hydrochloric acid (200 mL).

  • Heat the mixture to reflux and stir vigorously for 4-6 hours. A white precipitate of benzophenone will form.

  • Cool the mixture to room temperature and filter to remove the benzophenone.

  • Wash the aqueous filtrate with DCM or diethyl ether (3 x 75 mL) to remove any remaining benzophenone and other organic impurities.

  • Concentrate the aqueous layer under reduced pressure to obtain a solid or viscous oil.

  • Recrystallize the crude product from an ethanol/diethyl ether solvent system to yield pure DL-Prop-2-yn-1-ylglycine hydrochloride as a white crystalline solid.

  • Dry the product under vacuum.

Product Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

PropertyValueSource
CAS Number 16900-57-5[3]
Molecular Formula C₅H₈ClNO₂[3]
Molecular Weight 149.58 g/mol [3]
Appearance White to off-white crystalline solidN/A
Purity ≥95-97%[3]
Solubility Soluble in water, DMSO, Ethanol[4]
Storage 2-8°C, Sealed in dry conditions[3]

Expected Analytical Data:

  • ¹H NMR (D₂O): Spectra should show characteristic peaks for the acetylenic proton, the propargylic methylene protons, the α-proton, and the α-amino protons (which may exchange with D₂O).

  • ¹³C NMR (D₂O): Spectra should confirm the presence of 5 distinct carbon atoms, including the alkyne carbons, the carboxylic acid carbon, and the aliphatic carbons.

  • Mass Spectrometry (ESI+) : Expected m/z for [M-Cl]⁺ = 114.05 (C₅H₈NO₂⁺).

  • Infrared (IR) Spectroscopy : Characteristic absorptions for the C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), C=O stretch of the carboxylic acid (~1730 cm⁻¹), and N-H bends of the ammonium salt.

Applications in Drug Development and Research

DL-Propargylglycine hydrochloride is not typically an active pharmaceutical ingredient itself but is a vital tool in the drug development pipeline. [6]* Target Validation: By inhibiting CSE, it allows researchers to validate this enzyme as a potential drug target for diseases where H₂S is overproduced. [1][4]* Disease Model Research: It is widely used in preclinical animal models to study the pathological effects of reduced H₂S levels, helping to understand the mechanisms of diseases like hypertension and inflammation. [1][4]* Probe for Chemical Biology: The alkyne handle facilitates its use in "click" reactions, allowing for the labeling and identification of proteins that may interact with it or for its incorporation into more complex molecular probes. [2] Its role as a specific and irreversible inhibitor makes it a gold-standard compound for fundamental research that underpins the development of novel therapeutics targeting the H₂S pathway.

References

  • Wikipedia. Propargylglycine. [Link]

  • Organic Chemistry Portal. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. [Link]

  • Scott, D. et al. (2020). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Amino Acids, 52(4), 555-569. [Link]

  • González-García, M. et al. (2023). Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine. Protein Science, 32(4), e4619. [Link]

  • Vamathevan, J. et al. (2019). Applications of machine learning in drug discovery and development. Nature Reviews Drug Discovery, 18(6), 463-477. [Link]

  • Belokon, Y. N. et al. (2001). Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents. Tetrahedron: Asymmetry, 12(16), 2325-2336. [Link]

  • Kumar, G. S. et al. (2023). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 13(1), 1-8. [Link]

  • Li, J. et al. (2022). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 27(23), 8487. [Link]

Sources

A Technical Guide to 2-[(Prop-2-yn-1-yl)amino]acetic Acid Hydrochloride: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride, a versatile molecule with significant potential in drug discovery, chemical biology, and materials science. Drawing upon available data and the well-documented activities of its close structural analog, N-propargylglycine (N-PPG), this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to explore its utility.

Introduction: The Promise of a Propargylated Amino Acid

This compound, also known as N-propargylglycine hydrochloride, is a synthetic amino acid derivative featuring a terminal alkyne group. This functional moiety imparts unique reactivity, making it a valuable building block for a range of chemical transformations. The presence of the glycine backbone suggests potential biological relevance, while the propargyl group opens the door to powerful "click" chemistry applications. This guide will delve into the synthesis, physicochemical properties, and diverse applications of this compound, with a particular focus on its potential as a therapeutic agent and a tool for chemical biology.

Physicochemical Properties and Characterization

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application. Below is a summary of the key characteristics of this compound.

PropertyValueSource
CAS Number 104501-33-9[1][2]
Molecular Formula C₅H₈ClNO₂[1]
Molecular Weight 149.58 g/mol [1]
IUPAC Name This compound[2]
Synonyms H-Prg-OH hydrochloride, N-Propargylglycine hydrochloride[1]
SMILES C#CCNCC(O)=O.Cl[1]
Purity Typically ≥95% or ≥97%[1][2]
Storage Sealed in a dry environment at 2-8°C[1]

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in the primary literature, a plausible and efficient synthesis can be designed based on the well-established N-alkylation of amino acids. The following protocol is a representative method.

Proposed Synthesis Workflow

The synthesis involves the direct alkylation of glycine with propargyl bromide, followed by conversion to the hydrochloride salt.

Synthesis_Workflow Glycine Glycine Reaction N-Alkylation Glycine->Reaction PropargylBromide Propargyl Bromide PropargylBromide->Reaction Base Base (e.g., NaHCO₃, K₂CO₃) in Solvent (e.g., DMF, H₂O) Base->Reaction Deprotonation Intermediate 2-[(Prop-2-yn-1-yl)amino]acetic acid (Free Base) Reaction->Intermediate FinalProduct 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride Intermediate->FinalProduct HCl HCl in inert solvent (e.g., Dioxane, Ether) HCl->FinalProduct Salt Formation Biological_Activity Molecule 2-[(Prop-2-yn-1-yl)amino]acetic acid HCl (or N-Propargylglycine) Inhibition Irreversible Inhibition Molecule->Inhibition PRODH Proline Dehydrogenase (PRODH) (Mitochondrial Enzyme) Cancer Anticancer Activity (e.g., Breast Cancer) PRODH->Cancer Role in Cancer Cell Survival Neuroprotection Neuroprotective Effects (Mitohormesis) PRODH->Neuroprotection Role in Brain Metabolism Inhibition->PRODH Click_Chemistry Molecule 2-[(Prop-2-yn-1-yl)amino]acetic acid HCl CuAAC Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Molecule->CuAAC Azide Azide-containing Molecule (e.g., Fluorophore, Biotin, Drug) Azide->CuAAC Triazole Stable Triazole Linkage CuAAC->Triazole Forms Bioconjugate Bioconjugate Triazole->Bioconjugate Results in

Sources

Discovery and history of prop-2-yn-1-ylglycine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Prop-2-yn-1-ylglycine Hydrochloride: Discovery, Mechanism, and Application

Executive Summary

Prop-2-yn-1-ylglycine, commonly known as propargylglycine (PAG), is a non-proteinogenic, terminal alkyne-containing amino acid.[1] Naturally occurring in select microorganisms and fungi, it has become an indispensable tool in biomedical research.[1][2] This guide provides a comprehensive overview of its hydrochloride salt, from its initial discovery as a potent enzyme inactivator to its contemporary use in elucidating complex biological pathways. We will explore its history, detailed chemical properties, a representative synthesis protocol, its mechanism of action as a suicide inhibitor, and its broad applications in research and drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a deep technical understanding of this pivotal biochemical probe.

Introduction: An Unnatural Amino Acid with Profound Impact

Propargylglycine (PAG) is an amino acid analogue that, despite not being incorporated into proteins during translation, exhibits potent biological activity.[1] Its structure features a glycine backbone with a propargyl group (a three-carbon chain with a terminal alkyne) attached to the alpha-carbon. This terminal alkyne is the key to its chemical reactivity and biological function.[1] Supplied typically as a stable, water-soluble hydrochloride salt (CAS 16900-57-5 for the DL-racemic mixture), it is readily usable in a variety of experimental settings.

The primary significance of PAG lies in its role as a potent and irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE, CGL, EC 4.4.1.1).[1][3][4] CSE is a critical pyridoxal 5'-phosphate (PLP)-dependent enzyme in the reverse transsulfuration pathway, which is responsible for the synthesis of L-cysteine from L-methionine.[5][6] Crucially, CSE is also a major enzymatic source of endogenous hydrogen sulfide (H₂S), a gasotransmitter with profound signaling roles in the cardiovascular, nervous, and immune systems.[1] By inhibiting CSE, PAG provides researchers with a powerful pharmacological tool to deplete endogenous H₂S levels and investigate its physiological and pathophysiological roles.

Discovery and Historical Context

The journey of propargylglycine as a biochemical tool began in the early 1970s with the exploration of acetylenic compounds as specific enzyme inactivators. A seminal 1973 paper by Robert H. Abeles and Christopher T. Walsh identified propargylglycine as a potent "suicide substrate" or mechanism-based inactivator of γ-cystathionase (CSE).[7] Their work demonstrated that the enzyme itself processes PAG, leading to the generation of a reactive intermediate that covalently and irreversibly modifies the enzyme's active site, thus causing its inactivation.

Subsequent research in 1977 further elucidated the precise chemical mechanism of this inactivation, confirming that PAG forms a covalent adduct with the essential PLP cofactor within the CSE active site.[8] This foundational work established PAG as a specific and powerful tool for studying PLP-dependent enzymes. Its ability to selectively shut down a key metabolic enzyme in vivo allowed for the exploration of the metabolic consequences of CSE inhibition, paving the way for decades of research into the roles of cysteine, homocysteine, and, more recently, hydrogen sulfide in health and disease.

Chemical Properties and Synthesis

Propargylglycine is a chiral molecule and is commercially available as the L-enantiomer, the D-enantiomer, or, most commonly for inhibition studies, as the racemic DL-mixture.[1][4][9] The hydrochloride salt enhances its stability and solubility in aqueous buffers.

Physicochemical Data

The following table summarizes the key chemical identifiers and properties for DL-prop-2-yn-1-ylglycine and its hydrochloride salt.

PropertyValueSource
IUPAC Name (2RS)-2-Aminopent-4-ynoic acid hydrochloride[1]
Synonyms DL-Propargylglycine HCl, PAG HCl
Molecular Formula C₅H₇NO₂ • HCl
Molecular Weight 149.6 g/mol
CAS Number 16900-57-5
Appearance White to light yellow powder[10]
Purity Typically ≥95-98%
Solubility DMSO: 20 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 10 mg/mL
Storage Store at -20°C for long-term stability
Representative Synthesis Protocol

While numerous synthetic routes exist for non-proteinogenic amino acids, a common strategy involves the alkylation of a glycine enolate equivalent. The following is a representative, multi-step protocol for the synthesis of DL-propargylglycine, culminating in the formation of the hydrochloride salt.

Causality of Experimental Choices:

  • Protection: Glycine's amino and carboxyl groups are protected (e.g., as a Schiff base and an ester) to prevent side reactions and to allow for specific deprotonation at the α-carbon.

  • Base: A strong, non-nucleophilic base like Lithium diisopropylamide (LDA) is used to generate the enolate by selectively removing the acidic α-proton.

  • Alkylation: Propargyl bromide is an excellent electrophile that readily reacts with the nucleophilic enolate to form the new carbon-carbon bond.

  • Deprotection & Salt Formation: Acidic hydrolysis removes the protecting groups, and the use of hydrochloric acid directly yields the desired hydrochloride salt, which aids in purification by crystallization.

Step-by-Step Methodology:

  • Protection of Glycine: Glycine ethyl ester is reacted with benzophenone imine in dichloromethane (DCM) to form the N-(diphenylmethylene)glycine ethyl ester Schiff base. This protects the amine and activates the α-position.

  • Enolate Formation: The protected glycine ester is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere (e.g., argon). A solution of LDA (1.1 equivalents) is added dropwise to generate the lithium enolate.

  • Alkylation: Propargyl bromide (1.2 equivalents) is added to the enolate solution at -78°C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched with saturated ammonium chloride solution and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Deprotection and Salt Formation: The crude product from the previous step is refluxed in 6 M hydrochloric acid for 4-6 hours. This hydrolyzes both the ester and the imine protecting groups.

  • Purification: The aqueous solution is cooled, and any organic impurities are washed away with an organic solvent like ether. The aqueous layer is then concentrated in vacuo. The resulting crude solid is recrystallized from an ethanol/ether mixture to yield pure DL-prop-2-yn-1-ylglycine hydrochloride as a white crystalline solid.

  • Validation: The final product's identity and purity are confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action: Suicide Inactivation of Cystathionine γ-Lyase

Propargylglycine is a classic example of a mechanism-based inactivator, or "suicide inhibitor." The enzyme mistakes PAG for its natural substrate (cystathionine) and begins its catalytic cycle. However, this process converts the relatively inert PAG into a highly reactive species that covalently binds to and inactivates the enzyme.

The process unfolds as follows:

  • External Aldimine Formation: The amino group of PAG displaces the internal aldimine linkage between the PLP cofactor and a lysine residue (Lys212 in human CSE) in the enzyme's active site, forming an external aldimine.[11]

  • Deprotonation and Isomerization: A base in the active site abstracts a proton from the β-carbon of PAG. This initiates an electronic rearrangement, converting the alkyne into a highly reactive allene intermediate.[11]

  • Nucleophilic Attack: A nucleophilic residue in the active site, identified as Tyrosine 114 (Tyr114) in human CSE, attacks the allene.[11]

  • Covalent Adduct Formation: This attack forms a stable, covalent vinyl ether linkage between the enzyme (via Tyr114) and the PAG-PLP complex.[11]

  • Irreversible Inactivation: Although the internal aldimine with the lysine residue can potentially reform, the bulky, covalently attached vinyl ether adduct sterically blocks the active site, preventing any further substrates from binding and rendering the enzyme permanently inactive.[11]

PAG_Mechanism_of_Action cluster_Enzyme CSE Active Site PLP PLP-Lysine (Internal Aldimine) Intermediate Reactive Allene Intermediate PLP->Intermediate 2. Deprotonation & Isomerization PAG Propargylglycine (PAG) PAG->PLP 1. External Aldimine Formation ActiveEnzyme Active CSE InactiveEnzyme Inactive CSE (Covalent Adduct) Intermediate->InactiveEnzyme 3. Nucleophilic Attack by Tyr114

Sources

A Technical Guide to the Safe Handling of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals, Researchers, and Scientists

This document provides a comprehensive technical overview of the essential safety protocols and handling procedures for 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride. As a specialized chemical intermediate, its proper management is paramount to ensuring personnel safety, environmental protection, and the integrity of experimental outcomes. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, grounding every step in established safety science and regulatory standards.

Compound Identification and Key Properties

Correctly identifying the chemical is the foundational step in any safety assessment. This compound is known by several synonyms, and its key physical and chemical identifiers are summarized below.

PropertyValueSource
Chemical Name This compound[1][2]
Synonyms H-Prg-OH hydrochloride, prop-2-yn-1-ylglycine hydrochloride[1][3]
CAS Number 104501-33-9[1][2][4]
Molecular Formula C₅H₈ClNO₂[1][2]
Molecular Weight 149.58 g/mol [1][2]
Appearance White to light beige crystalline powder[5]
Recommended Storage Sealed in a dry environment at 2-8°C[1][6]

Hazard Analysis and GHS Classification

Understanding the inherent hazards of a substance is critical for developing appropriate risk mitigation strategies. This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with its irritant properties.

GHS ClassificationDetails
Pictogram
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Signal Word Warning
Hazard Statements H315: Causes skin irritation.[3][7]H319: Causes serious eye irritation.[3][7]H335: May cause respiratory irritation.[3][7]
Precautionary Statements Prevention: P261, P264, P271, P280[8][9][10]Response: P302+P352, P304+P340, P305+P351+P338[9][11]Storage: P403+P233, P405[8]Disposal: P501[8]

Expert Interpretation of Hazards:

  • Skin Irritation (H315): Direct contact with the solid or solutions can cause redness, itching, and inflammation. The causality lies in the compound's ability to disrupt the lipid barrier of the skin, leading to localized irritation. Prolonged or repeated contact should be avoided.

  • Serious Eye Irritation (H319): This is a significant risk. The fine, crystalline nature of the powder increases the likelihood of accidental eye exposure. Contact can cause pain, redness, and potential damage to the cornea if not addressed immediately and properly.

  • Respiratory Irritation (H335): Inhalation of the airborne powder is the primary route for respiratory exposure. The particles can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing, sneezing, and shortness of breath. This is why handling the solid material outside of a controlled ventilation environment is strongly discouraged.

Exposure Control and Personal Protection

A multi-layered approach, prioritizing engineering controls over personal protective equipment (PPE), is the most effective way to minimize exposure.

Engineering Controls

The primary engineering control for this compound is a certified chemical fume hood . This is non-negotiable when handling the solid powder. The fume hood's constant airflow contains and exhausts airborne particles, directly mitigating the respiratory irritation hazard (H335). Ensure the sash is kept at the lowest practical height to maximize capture velocity. All weighing and solution preparation activities involving the powder must occur within the hood.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that provide a full seal around the eyes are required. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when preparing stock solutions.

  • Skin Protection:

    • Gloves: Standard nitrile laboratory gloves are appropriate for incidental contact. Always check the manufacturer's compatibility data for prolonged use. Double-gloving is recommended when handling larger quantities. Gloves must be removed and discarded immediately after handling the compound, and hands should be washed thoroughly.

    • Lab Coat: A fully buttoned, long-sleeved lab coat is required to protect street clothes and prevent skin exposure.

  • Respiratory Protection: Under normal laboratory conditions where a chemical fume hood is used, a respirator is not typically required.[12] However, in the event of a ventilation failure or a large spill, a NIOSH-approved particulate respirator (e.g., N95) should be available for emergency use.

Standard Operating Procedures for Safe Handling

Adherence to a validated protocol is essential for safety and reproducibility.

Step-by-Step Handling Protocol
  • Preparation: Cordon off the work area. Ensure a chemical fume hood is operational and uncluttered. Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before entering the designated handling area.

  • Weighing: Conduct all weighing operations deep within the chemical fume hood. Use a disposable weigh boat to prevent cross-contamination. Handle the primary container with care to avoid generating dust.

  • Solution Preparation: Add the weighed solid to the solvent slowly and carefully, still within the fume hood. If the solvent is volatile, this step is doubly important. Cap the solution container immediately.

  • Post-Handling: Tightly seal the primary container of the solid. Decontaminate the spatula and any other reusable equipment. Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water.

  • Waste Disposal: Dispose of all contaminated disposable items (gloves, weigh boats, paper towels) in a designated, sealed hazardous waste container.[8]

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent self-contamination. Wash hands thoroughly with soap and water.

Visualization of Safe Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Exit Phase prep1 Verify Fume Hood & Safety Equipment prep2 Don Mandatory PPE (Goggles, Lab Coat, Gloves) prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 handle2 Prepare Solution handle1->handle2 handle3 Seal Primary & Solution Containers handle2->handle3 clean1 Decontaminate Workspace & Equipment handle3->clean1 clean2 Dispose of Contaminated Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling this compound.

Emergency Procedures

Rapid and correct response during an emergency is crucial to minimizing harm.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
Skin Contact Remove contaminated clothing immediately. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical advice if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.
Accidental Release (Spill) Response

For a small spill of the solid powder:

  • Evacuate & Alert: Alert personnel in the immediate area. Restrict access.

  • Ventilate: Ensure the spill is contained within a fume hood if possible. If outside a hood, ensure the area is well-ventilated.

  • Protect: Don appropriate PPE, including respiratory protection (N95 respirator) if necessary.

  • Contain & Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[8] Carefully sweep the material into a designated hazardous waste container.[12] Do not dry sweep, as this will generate dust.

  • Decontaminate: Clean the spill area thoroughly with a damp cloth, followed by soap and water.

  • Dispose: Seal and label the waste container for proper disposal according to institutional and local regulations.[8]

Visualization of Emergency Spill Response

G start Spill Occurs alert Alert Personnel Restrict Area start->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) alert->ppe contain Cover spill with inert material (e.g., sand, vermiculite) ppe->contain collect Carefully sweep mixture into labeled hazardous waste container contain->collect decon Decontaminate spill area collect->decon dispose Seal and dispose of waste according to regulations decon->dispose end Response Complete dispose->end

Caption: Emergency response flowchart for a solid chemical spill.

Disposal Considerations

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Do not mix with other incompatible waste streams.

  • Follow all local, state, and federal regulations for chemical waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

References

  • PubChem. 2-[(Propan-2-yl)amino]acetic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • Philagro. RETAIN - SAFETY DATA SHEET. [Link]

  • SEKISUI Specialty Chemicals. Acetic acid ethenyl ester, polymer with N-ethenylformamide, hydrolyzed, amine-containing - Safety Data Sheet. [Link]

  • Oakwood Chemical. 2-[(Prop-2-yn-1-yl)amino]acetic acid, 95% Purity. [Link]

  • PubChem. 2-(Prop-2-en-1-yloxy)acetic acid. [Link]

  • Cole-Parmer. (2-Aminothiazole-4-yl)-Acetic Acid, 98% - Material Safety Data Sheet. [Link]

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Methodological & Application

Application Notes and Protocols for 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide to the utilization of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride, also known as N-propargylglycine hydrochloride, in cell culture applications. This versatile molecule serves as a powerful tool for researchers engaged in the study of protein synthesis, cellular dynamics, and drug discovery. Primarily employed as a bioorthogonal chemical reporter for metabolic labeling, its alkyne moiety facilitates the "clicking" of various reporter molecules, enabling the visualization and isolation of newly synthesized proteins. Furthermore, this guide delves into its less-explored role as a potential modulator of cellular metabolism, offering a dual-purpose compound for innovative experimental designs. Detailed protocols for metabolic labeling, subsequent click chemistry-mediated detection, and considerations for its potential biological activities are presented to ensure robust and reproducible results.

Introduction: Unveiling the Potential of a Dual-Function Molecule

This compound is a synthetic amino acid analog that has emerged as a valuable reagent in chemical biology and cell biology. Its structure incorporates a propargyl group, which contains a terminal alkyne—a key functional group for bioorthogonal chemistry.[1] This feature allows it to participate in highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, collectively known as "click chemistry".[2] When introduced to cell culture media, this compound can be taken up by cells and incorporated into nascent polypeptide chains during protein synthesis, effectively "tagging" newly created proteins with an alkyne handle.

Beyond its utility as a passive labeling reagent, evidence suggests that N-propargylglycine can exhibit biological activity, notably as an inhibitor of proline dehydrogenase (PRODH), an enzyme involved in proline metabolism.[3] This dual nature—a bioorthogonal reporter and a potential metabolic inhibitor—necessitates a thorough understanding of its properties to ensure its appropriate application and the accurate interpretation of experimental outcomes. This guide aims to provide the necessary framework for harnessing the full potential of this compound in your research endeavors.

Mechanism of Action: A Tale of Two Functions

Metabolic Labeling via Bioorthogonal Chemistry

The primary application of this compound in cell culture is for the metabolic labeling of proteins. This process leverages the cell's natural translational machinery. As a non-canonical amino acid, it is recognized by aminoacyl-tRNA synthetases and incorporated into proteins in place of a natural amino acid, likely glycine due to structural similarities.

The workflow for metabolic labeling can be visualized as follows:

G cluster_0 Cellular Uptake and Incorporation cluster_1 Click Chemistry Reaction cluster_2 Downstream Analysis A 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride in Culture Media B Cellular Uptake A->B C Incorporation into Nascent Proteins B->C D Alkyne-labeled Proteome C->D E Addition of Azide-containing Reporter Molecule (e.g., Fluorescent Dye, Biotin) D->E F Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) E->F G Labeled Proteome F->G H Visualization (Fluorescence Microscopy) or Isolation (Affinity Purification) G->H

Figure 1: Workflow for metabolic labeling and detection of newly synthesized proteins.

This powerful technique, often referred to as fluorescent non-canonical amino acid tagging (FUNCAT) when using a fluorescent reporter, allows for the specific visualization and analysis of proteins synthesized within a defined time window.[4]

Potential Biological Activity: Inhibition of Proline Dehydrogenase

It is crucial for researchers to be aware that N-propargylglycine has been identified as a suicide inhibitor of proline dehydrogenase (PRODH).[3] PRODH is a mitochondrial enzyme that catalyzes the first step in proline degradation. Inhibition of this enzyme can lead to alterations in cellular metabolism, including the mitochondrial unfolded protein response.[3] This bioactivity presents both a potential confounding factor in metabolic labeling experiments and an opportunity for studying proline metabolism and its role in cellular processes, including cancer.[3]

Detailed Protocols and Methodologies

Preparation of Stock Solutions

Proper preparation and storage of this compound are critical for experimental success.

Parameter Recommendation
Solvent Sterile, nuclease-free water or PBS.
Stock Concentration 100 mM is a common starting point.
Preparation Dissolve the powder in the chosen solvent. Gentle warming may be required. Filter-sterilize through a 0.2 µm filter.
Storage Aliquot and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles.
Protocol for Metabolic Labeling of Adherent Mammalian Cells

This protocol provides a general framework for labeling newly synthesized proteins. Optimal conditions, particularly the concentration of the amino acid and incubation time, should be determined empirically for each cell type and experimental goal.

Materials:

  • Adherent cells cultured in appropriate vessels.

  • Complete cell culture medium.

  • Methionine-free or glycine-free medium (optional, for enhancing incorporation).

  • This compound stock solution (100 mM).

  • Phosphate-buffered saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

  • Amino Acid Starvation (Optional): To potentially increase the incorporation of the analog, you can replace the complete medium with a medium lacking the competing natural amino acid (e.g., glycine-free or methionine-free medium) for 30-60 minutes prior to labeling.

  • Labeling: Remove the culture medium and replace it with fresh medium containing the desired final concentration of this compound. A starting concentration range of 50 µM to 200 µM is recommended.

  • Incubation: Incubate the cells for a period ranging from 1 to 24 hours, depending on the desired labeling window and the protein synthesis rate of the cell line.

  • Washing: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated amino acid.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 for 10 minutes. Wash twice with PBS between and after these steps.

  • Proceed to Click Chemistry Reaction: The alkyne-labeled cells are now ready for the click reaction with an azide-functionalized reporter molecule.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells

This protocol describes the "clicking" of a fluorescent azide to the alkyne-labeled proteins within fixed cells for visualization.

Materials:

  • Alkyne-labeled, fixed, and permeabilized cells.

  • Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide).

  • Click-iT® reaction buffer kit or individual components:

    • Copper(II) sulfate (CuSO₄)

    • Reducing agent (e.g., Sodium Ascorbate)

    • Copper-chelating ligand (e.g., THPTA)

  • PBS

Procedure:

  • Prepare the Click Reaction Cocktail: Prepare the cocktail immediately before use. For a typical reaction, mix the components in the following order:

    • PBS

    • Fluorescent Azide (final concentration of 1-10 µM)

    • Copper(II) Sulfate (final concentration of 100-200 µM)

    • THPTA ligand (final concentration of 500-1000 µM)

    • Sodium Ascorbate (freshly prepared, final concentration of 2.5-5 mM)

  • Labeling: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Remove the reaction cocktail and wash the cells three times with PBS.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

G A Start with Alkyne-Labeled, Fixed, and Permeabilized Cells B Prepare Fresh Click Reaction Cocktail A->B C Incubate Cells with Cocktail (30-60 min, RT, dark) B->C D Wash Cells 3x with PBS C->D E Image with Fluorescence Microscope D->E

Figure 2: Experimental workflow for CuAAC in fixed cells.

Considerations for Experimental Design and Data Interpretation

Cytotoxicity and Off-Target Effects

Given the potential for this compound to inhibit PRODH, it is essential to assess its cytotoxicity in your specific cell line. A dose-response curve measuring cell viability (e.g., using an MTT or similar assay) should be performed to determine the optimal, non-toxic concentration for labeling experiments.

When interpreting results, particularly in studies of cellular metabolism or mitochondrial function, the potential influence of PRODH inhibition should be considered. Control experiments, such as using a different alkyne-containing amino acid like L-Homopropargylglycine (HPG), may be warranted to distinguish between effects related to general metabolic labeling and those specific to N-propargylglycine.

Optimization of Labeling Conditions

The efficiency of incorporation and the resulting signal intensity will depend on several factors:

  • Cell Type: Different cell lines have varying rates of protein synthesis and amino acid uptake.

  • Concentration: Higher concentrations may increase signal but also the risk of cytotoxicity.

  • Incubation Time: Longer incubation times will label a larger pool of newly synthesized proteins. Short "pulse" labeling can be used to study rapid changes in protein synthesis.

  • Medium Composition: The presence of competing natural amino acids can influence the incorporation efficiency.

Safety and Handling

As with any chemical reagent, proper safety precautions should be followed.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5]

  • Handle the powder in a well-ventilated area to avoid inhalation of dust.[1]

  • In case of contact with skin or eyes, rinse thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Troubleshooting

Problem Possible Cause Suggested Solution
Low or no signal - Inefficient incorporation of the amino acid.- Ineffective click reaction.- Optimize the concentration and incubation time.- Try amino acid starvation prior to labeling.- Prepare the click reaction cocktail fresh each time.
High background - Non-specific binding of the fluorescent probe.- Autofluorescence of cells.- Decrease the concentration of the fluorescent azide.- Include additional washing steps.- Use appropriate controls (e.g., cells not labeled with the alkyne amino acid).
Cell death or altered morphology - Cytotoxicity of the amino acid analog.- Perform a dose-response curve to determine the optimal non-toxic concentration.- Reduce the incubation time.

Conclusion

This compound is a multifaceted tool for cell biologists. Its utility in metabolic labeling via click chemistry provides a powerful method for tracking and identifying newly synthesized proteins. However, its potential biological activity as a PRODH inhibitor necessitates careful experimental design and data interpretation. By following the protocols and considerations outlined in this guide, researchers can effectively employ this compound to gain valuable insights into the dynamic world of the cellular proteome.

References

  • Jena Bioscience. (n.d.). Amino Acid-based Fluorescent & Biotin Protein Labeling. Retrieved from [Link]

  • Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482–9487.
  • Scott, B. A., et al. (2020). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Amino Acids, 52(10-12), 1439–1452.
  • Tom Dieck, S., Kochen, L., Schuman, E. M. (2012). Metabolic Labeling with Noncanonical Amino Acids and Visualisation by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, Chapter 7:Unit 7.11.

Sources

Application Notes and Protocols for Determining the Antimicrobial Efficacy of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Need for Novel Antimicrobial Agents

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health. In response, the scientific community is actively exploring novel chemical scaffolds with the potential for antimicrobial activity. One such class of compounds is the propargylamines, which are versatile building blocks in medicinal chemistry.[1][2][3][4] This application note provides a detailed protocol for evaluating the antimicrobial properties of a specific propargylamine derivative, 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride. This compound is of interest due to its structural features which may confer bioactivity.[5] The protocols outlined herein are grounded in the internationally recognized standards for antimicrobial susceptibility testing (AST) set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and reliability.[4][6][7][8][9]

Scientific Rationale and Assay Principles

The primary objective of this protocol is to determine the in vitro antimicrobial activity of this compound. This will be achieved by quantifying the Minimum Inhibitory Concentration (MIC) and assessing the zone of inhibition. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The zone of inhibition, determined by the disk diffusion method, provides a qualitative measure of the compound's efficacy.[1]

The choice of standardized methods is critical for a number of reasons. The use of Mueller-Hinton medium is recommended as it has good batch-to-batch reproducibility, is low in sulfonamide, trimethoprim, and tetracycline inhibitors, and supports the growth of most non-fastidious bacterial pathogens.[1][3] The inoculum density is standardized using the 0.5 McFarland standard to ensure that the number of bacteria is consistent across experiments, which is crucial for the reproducibility of susceptibility tests.[1] Quality control (QC) strains with known susceptibility profiles are included to validate the experimental setup and ensure the accuracy of the results.[10][11]

Experimental Workflow

The overall workflow for the antimicrobial assay is depicted in the following diagram:

Antimicrobial_Assay_Workflow Antimicrobial Assay Workflow for this compound cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock Solution broth_microdilution Broth Microdilution Assay prep_compound->broth_microdilution disk_diffusion Disk Diffusion Assay prep_compound->disk_diffusion prep_media Prepare Mueller-Hinton Media prep_media->broth_microdilution prep_media->disk_diffusion prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->broth_microdilution prep_inoculum->disk_diffusion read_mic Determine MIC broth_microdilution->read_mic measure_zones Measure Zones of Inhibition disk_diffusion->measure_zones interpret_results Interpret Results & QC read_mic->interpret_results measure_zones->interpret_results

Sources

Experimental design for studying 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical Evaluation of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride as a Novel Anticancer Candidate

Authored by a Senior Application Scientist

This document provides a comprehensive experimental framework for the investigation of this compound, a novel synthetic compound with therapeutic potential. The structural design, which combines a glycine backbone with a reactive propargylamine moiety, presents a compelling rationale for its evaluation as an anticancer agent. Propargylamines are a class of compounds known for a range of biological activities, including their use in oncology and neurodegenerative diseases.[1][2][3] The glycine component, a fundamental amino acid, can enhance biocompatibility and cellular uptake, making its derivatives valuable in drug design.[][5][6]

This guide is structured to navigate a logical, multi-stage preclinical evaluation process. It begins with fundamental in vitro screening to establish cytotoxic activity, proceeds to elucidate the underlying mechanism of action, and culminates in a proof-of-concept in vivo study. Each protocol is designed with self-validating controls to ensure data integrity and reproducibility, reflecting best practices in drug discovery research.

Section 1: Strategic Overview of the Experimental Workflow

The successful evaluation of a new chemical entity requires a phased approach that progressively builds a comprehensive biological profile. The workflow outlined below is designed to efficiently assess the anticancer potential of this compound, moving from broad screening to specific mechanistic and efficacy studies. This strategy ensures that resources are directed toward a compound with demonstrated activity and a plausible mechanism of action before advancing to more complex and resource-intensive animal models.[7]

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action (MOA) Elucidation cluster_2 Phase 3: In Vivo Proof-of-Concept A Compound Preparation & Quality Control B Cell Viability Assay (MTT) Determine IC50 across a panel of cancer cell lines A->B Initial Cytotoxicity Screening C Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) B->C If IC50 is potent D Mitochondrial Health Assay (JC-1 Staining) C->D Investigate Mitochondrial Role E Oxidative Stress Assay (Intracellular ROS Levels) D->E Assess ROS Involvement F Human Tumor Xenograft Model (Immunodeficient Mice) E->F If MOA is validated G Efficacy Assessment (Tumor Growth Inhibition) F->G Evaluate Therapeutic Effect MOA_Pathway Compound 2-[(Prop-2-yn-1-yl)amino] acetic acid HCl ROS ↑ Intracellular ROS (Oxidative Stress) Compound->ROS Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Induces Damage Caspase Caspase Cascade Activation Mito->Caspase Release of Cytochrome c Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized mechanism of action (MOA) pathway.

Section 4: In Vivo Proof-of-Concept Efficacy Study

After establishing in vitro activity and a plausible MOA, the next critical step is to evaluate the compound's efficacy in a living organism. [8][9]Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard and essential tool in preclinical cancer research. [10][11][12][13]

Rationale and Experimental Design

This study aims to determine if systemic administration of the compound can inhibit the growth of an established tumor in vivo. Athymic nude mice are used as they lack a functional thymus and cannot mount an effective immune response to reject the human cancer cells. [12]The study will include a control group to monitor natural tumor growth and a treatment group to assess the compound's effect. Monitoring both tumor volume and animal body weight is crucial for assessing efficacy and toxicity, respectively. [14]

InVivo_Design cluster_setup Setup Phase cluster_treatment Treatment Phase (21 Days) cluster_endpoint Endpoint Analysis Day0 Day 0: Implant Cancer Cells (e.g., A549) subcutaneously Day7_10 Day 7-10: Tumors reach ~100-150 mm³ Day0->Day7_10 Randomize Randomize mice into 2 groups (n=8-10/group) Day7_10->Randomize Group1 Group 1: Vehicle Control (e.g., Saline, i.p. daily) Group2 Group 2: Compound (e.g., 20 mg/kg, i.p. daily) Monitor Monitor Tumor Volume & Body Weight (2-3 times/week) Group1->Monitor Group2->Monitor Day21 Day 21: End of Study Monitor->Day21 Continue until endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Day21->Analysis

Caption: Experimental design for the in vivo xenograft study.

Detailed Protocol: Subcutaneous Xenograft Model

Materials:

  • Athymic Nude Mice (female, 6-8 weeks old)

  • A549 human lung cancer cells (or another sensitive cell line identified in vitro)

  • Matrigel (optional, to support initial tumor growth)

  • Sterile PBS and syringes

  • This compound, formulated for injection

  • Vehicle control (e.g., sterile saline)

  • Digital calipers

Procedure:

  • Cell Implantation: Harvest A549 cells and resuspend in sterile PBS (optionally mixed 1:1 with Matrigel) at a concentration of 5-10 x 10⁷ cells/mL. Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Start measuring tumor volume with digital calipers 2-3 times per week once tumors become palpable. Tumor Volume (mm³) = 0.5 x (Length x Width²). [14]3. Randomization: When average tumor volume reaches 100-150 mm³, randomly assign mice to treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Control Group: Administer the vehicle solution via intraperitoneal (i.p.) injection daily.

    • Treatment Group: Administer the compound (e.g., at a pre-determined dose like 20 mg/kg) via i.p. injection daily.

  • Continued Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week for the duration of the study (typically 21-28 days). Monitor animals for any signs of distress or toxicity.

  • Endpoint: At the end of the study, humanely euthanize the mice. Excise the tumors, weigh them, and optionally prepare them for histological analysis.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Representative Data Presentation
GroupTreatmentMean Tumor Volume Day 0 (mm³)Mean Tumor Volume Day 21 (mm³)% TGIMean Body Weight Change (%)
1Vehicle Control125.41350.7N/A+2.5%
2Compound (20 mg/kg)128.1580.262.8%-1.5%

Section 5: Conclusion and Future Directions

This structured experimental guide provides a robust pathway for the initial preclinical evaluation of this compound. Successful outcomes in these studies—demonstrated by potent and selective in vitro cytotoxicity, a well-defined apoptotic mechanism involving oxidative stress and mitochondrial disruption, and significant tumor growth inhibition in an in vivo model—would build a strong case for its continued development.

Future work should focus on expanding the panel of cancer cell lines, conducting further mechanistic studies (e.g., Western blotting for key apoptotic proteins), and initiating formal pharmacokinetic (ADME) and toxicology studies to fully characterize the compound's drug-like properties.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). Semantic Scholar.
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.). Dovepress.
  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology. Retrieved from [Link]

  • Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301). (n.d.). Elabscience. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). Journal of Natural Products. Retrieved from [Link]

  • ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2017). ResearchGate. Retrieved from [Link]

  • Importance of Animal Models in the Field of Cancer Research. (2022). ResearchGate. Retrieved from [Link]

  • Animal Testing Significantly Advances Cancer Research. (2014). Pharma Models. Retrieved from [Link]

  • MTT Assay Protocol for Lab Use. (n.d.). Scribd. Retrieved from [Link]

  • Experimental mouse models for translational human cancer research. (2022). Frontiers in Oncology. Retrieved from [Link]

  • Cancer Animal Models. (n.d.). Oncodesign Services. Retrieved from [Link]

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020). Springer Link. Retrieved from [Link]

  • Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. (2018). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. Retrieved from [Link]

  • An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. (n.d.). Agilent. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). University of Arizona College of Medicine. Retrieved from [Link]

  • Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. (2017). Oxidative Medicine and Cellular Longevity. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2016). Bio-protocol. Retrieved from [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (2015). Cancer Chemotherapy and Pharmacology. Retrieved from [Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Biologi. Retrieved from [Link]

  • Optimizing the design of population-based patient-derived tumor xenograft studies to better predict clinical response. (2018). Scientific Reports. Retrieved from [Link]

  • Overview of xenograft tumor model II Experimental design of xenograft model II Bulb/c nude mice. (2023). YouTube. Retrieved from [Link]

  • Biology, Models and the Analysis of Tumor Xenograft Experiments. (2009). Clinical Cancer Research. Retrieved from [Link]

  • Prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride. (n.d.). Mol-Instincts. Retrieved from [Link]

  • Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Xenograft Mouse Models. (n.d.). Melior Discovery. Retrieved from [Link]

  • Structure-Activity Relationship of Propargylamine-Based HDAC Inhibitors. (2017). ChemMedChem. Retrieved from [Link]

  • Solvent-free synthesis of propargylamines: an overview. (2021). RSC Advances. Retrieved from [Link]

  • Dechlorinative Pyrazinylation of Glycine Derivatives. (2024). Organic Letters. Retrieved from [Link]

  • Glycine. (n.d.). Wikipedia. Retrieved from [Link]

  • Propargylamines with biological activities. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2023). ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Dissolution of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride is a versatile chemical entity with emerging interest in various research domains, including its potential as a broad-spectrum antimicrobial agent.[1] As a hydrochloride salt of a propargyl-substituted glycine derivative, its handling and dissolution are critical preliminary steps for any successful experimental workflow. This guide provides an in-depth technical overview and detailed protocols for the effective solubilization of this compound, ensuring its stability and suitability for downstream applications in drug development and scientific research.

The structural features of this compound, namely the presence of a carboxylic acid, a secondary amine, and an alkyne functional group, along with its formulation as a hydrochloride salt, dictate its physicochemical properties and, consequently, the optimal methods for its dissolution. This document will elucidate the rationale behind the selection of appropriate solvents and provide step-by-step protocols for the preparation of stock solutions for various experimental needs.

Physicochemical Properties and Pre-dissolution Considerations

A thorough understanding of the compound's properties is paramount for its effective use. Below is a summary of key physicochemical data for this compound.

PropertyValueSource
CAS Number 104501-33-9[2], [3]
Molecular Formula C₅H₈ClNO₂[2]
Molecular Weight 149.58 g/mol [2]
Purity ≥95-97%[4], [2]
Storage Conditions 2-8°C, sealed in a dry environment[2]

Causality Behind Experimental Choices: The hydrochloride salt form of this amino acid derivative significantly enhances its polarity. This suggests a higher affinity for polar solvents. The general principle is that "like dissolves like"; therefore, polar protic solvents are expected to be effective in dissolving this compound.

Solvent Selection and Rationale

Recommended Solvents:

  • Aqueous Buffers (e.g., PBS, Tris-HCl): As a hydrochloride salt, the compound is expected to be readily soluble in aqueous solutions. The use of buffers is recommended to maintain a stable pH, which can be crucial for the compound's stability and for the biological relevance of the experiment.

  • Deionized Water: For applications where buffering agents may interfere, sterile deionized water can be used.

  • Polar Organic Solvents (e.g., DMSO, Ethanol): While aqueous solutions are preferred, polar organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol can also be considered, particularly if a higher concentration stock solution is required or for specific experimental setups where aqueous solvents are not suitable.

Workflow for Solvent Selection:

Caption: Logical workflow for selecting an appropriate solvent.

Experimental Protocols

Safety Precautions: Based on safety data for similar compounds, it is prudent to handle this compound as a potential irritant.[6][7] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM in PBS)

This protocol is recommended for most cell-based assays and other biological experiments.

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe filter (0.22 µm) for sterilization

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, use the following calculation:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 149.58 g/mol = 0.0014958 g = 1.496 mg

  • Weigh the compound: Accurately weigh approximately 1.5 mg of this compound and place it in a sterile conical tube.

  • Add solvent: Add 10 mL of sterile PBS (pH 7.4) to the tube.

  • Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes. Visually inspect the solution to ensure complete dissolution. If necessary, gentle warming (to no more than 37°C) or brief sonication in a water bath can be employed to aid dissolution.

  • Sterilization: For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for creating a concentrated stock that can be diluted into aqueous media for experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh the compound: Accurately weigh the desired amount of this compound and place it in a sterile tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock, add 1 mL of DMSO to 14.96 mg of the compound).

  • Dissolve: Tightly cap the tube and vortex until the solid is completely dissolved. Gentle warming or sonication may be used if needed.

  • Storage: Store the DMSO stock solution at -20°C in small aliquots.

Important Consideration for DMSO Stocks: When diluting DMSO stocks into aqueous experimental media, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.

Solution Stability and Storage

Proper storage is crucial to maintain the integrity of the dissolved compound.

ParameterRecommendationRationale
Aqueous Solutions Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Minimizes degradation due to hydrolysis and microbial growth.
DMSO Solutions Store in tightly sealed vials at -20°C.DMSO is hygroscopic; moisture can lead to compound degradation.
Light Exposure Store protected from light.While no specific photosensitivity data is available, it is a general best practice for complex organic molecules.

Troubleshooting

  • Incomplete Dissolution: If the compound does not fully dissolve at the desired concentration, try gentle warming, sonication, or preparing a more dilute stock solution. For aqueous solutions, adjusting the pH slightly may also improve solubility, but this should be done with caution to avoid altering the compound's structure or activity.

  • Precipitation upon Dilution: When diluting a concentrated organic stock (e.g., DMSO) into an aqueous buffer, precipitation can occur if the compound's solubility limit in the final aqueous medium is exceeded. To mitigate this, add the stock solution dropwise to the vigorously stirring aqueous medium.

Conclusion

The successful dissolution of this compound is a foundational step for its application in research. As a hydrochloride salt, it is anticipated to have good solubility in aqueous buffers, which are the preferred solvents for most biological applications. For higher concentration stocks, DMSO is a viable alternative. By following the detailed protocols and adhering to the principles of safe handling and proper storage outlined in this guide, researchers can prepare stable and effective solutions of this compound for their experimental needs.

References

  • PubChem. (n.d.). 2-[(Propan-2-yl)amino]acetic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). Retrieved from [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to Alkyne-Based Metabolic Labeling of Nascent Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the application of alkyne-containing amino acids for the metabolic labeling of newly synthesized proteins. This document provides an in-depth exploration of the principles, protocols, and best practices for researchers, scientists, and drug development professionals aiming to visualize, identify, and quantify nascent proteomes.

A critical clarification is necessary at the outset. The compound 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride , also known as N-propargylglycine hydrochloride, is a glycine derivative containing a propargyl group. While structurally interesting, a thorough review of scientific literature reveals that this specific molecule is not the standard reagent for metabolic labeling of proteins.

The technique you are likely interested in, which involves incorporating an alkyne handle into proteins, predominantly utilizes L-Homopropargylglycine (HPG) . HPG is an analogue of the amino acid methionine. The cellular machinery for protein synthesis recognizes HPG and incorporates it in place of methionine into newly synthesized proteins. This subtle distinction is crucial for experimental success. HPG's use as a methionine surrogate is the foundation of the widely adopted Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) methodology[1][2][3][4].

This guide will, therefore, focus on the established and validated applications of L-Homopropargylglycine (HPG) for nascent protein labeling.

Part 1: The "Why" - Principle of HPG-Based Metabolic Labeling

Metabolic labeling is a powerful technique that allows researchers to distinguish newly made proteins from the pre-existing protein pool within a cell[5][6][7]. The BONCAT strategy using HPG offers a non-radioactive, versatile, and robust method to study dynamic changes in protein synthesis in response to various stimuli, cellular states, or drug treatments[3][8][9].

The process hinges on two key steps:

  • Incorporation: Cells are cultured in media where methionine is replaced or supplemented with HPG. During active protein synthesis (translation), the cell's ribosomes incorporate HPG into the growing polypeptide chains at positions normally occupied by methionine[2][4][10]. This effectively "tags" all newly synthesized proteins with a bio-orthogonal alkyne functional group. This group is chemically inert within the cellular environment, ensuring it does not interfere with normal biological processes[11].

  • Detection (Click Chemistry): After labeling, the cells are lysed, and the proteome is harvested. The alkyne handle on the HPG-labeled proteins is then detected via a highly specific and efficient bio-orthogonal reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry"[12][13][14][15]. An azide-containing reporter molecule (e.g., a fluorescent dye for imaging or biotin for affinity purification) is covalently ligated to the alkyne-tagged proteins[16][17].

This two-step approach provides exceptional temporal control and specificity, enabling a wide range of downstream applications to study the "nascent proteome."

Part 2: The "How" - Experimental Design and Protocols

Success in metabolic labeling experiments requires careful planning and execution. The following sections provide field-tested protocols and the rationale behind key steps.

Critical Reagents and Materials
Reagent/MaterialRecommended Specifications & StorageCausality and Expert Insight
L-Homopropargylglycine (HPG) High purity (>98%). Store at -20°C, protected from light[12].Purity is paramount to avoid cellular toxicity and ensure efficient incorporation. Light protection prevents potential degradation of the alkyne group.
Methionine-free cell culture medium DMEM or RPMI-1640, depending on cell line.The absence of methionine is critical to maximize the incorporation of the HPG analogue.
Dialyzed Fetal Bovine Serum (dFBS) Heat-inactivated.Standard FBS contains endogenous amino acids, including methionine, which would compete with HPG and reduce labeling efficiency. Dialysis removes these small molecules.
Click Chemistry Reagents Copper(II) Sulfate (CuSO₄), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or TBTA ligand, Sodium Ascorbate, Azide-reporter tag (e.g., Azide-Biotin, Azide-Fluorophore).The ligand (THPTA/TBTA) stabilizes the Cu(I) ion, enhancing reaction efficiency and protecting proteins from damage[15]. Sodium Ascorbate is the reducing agent that converts Cu(II) to the catalytic Cu(I) in situ.
Cell Lysis Buffer RIPA buffer or similar, with protease and phosphatase inhibitors.A strong lysis buffer is needed to solubilize total protein. Inhibitors are essential to prevent protein degradation and preserve post-translational modifications.
Experimental Workflow Visualization

BONCAT_Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Cell Lysis & Protein Harvest cluster_2 Step 3: Click Chemistry Ligation cluster_3 Step 4: Downstream Analysis A Prepare Met-free medium + dFBS + HPG B Culture cells in HPG-containing medium (e.g., 1-24 hours) A->B C Nascent proteins incorporate HPG B->C D Wash and harvest cells C->D E Lyse cells in buffer with inhibitors D->E F Quantify protein concentration (e.g., BCA assay) E->F G Prepare Click Reaction Mix: - Azide-Reporter Tag - CuSO₄ - THPTA/TBTA - Sodium Ascorbate F->G H Incubate protein lysate with Click Mix (e.g., 1 hr, RT) G->H I Reporter tag is covalently attached to HPG-proteins H->I J Visualize (Fluorescence): - In-gel fluorescence - Microscopy I->J K Enrich & Identify (Biotin): - Streptavidin pull-down - Western Blot - Mass Spectrometry

Caption: The BONCAT experimental workflow using HPG.

Protocol 1: Pulse-Labeling of Adherent Cells with HPG

This protocol describes a typical "pulse" experiment to label proteins synthesized over a specific time window.

  • Cell Seeding: Plate adherent cells on the appropriate culture vessel (e.g., 6-well plate) and grow to 70-80% confluency.

    • Expert Insight: Avoid 100% confluency, as contact inhibition can significantly reduce the rate of protein synthesis, leading to weak labeling.

  • Methionine Starvation (Optional but Recommended): Gently wash cells twice with pre-warmed PBS. Replace the standard medium with methionine-free medium containing dFBS for 30-60 minutes.

    • Causality: This step depletes the intracellular pool of methionine, increasing the subsequent incorporation efficiency of HPG.

  • HPG Labeling Pulse: Remove the starvation medium. Add pre-warmed, methionine-free medium containing dFBS and the desired final concentration of HPG (typically 25-50 µM).

    • Optimization: The optimal HPG concentration and labeling time (1-24 hours) are cell-type dependent and should be determined empirically. Start with 50 µM for 4 hours.

  • Cell Harvest: After the labeling period, place the culture plate on ice. Remove the HPG-containing medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Homogenization: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant. Determine the protein concentration using a standard assay (e.g., BCA). The lysate is now ready for click chemistry.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) on Protein Lysate

This protocol is for ligating an azide-functionalized reporter tag to the HPG-labeled proteome.

  • Reagent Stock Preparation:

    • Azide-Reporter: 10 mM in DMSO.

    • Copper(II) Sulfate: 50 mM in water.

    • THPTA/TBTA: 50 mM in DMSO/water.

    • Sodium Ascorbate: 500 mM in water (must be made fresh).

  • Reaction Setup: In a microcentrifuge tube, combine the following in order. The final reaction volume can be scaled as needed.

    • Protein Lysate: 50 µg in lysis buffer.

    • Adjust volume with PBS to 85 µL.

    • Azide-Reporter stock: 2.5 µL (Final conc: 250 µM).

    • THPTA/TBTA stock: 2.5 µL (Final conc: 1.25 mM).

    • Copper(II) Sulfate stock: 5 µL (Final conc: 2.5 mM).

  • Initiate Reaction: Add 5 µL of freshly prepared Sodium Ascorbate stock (Final conc: 25 mM). Vortex briefly to mix.

    • Causality: The reaction is initiated by the reduction of Cu(II) to Cu(I). Adding ascorbate last ensures all components are present when the catalyst is formed.

  • Incubation: Incubate the reaction at room temperature for 1 hour, protected from light (especially if using a fluorescent azide).

  • Sample Preparation for Downstream Analysis:

    • For SDS-PAGE/Western Blot: Add 4X Laemmli sample buffer, boil for 5-10 minutes. The sample is ready for gel electrophoresis.

    • For Mass Spectrometry (with Biotin-Azide): Proceed to streptavidin-based affinity purification to enrich the labeled proteins.

Part 3: Downstream Applications & Data Interpretation

The true power of HPG labeling lies in the versatility of its downstream analysis.

Visualization by In-Gel Fluorescence
  • Principle: Using a fluorescent azide (e.g., TAMRA-azide, Alexa Fluor 488-azide) in the click reaction allows for direct visualization of newly synthesized proteins after separation by SDS-PAGE.

  • Workflow: Run the clicked lysate on a polyacrylamide gel. Scan the gel using a fluorescence imager at the appropriate wavelength. Subsequently, the same gel can be stained with Coomassie Blue or another total protein stain to visualize the entire proteome.

  • Interpretation: This provides a powerful visual readout of the global rate of protein synthesis. A strong fluorescent signal indicates robust synthesis, while a weak signal suggests suppression. Changes across different lanes (e.g., control vs. drug-treated) are readily apparent.

Caption: Analysis of in-gel fluorescence data.

Enrichment and Identification by Mass Spectrometry
  • Principle: Using a biotin-azide tag allows for the selective enrichment of nascent proteins from the complex total proteome using streptavidin-coated beads.

  • Workflow: After the click reaction, incubate the lysate with streptavidin magnetic beads. Wash extensively to remove non-specifically bound proteins. Elute the biotinylated nascent proteins and analyze them by LC-MS/MS.

  • Interpretation: This is the gold standard for identifying and quantifying the specific proteins being synthesized under a given condition. It allows for the discovery of drug targets, biomarkers, and key proteins involved in cellular responses. Comparing the identified proteins between different experimental conditions reveals the dynamic regulation of the proteome.

Part 4: Troubleshooting and Scientific Integrity

Every protocol requires validation and controls to ensure trustworthiness.

IssuePotential CauseRecommended Solution & Validation
No/Weak Labeling Signal 1. Inefficient HPG incorporation. 2. Degraded click reagents. 3. Low protein synthesis rate.1. Increase HPG concentration or labeling time. Ensure use of Met-free medium and dFBS. 2. Crucially, always prepare Sodium Ascorbate fresh. 3. Use a positive control (e.g., cells treated with a translation-stimulating agent) and a negative control where cells are treated with a translation inhibitor like cycloheximide alongside HPG. No signal should be observed in the inhibitor-treated sample[18].
High Background Signal 1. Non-specific binding to beads. 2. Incomplete removal of unincorporated HPG/azide-tag.1. Increase the stringency of wash buffers during streptavidin pulldown (e.g., add 0.1% SDS). 2. Perform a protein precipitation step (e.g., with methanol/chloroform) after lysis but before the click reaction to remove small molecules.
Cell Toxicity High concentration of HPG or copper catalyst.Perform a dose-response curve to find the optimal HPG concentration that provides good signal without affecting cell viability (assessed by MTT assay or similar). For live-cell applications, consider copper-free click chemistry alternatives[11][14].

References

  • PubChem. (n.d.). 2-[(Propan-2-yl)amino]acetic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Bonifacino, J. S. (2001). Metabolic labeling with amino acids. Current Protocols in Cell Biology, Chapter 7, Unit 7.1. Retrieved from [Link]

  • Eichelbaum, K., & Krijgsveld, J. (2020). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PLOS ONE. Retrieved from [Link]

  • Glenn, W. S., Stone, S. E., Ho, Y. N., & Hebert, A. S. (2017). In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana. PubMed. Retrieved from [Link]

  • Boyce, M., & Bertozzi, C. R. (2011). Biosynthetic Glycan Labeling. Chemical Society Reviews. Retrieved from [Link]

  • Everett, R. D., & Boutell, C. (2014). Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry. PLOS Pathogens. Retrieved from [Link]

  • Kim, Y. H., et al. (2012). quantitative analysis of Cu(I) concentration in cLICK chemistry—biotinylation at side chain of propargylglycine using click. Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • Eichelbaum, K., & Krijgsveld, J. (2021). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to Detect Newly Synthesized Proteins in Cells and their Secretome. protocols.io. Retrieved from [Link]

  • Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics. Retrieved from [Link]

  • Glenn, W. S., et al. (2017). Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue. Plant Physiology. Retrieved from [Link]

  • Stone, S. E., et al. (2021). In vivo homopropargylglycine incorporation enables nascent protein tagging, isolation and characterisation from Arabidopsis thaliana. bioRxiv. Retrieved from [Link]

  • Hatzenpichler, R. (2018). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) incubation. protocols.io. Retrieved from [Link]

  • Koehler, C., et al. (2020). Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. Molecules. Retrieved from [Link]

  • Dong, S., et al. (2008). Convenient syntheses of homopropargylglycine. Journal of Peptide Science. Retrieved from [Link]

  • Chemie Brunschwig. (n.d.). Click chemistry reagents. Retrieved from [Link]

  • Eichelbaum, K., & Krijgsveld, J. (2020). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PMC. Retrieved from [Link]

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  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

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Application of Prop-2-yn-1-ylglycine Hydrochloride in Proteomics: A Guide to Metabolic Labeling and Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Dynamics of the Proteome with a Powerful Chemical Tool

In the intricate and dynamic world of the cell, proteins are the primary architects and laborers, executing the vast majority of cellular functions. Understanding the proteome, the complete set of proteins expressed by an organism, is fundamental to deciphering the complexities of biology and disease. However, the proteome is not a static entity; it is in a constant state of flux, with proteins being synthesized, degraded, and modified in response to a myriad of internal and external cues. To truly understand cellular function, we must therefore not only identify the proteins present but also characterize their dynamics.

Prop-2-yn-1-ylglycine, a non-canonical amino acid, has emerged as a powerful tool for the study of proteome dynamics. As a structural analog of methionine, it is readily incorporated into newly synthesized proteins by the cell's own translational machinery.[1] The key to its utility lies in its terminal alkyne group, a bioorthogonal chemical handle that allows for the selective attachment of reporter molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The hydrochloride salt of prop-2-yn-1-ylglycine is typically used to improve its stability and solubility in aqueous solutions for cell culture applications.[1][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of prop-2-yn-1-ylglycine hydrochloride for the metabolic labeling of nascent proteins. We will delve into two key proteomics workflows: the identification of newly synthesized proteins (a technique often referred to as Bioorthogonal Non-Canonical Amino Acid Tagging or BONCAT) and a competitive activity-based protein profiling (ABPP) strategy for the identification of small molecule drug targets.[4][5][6] We will provide not only detailed, step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the principles and their practical application.

Core Principle: Metabolic Labeling and Bioorthogonal Ligation

The central strategy revolves around a two-step process:

  • Metabolic Incorporation: Cells are cultured in a medium where prop-2-yn-1-ylglycine is introduced. As a methionine surrogate, it is recognized by methionyl-tRNA synthetase and incorporated into proteins during translation.[7] This results in a population of newly synthesized proteins that are "tagged" with an alkyne group.

  • Bioorthogonal "Click" Reaction: After labeling, the cells are lysed, and the proteome is harvested. The alkyne-tagged proteins are then covalently linked to an azide-functionalized reporter molecule (e.g., biotin for enrichment or a fluorophore for visualization) through a CuAAC reaction.[8][9] This reaction is termed "bioorthogonal" because the alkyne and azide groups are mutually reactive but do not interfere with native biological processes.[5]

Application 1: Profiling the Nascent Proteome (BONCAT Workflow)

The ability to specifically isolate and identify proteins that are synthesized within a defined time window provides invaluable insights into how cells respond to various stimuli, such as drug treatment, stress, or developmental cues. The BONCAT workflow using prop-2-yn-1-ylglycine enables precisely this.

Experimental Logic

By treating cells with prop-2-yn-1-ylglycine for a specific duration, only proteins synthesized during this period will incorporate the alkyne handle. Subsequent click chemistry with an azide-biotin tag allows for the selective enrichment of these nascent proteins using streptavidin-coated beads. The enriched proteins can then be identified and quantified by mass spectrometry, providing a snapshot of the cell's translational activity.

Workflow Diagram: BONCAT for Nascent Proteome Profiling

BONCAT_Workflow cluster_cell_culture In-Cell Labeling cluster_biochemistry Biochemical Processing cluster_analysis Mass Spectrometry Analysis start Mammalian Cells in Culture labeling Incubate with Prop-2-yn-1-ylglycine HCl (Methionine-free medium) start->labeling Metabolic Incorporation lysis Cell Lysis labeling->lysis click_reaction Click Chemistry (Azide-Biotin) lysis->click_reaction enrichment Streptavidin Affinity Purification click_reaction->enrichment digestion On-Bead Tryptic Digestion enrichment->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis (Protein Identification & Quantification) lcms->data_analysis

Caption: General workflow for nascent protein identification using prop-2-yn-1-ylglycine.

Detailed Protocol: BONCAT

Part 1: Metabolic Labeling of Mammalian Cells

  • Cell Culture: Plate mammalian cells of interest and grow them to 70-80% confluency in complete culture medium.

  • Methionine Depletion (Recommended): To maximize the incorporation of prop-2-yn-1-ylglycine, aspirate the complete medium, wash the cells once with pre-warmed sterile Phosphate-Buffered Saline (PBS), and replace it with pre-warmed methionine-free medium. Incubate the cells for 30-60 minutes at 37°C and 5% CO2. This step depletes the intracellular pool of methionine, thereby increasing the likelihood that prop-2-yn-1-ylglycine will be used for protein synthesis.

  • Labeling: Prepare a stock solution of prop-2-yn-1-ylglycine hydrochloride in sterile water or PBS. Add the stock solution to the methionine-free medium to a final concentration of 25-50 µM.[10] The optimal concentration and incubation time (typically 1-24 hours) should be empirically determined for each cell line and experimental goal.

  • Cell Harvesting: After the desired labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Lysis: Lyse the cells by adding an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer or 1% SDS in 50 mM HEPES, 150 mM NaCl, pH 7.4) supplemented with a protease inhibitor cocktail.[11][12] For adherent cells, use a cell scraper to collect the lysate.

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Carefully collect the supernatant and determine the protein concentration using a compatible protein assay (e.g., BCA assay). The lysate is now ready for the click chemistry reaction.

Part 2: Click Chemistry and Enrichment

  • Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare a fresh click reaction cocktail. For a 50 µL protein lysate sample (at 1-5 mg/mL), the components are added sequentially. Note: It is crucial to add the copper sulfate before the reducing agent to prevent precipitation. A typical reaction mixture includes:

    • Azide-Biotin probe (final concentration 10-50 µM)

    • Copper(II) sulfate (CuSO4) (final concentration 1 mM)[8]

    • Copper-stabilizing ligand, e.g., THPTA (final concentration 1-2 mM)[10]

    • Freshly prepared reducing agent, e.g., sodium ascorbate (final concentration 1-5 mM)[10]

  • Click Reaction: Add the click reaction cocktail to the protein lysate. Vortex briefly to mix. Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Protein Precipitation (Optional Cleanup): To remove excess reagents, precipitate the proteins by adding 4 volumes of ice-cold methanol and 1 volume of chloroform, followed by 3 volumes of water. Vortex vigorously and centrifuge at high speed to pellet the protein at the interface. Carefully remove the aqueous top layer and the lower organic layer. Wash the protein pellet with cold methanol.

  • Enrichment of Biotinylated Proteins: Resuspend the protein pellet in a buffer containing 1% SDS. Add streptavidin-coated magnetic beads and incubate for 1-2 hours at room temperature with gentle rotation to capture the biotinylated (i.e., newly synthesized) proteins.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of decreasing stringency is recommended (e.g., 1% SDS in PBS, 4M Urea in PBS, and finally PBS alone).

Part 3: Sample Preparation for Mass Spectrometry

  • On-Bead Digestion: After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).

  • Trypsin Digestion: Add sequencing-grade trypsin to the bead suspension and incubate overnight at 37°C with shaking. Trypsin will cleave the captured proteins into peptides.

  • Peptide Elution and Cleanup: Pellet the beads with a magnetic stand and collect the supernatant containing the peptides. Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

  • LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Part 4: Data Analysis

  • Database Searching: Use a database search engine (e.g., MaxQuant, Mascot) to identify the peptides from the MS/MS spectra by searching against a relevant protein database (e.g., UniProt).[8]

  • Protein Identification and Quantification: The identified peptides are then used to infer the presence of the corresponding proteins. For quantitative analysis, label-free quantification (LFQ) methods can be used to compare the abundance of identified proteins between different experimental conditions.[13]

  • Data Interpretation: Perform downstream bioinformatics analysis, such as gene ontology (GO) enrichment analysis, to identify biological processes and pathways that are significantly represented in the set of newly synthesized proteins.[14]

Application 2: Competitive Activity-Based Protein Profiling (ABPP) for Target Deconvolution

Identifying the cellular targets of a small molecule inhibitor is a critical step in drug development. Competitive ABPP is a powerful strategy for this purpose.[6] By combining metabolic labeling with prop-2-yn-1-ylglycine and competitive ABPP, one can identify the proteins that a compound of interest interacts with in a cellular context.

Experimental Logic

This approach leverages the principle of competitive binding. Two parallel cell populations are metabolically labeled with prop-2-yn-1-ylglycine. One population is treated with the small molecule inhibitor of interest, while the other is treated with a vehicle control (e.g., DMSO). Both proteomes are then reacted with a broadly reactive, alkyne-containing activity-based probe. This probe will covalently label the active sites of a class of enzymes. However, if the inhibitor is bound to the active site of its target protein, it will block the labeling by the activity-based probe.

By using quantitative proteomics (e.g., SILAC or label-free quantification), one can identify proteins that show significantly reduced labeling by the activity-based probe in the inhibitor-treated sample compared to the control. These proteins are the candidate targets of the inhibitor.

Workflow Diagram: Competitive ABPP using Prop-2-yn-1-ylglycine

Competitive_ABPP cluster_labeling Metabolic Labeling & Treatment cluster_probing Competitive Probing & Lysis cluster_analysis Click Chemistry & MS Analysis cells Cells in Culture labeling Label with Prop-2-yn-1-ylglycine cells->labeling split Split into two populations labeling->split control Treat with Vehicle (DMSO) split->control Population 1 treatment Treat with Inhibitor split->treatment Population 2 probe_control Add Alkyne-ABP control->probe_control probe_treatment Add Alkyne-ABP treatment->probe_treatment lysis_control Cell Lysis probe_control->lysis_control lysis_treatment Cell Lysis probe_treatment->lysis_treatment click_control Click with Azide-Biotin lysis_control->click_control click_treatment Click with Azide-Biotin lysis_treatment->click_treatment combine Combine Lysates click_control->combine click_treatment->combine enrich Enrichment & Digestion combine->enrich lcms Quantitative LC-MS/MS enrich->lcms analysis Identify Proteins with Reduced Labeling lcms->analysis

Caption: Workflow for competitive ABPP for drug target identification.

Detailed Protocol: Competitive ABPP

This protocol assumes a quantitative proteomics workflow such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is used for accurate comparison between the control and treated samples. A label-free approach is also possible but may require more complex data normalization.

Part 1: SILAC Labeling and Inhibitor Treatment

  • SILAC Culture: Culture two populations of cells in parallel for at least 5-6 cell divisions in SILAC media. One population is grown in "light" medium (containing normal L-arginine and L-lysine), and the other in "heavy" medium (containing 13C6,15N4-L-arginine and 13C6,15N2-L-lysine).

  • Propargylglycine Labeling: Perform methionine depletion and subsequent labeling with prop-2-yn-1-ylglycine hydrochloride (25-50 µM) on both the "light" and "heavy" cell populations as described in the BONCAT protocol.

  • Inhibitor Treatment: Treat one cell population (e.g., "heavy") with the small molecule inhibitor at a desired concentration and for an appropriate duration. Treat the other population ("light") with the vehicle control (e.g., DMSO).

  • Activity-Based Probe Labeling: Following the inhibitor treatment, add a broadly reactive, alkyne-containing activity-based probe (e.g., an alkyne-tagged fluorophosphonate for serine hydrolases) to both cell populations and incubate for a short period (e.g., 30 minutes).

  • Harvesting and Lysis: Harvest and lyse the cells from both populations separately as described previously.

  • Combine Lysates: Combine the "light" and "heavy" lysates in a 1:1 protein concentration ratio.

Part 2: Click Chemistry, Enrichment, and MS Analysis

  • Click Reaction: Perform the click chemistry reaction on the combined lysate using an azide-biotin tag to label the alkyne-tagged activity-based probe.

  • Enrichment and Digestion: Enrich the biotinylated proteins (i.e., the active enzymes labeled by the probe) using streptavidin beads and perform on-bead tryptic digestion as described in the BONCAT protocol.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.

Part 3: Data Analysis

  • SILAC Quantification: Use software such as MaxQuant to identify peptides and quantify the "heavy"/"light" ratios for each identified protein.

  • Target Identification: Proteins that are true targets of the inhibitor will show a significantly reduced "heavy"/"light" ratio. This indicates that the inhibitor blocked the binding of the activity-based probe in the "heavy"-labeled, inhibitor-treated cells.

  • Validation: Candidate targets should be validated using orthogonal methods, such as in vitro enzyme activity assays or western blotting.

Quantitative Data Summary

The following table provides representative data that could be obtained from a competitive ABPP experiment using SILAC and prop-2-yn-1-ylglycine metabolic labeling.

Protein IDProtein NameH/L Ratio-log10(p-value)AnnotationInterpretation
P04035Serine Hydrolase X0.154.5EnzymePotential Target
Q9Y2T2Serine Hydrolase Y0.214.1EnzymePotential Target
P62258Actin, cytoplasmic 10.980.1StructuralNot a target
P08670Vimentin1.020.05StructuralNot a target
Q06830Serine Hydrolase Z0.950.2EnzymeNot a target

In this example, Serine Hydrolases X and Y show a significantly reduced Heavy/Light (Inhibitor/Control) ratio, indicating that the inhibitor is binding to these proteins and preventing their labeling by the activity-based probe.

Troubleshooting and Considerations

  • Low Labeling Efficiency: Ensure complete methionine depletion. Optimize the concentration of prop-2-yn-1-ylglycine and the incubation time. Use freshly prepared sodium ascorbate for the click reaction.

  • High Background: Titrate down the concentration of the azide-reporter molecule. Ensure thorough washing of the streptavidin beads after enrichment to remove non-specific binders. The use of cleavable biotin linkers can also significantly reduce background from non-specifically bound proteins.[3][11]

  • Toxicity: While generally well-tolerated, high concentrations of prop-2-yn-1-ylglycine or prolonged incubation times may cause cellular stress. It is advisable to perform a cell viability assay to determine the optimal labeling conditions for your specific cell type.

Conclusion

Prop-2-yn-1-ylglycine hydrochloride is a versatile and powerful tool for the functional analysis of proteomes. Its ability to be metabolically incorporated into newly synthesized proteins provides a bioorthogonal handle for their selective labeling and subsequent analysis. The workflows described in this application note, for both nascent proteome profiling and competitive target identification, offer robust and sensitive methods to investigate the dynamic nature of the proteome. By providing a deeper understanding of protein synthesis and drug-target interactions within a native cellular environment, the application of prop-2-yn-1-ylglycine will continue to drive new discoveries in basic research and accelerate the development of novel therapeutics.

References

  • Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC - NIH. (URL: [Link])

  • BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed. (URL: [Link])

  • BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments. (URL: [Link])

  • Chemical Tools for Temporally and Spatially Resolved Mass Spectrometry-Based Proteomics - PubMed Central. (URL: [Link])

  • BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes - ResearchGate. (URL: [Link])

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - Frontiers. (URL: [Link])

  • Advances in proteomic workflows for systems biology - PMC - NIH. (URL: [Link])

  • Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition | Journal of the American Chemical Society. (URL: [Link])

  • Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks. (URL: [Link])

  • Proteomic and metabolomic data analysis - Genevia Technologies. (URL: [Link])

  • A Bioconductor workflow for processing, evaluating, and interpreting expression proteomics data - PMC - NIH. (URL: [Link])

  • Click Chemistry in Proteomic Investigations - PMC - PubMed Central - NIH. (URL: [Link])

  • Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - ResearchGate. (URL: [Link])

  • Activity-based protein profiling: A graphical review - PMC - PubMed Central. (URL: [Link])

  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - NIH. (URL: [Link])

  • Principle of competitive ABPP. (a) An activity-based probe (ABP) reacts... - ResearchGate. (URL: [Link])

  • Synthesis and Application of Activity-Based Probes for Proteases - PubMed. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride (CAS 104501-33-9). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical protocols to overcome solubility challenges encountered during your experiments.

Introduction: Understanding the Molecule

This compound is a substituted amino acid derivative. Its structure, featuring a secondary amine, a carboxylic acid, and a terminal alkyne (propargyl group), makes it an interesting building block in medicinal chemistry and other research areas[1][2][3]. As a hydrochloride salt, it is designed for improved aqueous solubility compared to its freebase form. However, like many amino acid derivatives, its solubility is highly dependent on the specific conditions of the aqueous environment, particularly pH[4][5][6].

This guide will walk you through the key factors influencing its solubility and provide systematic approaches to achieve clear, stable solutions for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

While specific quantitative data for this exact molecule is not extensively published, we can infer its likely behavior based on its structure and data from structurally similar compounds, such as DL-Propargyl Glycine hydrochloride[7][8].

  • Aqueous Buffers (e.g., PBS): As a hydrochloride salt, the compound is expected to have its highest solubility in acidic aqueous solutions. In buffers like PBS (pH 7.2), the solubility may be moderate. For instance, DL-Propargyl Glycine hydrochloride has a solubility of approximately 10 mg/mL in PBS at pH 7.2[7][8].

  • Water: Solubility in pure, unbuffered water will depend on the resulting pH of the solution. As a salt of a weak base (the amine) and a strong acid (HCl), the solution will be acidic, which generally favors solubility.

  • Organic Solvents: Limited solubility is expected in non-polar organic solvents. For polar aprotic solvents, related compounds show good solubility. DL-Propargyl Glycine hydrochloride is soluble in DMSO and DMF at approximately 20 mg/mL[7][8]. N-Propargylglycine also shows solubility in DMSO[9].

  • Alcohols (e.g., Ethanol): Similar to other small molecule hydrochlorides, it is expected to have moderate to good solubility in lower-chain alcohols like ethanol[7][8].

A summary of expected solubility is provided in the table below.

SolventExpected SolubilityRationale & Notes
Water (acidified, pH < 4) HighThe amine is fully protonated, maximizing electrostatic interactions with water.
PBS (pH 7.2) ModerateThe molecule exists as a mix of zwitterionic and cationic forms. Based on analogs, ~10 mg/mL is a reasonable starting estimate[7][8].
DMSO, DMF HighThese polar aprotic solvents are effective at solvating a wide range of organic molecules. Analogs are soluble at ~20 mg/mL[7][8].
Ethanol ModerateAs a polar protic solvent, it can solvate the charged groups.
Acetonitrile Low to ModerateLess polar than other organic solvents listed; may require heating or co-solvents.
Dichloromethane, Ether Very Low / InsolubleNon-polar solvents are unable to effectively solvate the ionic hydrochloride and polar functional groups.
Q2: I'm trying to dissolve the compound in a neutral buffer (pH 7.4) and it's not fully dissolving or is precipitating. Why is this happening?

This is a common and expected challenge with amino acid hydrochlorides. The issue is rooted in the pH-dependent ionization states of the molecule's functional groups.

Causality: Your compound has two ionizable groups: a secondary amine (-NH-) and a carboxylic acid (-COOH).

  • At low pH (e.g., pH < 2), the amine is protonated (-NH₂⁺-) and the carboxylic acid is also protonated (-COOH). The molecule carries a net positive charge, which promotes strong interactions with water, leading to high solubility[4][6].

  • At intermediate pH (near the isoelectric point, pI), the amine is protonated (-NH₂⁺-) and the carboxylic acid is deprotonated (-COO⁻). The molecule exists predominantly as a zwitterion with a net charge of zero. This minimizes electrostatic repulsion between molecules and reduces interactions with water, often leading to the lowest solubility[4][5][6].

  • At high pH (e.g., pH > 10), the amine is neutral (-NH-) and the carboxylic acid is deprotonated (-COO⁻). The molecule carries a net negative charge, again increasing its solubility.

At pH 7.4, you are likely near the isoelectric point, where the zwitterionic form predominates, causing the observed low solubility.

G cluster_low_ph Low pH (e.g., < 4) cluster_pI Near Isoelectric Point (pI) cluster_high_ph High pH (e.g., > 9) low_ph_node Structure: R-NH₂⁺-CH₂-COOH Net Charge: Positive (+) Solubility: HIGH pI_node Structure: R-NH₂⁺-CH₂-COO⁻ (Zwitterion) Net Charge: Neutral (0) Solubility: LOWEST low_ph_node->pI_node Increase pH high_ph_node Structure: R-NH-CH₂-COO⁻ Net Charge: Negative (-) Solubility: HIGH pI_node->high_ph_node Increase pH

Caption: pH-dependent ionization and its effect on solubility.

Q3: How can I systematically improve the solubility of this compound for my aqueous assay?

The most effective strategy is to adjust the pH of your solvent or buffer. A secondary approach involves the use of co-solvents, though this must be done with caution to ensure compatibility with your experimental system.

Primary Strategy: pH Adjustment

  • Acidic Direction: Lowering the pH is the most direct method. Prepare your buffer at a lower pH (e.g., pH 4-5) or add a small amount of dilute HCl to your solution until the compound dissolves. This ensures the molecule is in its highly soluble cationic form.

  • Basic Direction: If your experiment can tolerate it, increasing the pH to >9 will also increase solubility by forming the anionic species.

Secondary Strategy: Co-solvents If pH adjustment is not possible, a small percentage of an organic co-solvent can be used.

  • Prepare a Concentrated Stock: First, dissolve the compound in a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution (e.g., 100 mg/mL)[7].

  • Dilute into Aqueous Buffer: Carefully dilute this stock solution into your final aqueous buffer. It is critical to ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting your biological system.

Troubleshooting Guide: From Powder to Solution

This section provides a logical workflow to address solubility issues.

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocol: Solubility Enhancement via pH Adjustment

This protocol describes a systematic method to find the minimum required pH for complete dissolution in an aqueous medium.

Objective: To prepare a 10 mg/mL stock solution in an aqueous buffer.

Materials:

  • This compound

  • Deionized water or buffer of choice (e.g., 10 mM HEPES)

  • 0.1 M HCl solution

  • 0.1 M NaOH solution

  • Calibrated pH meter

  • Vortex mixer and magnetic stirrer

Procedure:

  • Initial Suspension:

    • Weigh 10 mg of the compound into a clean vial.

    • Add 900 µL of your chosen buffer or water. This creates a suspension with a target concentration of >10 mg/mL to allow for volume additions.

    • Vortex thoroughly for 30 seconds. The compound will likely not dissolve completely.

  • Acidification:

    • Place the vial on a magnetic stirrer and add a small stir bar.

    • Begin stirring at a moderate speed.

    • Using a calibrated micropipette, add the 0.1 M HCl solution in 5 µL increments.

    • After each addition, wait 1-2 minutes to allow for equilibration and observe for dissolution.

    • Continue adding HCl until the solution becomes completely clear.

  • pH Measurement & Final Volume Adjustment:

    • Once the solution is clear, carefully measure the pH using a calibrated pH meter. Record this value as the "pH of dissolution."

    • Add buffer/water to reach a final volume of 1.0 mL. This ensures your final concentration is exactly 10 mg/mL.

    • Verify the final pH.

  • Stability Check (Recommended):

    • Store an aliquot of the final solution at the intended experimental temperature (e.g., room temperature, 37°C) for 1-2 hours.

    • Visually inspect for any signs of precipitation or cloudiness, which would indicate that the solution is not stable under those conditions. If precipitation occurs, further pH reduction may be necessary.

Self-Validation: This protocol is self-validating. A clear solution after the final volume adjustment and stability check confirms that the chosen pH is adequate for maintaining the desired concentration. If the solution remains cloudy, it indicates that a lower pH or a different solubilization strategy is required.

References
  • Biosynth. (n.d.). This compound.
  • Journal of Chemical & Engineering Data. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • ACS Publications. (n.d.). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research.
  • StackExchange. (2014, November 24). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?.
  • Cayman Chemical. (2022, December 12). DL-Propargyl Glycine (hydrochloride) - PRODUCT INFORMATION.
  • ACS Publications. (2016, December 5). Influence of pH Value and Ionic Liquids on the Solubility of l-Alanine and l-Glutamic Acid in Aqueous Solutions at 30 °C. Journal of Chemical & Engineering Data.
  • ResearchGate. (n.d.). pH dependence of amino acid solubility.
  • BenchChem. (n.d.). Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols.
  • Cayman Chemical. (n.d.). DL-Propargyl Glycine (hydrochloride).
  • ChemScene. (n.d.). 104501-33-9 | this compound.

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Technical Support Center: 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects and unexpected experimental outcomes when working with this compound.

Introduction: Understanding Your Compound

The compound this compound is more commonly known in scientific literature as N-propargylglycine hydrochloride (N-PPG) . It is a synthetic amino acid derivative characterized by a propargyl group (prop-2-yn-1-yl) attached to a glycine backbone.

N-PPG is best characterized as a mechanism-based, irreversible "suicide" inhibitor of the mitochondrial enzyme proline dehydrogenase (PRODH) .[1][2][3] PRODH is a key enzyme in proline catabolism and has been identified as a potential therapeutic target in cancer metabolism and other diseases.[1][3] The primary mechanism of action involves the oxidation of N-PPG by the FAD cofactor in the PRODH active site, which generates a reactive intermediate that covalently modifies and inactivates the enzyme.[3][4]

While PRODH is the established primary target, the inherent reactivity of the propargyl group and the complex cellular response to metabolic inhibition can lead to a range of effects that may be misinterpreted or are genuinely independent of PRODH inhibition. This guide will help you distinguish between these possibilities and validate your experimental findings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during experiments with N-propargylglycine (N-PPG).

Q1: My cells are showing a phenotype (e.g., apoptosis, growth arrest) that isn't described in the literature for PRODH inhibition. Could this be an off-target effect?

Answer: It's possible, but it's crucial to first distinguish between a true off-target interaction and downstream consequences of on-target PRODH inhibition.

  • On-Target Downstream Effects: Inhibiting PRODH can have significant metabolic repercussions. For instance, N-PPG has been shown to induce the mitochondrial unfolded protein response (UPRmt), leading to the upregulation of chaperones like HSP-60 and proteases like YME1L1.[1][2] This is a cellular stress response to the inactivation of a key mitochondrial protein. Furthermore, whole-brain transcriptome analysis in mice treated with N-PPG revealed significant changes in the expression of numerous genes involved in neural processes.[1][2] Therefore, your observed phenotype could be a secondary or tertiary effect of PRODH inhibition in your specific cell model.

  • True Off-Target Effects: The propargylamine moiety is present in other bioactive compounds, such as Pargyline, an inhibitor of monoamine oxidases (MAOs).[5][6][7] The reactive alkyne can potentially form covalent adducts with other proteins, particularly those with a reactive cysteine or other nucleophilic residue in a binding pocket. This could lead to the modulation of unforeseen targets.

  • Compound Purity/Stability: Ensure the purity of your N-PPG hydrochloride batch. Impurities or degradation products could be responsible for the observed bioactivity. N-acetylpropargylglycine has been identified as a metabolite in vivo.[8]

Troubleshooting Path:

  • Confirm PRODH Expression: Verify that your cell model expresses PRODH at the protein level.

  • Validate Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to confirm that N-PPG is binding to PRODH in your cells (see Protocol 1).

  • Rescue Experiment: If possible, perform a genetic rescue by overexpressing PRODH. If the phenotype is reversed, it is likely on-target.

  • Investigate Off-Targets: If target engagement is confirmed but the phenotype is still unexpected, proceed with off-target profiling strategies (see Part 2).

Q2: I'm seeing inconsistent results or high variability in my dose-response curves. What could be the cause?

Answer: Inconsistent results are often related to experimental variables or the nature of the compound itself.

  • Cell Health and Density: Ensure your cells are healthy and seeded at a consistent density. Over-confluent or stressed cells can respond differently to metabolic inhibitors.[9]

  • Compound Stability in Media: N-PPG, like many small molecules, may have limited stability in cell culture media over long incubation periods. Consider refreshing the media with a fresh compound for long-term experiments.

  • Assay Interference: The compound might be interfering with your assay technology. This is a common source of false positives in high-throughput screens.[10][11] For example:

    • Fluorescence/Luminescence: The compound could be autofluorescent or directly inhibit a reporter enzyme like luciferase.

    • Redox Assays: Propargyl-containing compounds could potentially interfere with assays that rely on redox chemistry.

  • Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit proteins, leading to a steep but artifactual dose-response curve.[10]

Troubleshooting Path:

  • Standardize Cell Culture: Strictly control for passage number, seeding density, and confluence.[9]

  • Run an Assay Control: Perform a counter-screen to test for assay interference. For example, in a luciferase-based assay, test N-PPG directly against the purified luciferase enzyme.[10][12]

  • Check for Aggregation: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the compound's potency significantly decreases, it may be acting via aggregation.[13]

  • Verify Compound Integrity: Use LC-MS to check the purity and integrity of your N-PPG stock solution and its stability in your assay buffer over time.

Q3: My compound is showing activity against a target that is structurally unrelated to PRODH. How can I confirm if this is a real off-target interaction?

Answer: This is a classic drug discovery challenge. A multi-pronged approach is necessary for validation.

  • Confirm with an Orthogonal Assay: Validate the finding using a different assay technology. If the initial hit was from a biochemical screen, the next step should be a cell-based assay to confirm target engagement in a physiological context.[13]

  • Determine Binding Affinity: Use a biophysical method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with the purified off-target protein to measure the binding affinity (KD).

  • Confirm Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming that a compound binds to its target inside intact cells.[14][15][16] A thermal shift in the suspected off-target protein upon treatment with N-PPG provides strong evidence of a direct interaction.

  • Structure-Activity Relationship (SAR): If available, test structurally related analogs of N-PPG. A consistent SAR for both the primary target (PRODH) and the suspected off-target would strengthen the hypothesis of a specific binding interaction.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides a logical workflow and detailed protocols for investigating suspected off-target effects of N-propargylglycine (N-PPG).

Workflow for Investigating Unexpected Phenotypes

This workflow guides a researcher from an initial unexpected observation to a conclusive assessment of on-target vs. off-target activity.

G cluster_0 Phase 1: Initial Observation & Verification cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Investigation A Unexpected Experimental Result Observed B Verify Compound Purity & Identity (LC-MS) A->B C Standardize Assay Conditions (Cell Density, Controls) A->C D Confirm PRODH Expression in Experimental System B->D C->D E Protocol 1: Validate Target Engagement (CETSA for PRODH) D->E F On-Target Effect Confirmed E->F Positive Shift G No PRODH Engagement E->G No Shift H Hypothesis Generation: - Covalent Reactivity? - Kinase Inhibition? F->H Phenotype still unexplained I Protocol 2: Broad Off-Target Screening (e.g., Kinome Scan) H->I J Protocol 3: Proteome-Wide Profiling (MS-CETSA) H->J K Validate Hits with Orthogonal Assays I->K J->K L Confirmed Off-Target(s) K->L

Caption: Troubleshooting workflow for N-PPG off-target effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for PRODH Target Engagement

CETSA is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[14] This protocol allows you to confirm that N-PPG is engaging with PRODH in your intact cells.

Materials:

  • Cells of interest cultured to ~80% confluency.

  • N-propargylglycine hydrochloride (N-PPG).

  • Vehicle control (e.g., PBS or DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Equipment: Thermocycler, centrifuge, equipment for cell lysis (e.g., sonicator or freeze-thaw cycles), SDS-PAGE and Western blotting reagents, validated anti-PRODH antibody.

Methodology:

  • Compound Treatment: Treat cultured cells with the desired concentration of N-PPG (e.g., 10x EC50) and a vehicle control for a specified time (e.g., 1 hour) under normal culture conditions.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease/phosphatase inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermocycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Include an unheated (room temperature) control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

  • Separation of Soluble Fraction: Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification & Analysis: Carefully collect the supernatant (soluble protein fraction). Normalize the total protein concentration across all samples. Analyze the presence of soluble PRODH at each temperature using SDS-PAGE and Western blotting with an anti-PRODH antibody.

  • Data Interpretation: In the vehicle-treated samples, the PRODH band intensity will decrease as the temperature increases. In the N-PPG-treated samples, if the compound binds and stabilizes PRODH, the protein will remain soluble at higher temperatures. This "thermal shift" to the right on a temperature-response curve confirms target engagement.

G A Treat Cells (Vehicle vs. N-PPG) B Harvest & Resuspend A->B C Heat aliquots across a temperature gradient B->C D Lyse Cells (Freeze-Thaw) C->D E Centrifuge to pellet aggregated proteins D->E F Collect Supernatant (Soluble Proteins) E->F G Analyze for PRODH (Western Blot) F->G H Plot Melting Curves & Observe Thermal Shift G->H

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Kinase Panel Screening for Off-Target Identification

Kinases are one of the largest enzyme families and are frequent off-targets for many small molecules.[17] If you suspect broad off-target activity, screening against a panel of kinases is a cost-effective first step.

Rationale: While N-PPG is not designed as a kinase inhibitor, its small, heterocyclic-like structure could potentially fit into the ATP-binding pocket of certain kinases. Many commercial services offer kinase screening.

General Procedure (using a service provider like Eurofins Discovery, Reaction Biology, or Promega): [18][19][20]

  • Select a Panel: Choose a panel that covers a diverse representation of the human kinome. A broad panel of >300 kinases is recommended for initial profiling.[19]

  • Provide Compound: Prepare and ship a high-quality, solid sample of N-PPG hydrochloride with purity data (>95%) to the service provider.

  • Choose a Concentration: A standard screening concentration is typically 1 µM or 10 µM. This is high enough to detect moderate-affinity interactions.

  • Assay Format: The provider will perform binding assays (e.g., KINOMEscan) or enzymatic activity assays (e.g., radiometric assays) to measure the percent inhibition of each kinase by your compound.[18]

  • Data Analysis: The results will be provided as a report, often visualized on a kinome tree, showing the kinases that were inhibited by N-PPG at the tested concentration. Any significant "hits" (typically >50% inhibition) should be considered for further validation.

Protocol 3: Unbiased Proteome-Wide Off-Target Identification (MS-CETSA)

For a comprehensive and unbiased view of all potential protein targets in a cell, mass spectrometry can be coupled with CETSA (MS-CETSA or Thermal Proteome Profiling).[14][21]

Rationale: This technique identifies every protein in the proteome that experiences a thermal shift upon compound treatment, providing a global map of direct and indirect interactions.

General Procedure:

  • Experiment Setup: The initial steps (cell treatment, heating, lysis, separation) are similar to the Western blot-based CETSA (Protocol 1). However, instead of analyzing a single target, the entire soluble proteome from each temperature point is processed for mass spectrometry.

  • Sample Preparation for MS: The protein samples are digested into peptides, typically labeled with tandem mass tags (TMT) for multiplexed quantitative analysis, and then analyzed by high-resolution LC-MS/MS.

  • Data Acquisition and Analysis: Sophisticated bioinformatics software is used to identify and quantify thousands of proteins across all temperature points for both vehicle and N-PPG-treated conditions.

  • Hit Identification: The software generates melting curves for each identified protein. Proteins that show a statistically significant thermal shift between the N-PPG and vehicle-treated groups are identified as potential binding targets.

  • Validation: As with any large-scale screen, candidate off-targets identified by MS-CETSA must be independently validated using orthogonal methods.[22]

Data Summary Table

The following table summarizes the known interactions and properties of N-propargylglycine (N-PPG) and related compounds.

FeatureN-propargylglycine (N-PPG)Pargyline (Reference Compound)
Primary Target(s) Proline Dehydrogenase (PRODH)[1][23]Monoamine Oxidase B (MAO-B) > MAO-A[6][24]
Mechanism Irreversible, mechanism-based inhibitor[3]Irreversible inhibitor[24]
Known Cellular Effects Inhibition of proline catabolism, induction of mitochondrial unfolded protein response (UPRmt)[1]Increased levels of dopamine and other catecholamines in the CNS[6][25]
Potential for Off-Targets High, due to the reactive propargyl group. Potential for covalent modification of proteins with reactive nucleophiles.Known to have food/drug interactions due to MAO inhibition (e.g., tyramine effect)[7]
CAS Number 58160-95-5 (free base)555-57-7
References
  • Scott, G. K., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Amino Acids, 53(12), 1927-1939. [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ICR.ac.uk. [Link]

  • Scott, G. K., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. PubMed. [Link]

  • Al-Sanea, M. M., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(9), 3738. [Link]

  • Blais, E. M., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Request PDF. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling. Eurofinsdiscover.com. [Link]

  • Inglese, J., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2(4), 261-279. [Link]

  • National Center for Biotechnology Information. (n.d.). Pargyline. PubChem. [Link]

  • Delpiccolo, C. M. L., et al. (2020). Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. Organic & Biomolecular Chemistry, 18(12), 2299-2311. [Link]

  • Wikipedia. (n.d.). Pargyline. Wikipedia.org. [Link]

  • Yang, Q., et al. (2023). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research, 51(W1), W648-W655. [Link]

  • Vianna, C. P., et al. (2023). Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-propargylglycine. Biochemistry. [Link]

  • Sanchez, T. W., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2824-2834. [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Srivastava, D., et al. (2010). Structural Basis for the Inactivation of Thermus thermophilus Proline Dehydrogenase by N-Propargylglycine. Biochemistry, 49(26), 5448-5455. [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Reactionbiology.com. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Mbabout.com. [Link]

  • Human Metabolome Database. (2012). Pargyline. HMDB.ca. [Link]

  • Friman, T., et al. (2022). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research, 82(12_Supplement), 1848. [Link]

  • Kumar, S., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1229132. [Link]

  • Dahlin, J. L., et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 62(15), 3537-3550. [Link]

  • Al-Aqeel, M., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(34), 11656-11663. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reactionbiology.com. [Link]

  • Kataoka, H., et al. (1990). Determination of D,L-propargylglycine and N-acetylpropargylglycine in urine and several tissues of D,L-propargylglycine-treated rats using liquid chromatography-mass spectrometry. Journal of Chromatography, 527(1), 61-69. [Link]

  • Coussens, N. P., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2149-2169. [Link]

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Troubleshooting failed experiments with 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support resource for 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride, also commonly known as Propargylglycine hydrochloride (H-Prg-OH·HCl). This molecule is a versatile, non-proteinogenic amino acid featuring a terminal alkyne group.[1] This unique structure makes it a valuable tool in two primary research areas: as a building block for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and as a potent irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE), a key enzyme in hydrogen sulfide (H₂S) biosynthesis.[1][2]

This guide is designed for researchers, chemists, and drug development professionals to navigate common experimental challenges. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful application of this reagent in your work.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and properties of this compound.

Q1: How should I properly store and handle this compound? A1: Proper storage is critical to maintain the integrity of the terminal alkyne group.

  • Storage Conditions: The compound should be stored sealed from moisture in a dry environment. Recommended storage temperatures range from room temperature to 2-8°C.[3][4] For long-term stability, storing at 2-8°C is preferable.

  • Handling: The compound is listed as a skin, eye, and respiratory irritant.[4][5] Always handle it in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: What are the recommended solvents for this compound? A2: As a hydrochloride salt of an amino acid, the compound exhibits good solubility in polar protic solvents. The related compound DL-Propargylglycine HCl is soluble in water, DMSO, ethanol, and PBS.[6] Sonication may be required to achieve higher concentrations.[6] For specific applications, co-solvents may be necessary.

SolventApplication SuitabilityNotes
Water / Aqueous Buffers (e.g., PBS) Enzyme assays, some CuAAC reactionsExcellent solubility. For CuAAC, ensure buffer components do not interfere with the copper catalyst (e.g., avoid Tris).[7]
DMSO Stock solutions, organic reactionsHigh solubility. Ideal for preparing concentrated stock solutions for dilution into aqueous or organic media.
Ethanol / Methanol Stock solutions, organic reactionsGood solubility. Can be used for stock solutions and in reaction systems where protic solvents are tolerated.
DMF Organic synthesis, CuAAC reactionsGood solvent for CuAAC, often used in combination with water.[8]

Q3: How can I verify the quality and purity of my this compound? A3: Verifying the integrity of the terminal alkyne is crucial before starting an experiment, especially a multi-step synthesis.

  • ¹H NMR Spectroscopy: The most straightforward method. Look for the characteristic signal of the terminal alkyne proton (–C≡C–H ), which typically appears as a triplet around 2-3 ppm in solvents like D₂O or DMSO-d₆. The presence and correct integration of this peak confirm the alkyne is intact.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the purity and verify the molecular weight (149.58 g/mol for the hydrochloride salt).[3] This is useful for identifying potential degradation products.

Troubleshooting Guide 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The terminal alkyne of H-Prg-OH·HCl makes it an ideal partner for "click chemistry." However, the success of this reaction is highly dependent on several factors.[7]

Workflow for a Typical CuAAC Reaction

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification Reagents 1. Prepare Solutions - Alkyne (H-Prg-OH) - Azide Partner - Copper(II) Source - Reducing Agent - Ligand Mix 2. Combine Reactants (Alkyne, Azide, Ligand) Reagents->Mix Initiate 3. Initiate Reaction Add Reducing Agent, then Copper(II) Mix->Initiate Incubate 4. Incubate (Temp, Time, Atmosphere) Initiate->Incubate Monitor 5. Monitor Progress (TLC, LC-MS) Incubate->Monitor Purify 6. Purify Product (Chromatography, Beads) Monitor->Purify

Caption: Standard workflow for a CuAAC (click) reaction.

Q4: My CuAAC reaction has failed or shows very low yield. What went wrong? A4: This is the most common issue. A systematic check of your components and conditions is the best approach. The active catalyst is Copper(I), which is generated in situ from a Copper(II) source and a reducing agent (e.g., sodium ascorbate). The primary failure point is often the inactivation of this catalyst.[7]

Troubleshooting_Tree cluster_catalyst Catalyst System Check cluster_reagents Reagent Integrity Check cluster_conditions Reaction Conditions Check Start Low/No Click Product Copper Is Cu(I) active? Start->Copper Alkyne Is the alkyne intact? (Check by ¹H NMR) Start->Alkyne Solvent Are all components soluble? (Consider co-solvents) Start->Solvent Oxygen Was O₂ excluded? (Degas solvents) Copper->Oxygen No Reducer Is reducing agent fresh? (e.g., Sodium Ascorbate) Copper->Reducer No Ligand Is the ligand appropriate and ratio correct? Copper->Ligand No Azide Is the azide pure/stable? Alkyne->Azide Yes Stoichiometry Is stoichiometry correct? (Often 1:1.1 Alkyne:Azide) Azide->Stoichiometry Yes Buffer Is the buffer compatible? (Avoid Tris, high Phosphate) Solvent->Buffer Yes Hindrance Is steric hindrance an issue? Buffer->Hindrance Yes

Caption: Decision tree for troubleshooting failed CuAAC reactions.

  • Cause 1: Inactive Copper Catalyst. The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen.[9]

    • Solution: Thoroughly degas all solvents and aqueous solutions (e.g., by sparging with argon or nitrogen for 15-20 minutes). Maintain an inert atmosphere over the reaction if it is particularly sensitive or slow.[9]

  • Cause 2: Reagent Quality and Stoichiometry. The purity of all components is essential.

    • Solution: Ensure the reducing agent (e.g., sodium ascorbate) is fresh; prepare a new stock solution if in doubt. Verify the integrity of your alkyne and azide starting materials. While a 1:1 ratio is a good starting point, a slight excess (1.1 to 1.5 eq) of one reagent can help drive the reaction to completion.[7][8]

  • Cause 3: Incompatible Ligand or Buffer. Ligands stabilize the Cu(I) catalyst, but the wrong ligand or buffer can inhibit the reaction.

    • Solution: Tris(benzyltriazolylmethyl)amine (TBTA) is a common and effective ligand. Ensure the correct ligand-to-copper ratio is used.[7] Avoid buffers like Tris or high concentrations of phosphate, which can chelate the copper catalyst. HEPES or phosphate-buffered saline (PBS) are generally safer choices.[7]

Q5: How do I purify the final product and remove the copper catalyst? A5: Copper removal is critical, especially for biological applications.

  • Silica Gel Chromatography: Standard method for many small molecules.

  • Copper Scavenging: For aqueous reactions, specialized purification beads or resins that chelate copper can be added to the reaction mixture, followed by simple filtration.[10]

  • Specialized Chromatography: Methods using insoluble carriers with silver ions can selectively capture and purify terminal alkyne-containing molecules, which can be useful for purifying unreacted starting material if necessary.[11]

Protocol: Small-Scale CuAAC Reaction

This protocol provides a starting point for conjugating this compound to an azide-containing molecule.

  • Reagent Preparation:

    • Prepare a 10 mM solution of this compound (1 eq.) in degassed water.

    • Prepare a 10 mM solution of your azide-containing molecule (1.1 eq.) in a suitable solvent (e.g., DMSO, water).

    • Prepare a fresh 100 mM solution of sodium ascorbate in degassed water.

    • Prepare a 10 mM solution of copper(II) sulfate (CuSO₄) in water.

    • Prepare a 10 mM solution of a suitable ligand (e.g., TBTA) in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne solution, azide solution, and ligand solution.

    • Vortex briefly to mix.

  • Initiation and Incubation:

    • Add the sodium ascorbate solution (final concentration ~5 mM, 5 eq.).

    • Add the CuSO₄ solution (final concentration ~1 mM, 1 eq.).

    • Vortex the reaction mixture.

    • Incubate at room temperature for 1-4 hours. For sterically hindered substrates, gentle heating (e.g., 40-60°C) may be required.[8]

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting reagent.[12]

  • Work-up and Purification:

    • Once complete, quench the reaction (e.g., by adding EDTA to chelate copper).

    • Purify the product using an appropriate method such as preparative HPLC or copper-scavenging resin.

Troubleshooting Guide 2: Enzyme Inhibition Assays

Propargylglycine is a well-established irreversible inhibitor of cystathionine γ-lyase (CSE), an enzyme that uses a pyridoxal 5'-phosphate (PLP) cofactor.[1] Understanding its mechanism is key to designing and troubleshooting inhibition experiments.

Mechanism of CSE Inhibition

Inhibition_Mechanism CSE CSE Enzyme (with PLP cofactor) Complex Enzyme-Inhibitor Complex Formation CSE->Complex PAG Propargylglycine (H-Prg-OH) PAG->Complex Adduct Covalent Adduct (Irreversible Inhibition) Complex->Adduct Mechanism-based inactivation

Caption: Simplified pathway of irreversible CSE inhibition by propargylglycine.

Q6: I am not observing inhibition of CSE in my assay. What could be the issue? A6: Because propargylglycine is a mechanism-based or "suicide" inhibitor, its action is not instantaneous. The enzyme must first process it, leading to the formation of a reactive species that then covalently binds to and inactivates the enzyme.[1]

  • Cause 1: Insufficient Pre-incubation. Unlike a reversible competitive inhibitor, a suicide inhibitor requires time to inactivate the enzyme before the substrate is added.

    • Solution: Introduce a pre-incubation step. Mix your enzyme with this compound in the assay buffer and incubate for a period (e.g., 15-30 minutes) before adding the substrate to start the reaction. The optimal pre-incubation time should be determined empirically.

  • Cause 2: Inhibitor Instability. While generally stable, prolonged incubation in certain buffers or at non-optimal pH could lead to degradation.

    • Solution: Prepare fresh inhibitor solutions for each experiment. Ensure your assay buffer pH is within a stable range for both the enzyme and the inhibitor.

  • Cause 3: Incorrect Assay Conditions. The observed inhibition can be affected by the concentration of substrate or cofactor.

    • Solution: While pre-incubation is key, be aware that high concentrations of the natural substrate (cystathionine) can compete with the inhibitor for access to the active site. Ensure your assay conditions are optimized according to established protocols for CSE activity.

Q7: Could this compound inhibit other enzymes in my system? A7: Yes. Propargylglycine's mechanism targets PLP-dependent enzymes. While it is most commonly used as a CSE inhibitor, it has been shown to also inhibit other related enzymes, such as methionine γ-lyase (MGL) and alanine transaminase (ALT).[1] It is critical to consider these potential off-target effects when interpreting data from complex biological systems like cell lysates or in vivo models. Using it as a research tool to study H₂S often involves acknowledging its effect on the broader transsulfuration pathway.[1]

References

  • Thordarson, P., et al. (2020). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Metab olish. (n.d.). Prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules.
  • PubChem. (n.d.). 2-[(Propan-2-yl)amino]acetic acid hydrochloride. Retrieved January 19, 2026, from [Link]

  • Wang, Y., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports. Retrieved January 19, 2026, from [Link]

  • Martin, S. (2014). Click chemstry: Why does it sometimes work and other times it doesn't? ResearchGate. Retrieved January 19, 2026, from [Link]

  • Reddit r/Chempros. (2022). Click Reaction Looking Weird?. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Overall workflow of the natural product isolation process with alkyne.... Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Propargylglycine. Retrieved January 19, 2026, from [Link]

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How to prevent degradation of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride (CAS: 104501-33-9). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of this reagent to ensure experimental success and prevent chemical degradation.

Overview & Core Principles

This compound, a derivative of propargylglycine, is a valuable reagent characterized by its terminal alkyne and secondary amine functionalities. These groups make it highly useful in bioconjugation reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and as a building block in medicinal chemistry. However, the very features that make it reactive also render it susceptible to degradation if not handled correctly.

The primary principle for maintaining the integrity of this compound is the meticulous control of its environment, specifically minimizing exposure to moisture, incompatible pH levels, and prolonged storage in solution.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for the solid (powder) form of the compound?

A1: The solid hydrochloride salt is relatively stable when stored under the correct conditions. To ensure long-term integrity (≥4 years), it should be stored at -20°C, sealed tightly in a container under a dry, inert atmosphere (like argon or nitrogen).[1][2] For shorter-term storage, 2-8°C in a desiccated environment is also acceptable.[3] The key is to prevent moisture absorption, as the compound is moisture-sensitive.[4]

Q2: I've prepared an aqueous solution. How long can I store it?

A2: Aqueous solutions of this compound are not recommended for long-term storage. Best practice is to prepare aqueous solutions fresh immediately before use. If temporary storage is unavoidable, it should not exceed 24 hours.[1] Store at 2-8°C and protect from light. The instability in aqueous media is due to the potential for the alkyne group to hydrate and other pH-dependent degradation pathways.

Q3: What are the best solvents for creating a stock solution?

A3: For longer-term storage in solution, organic solvents are preferred over aqueous buffers. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are excellent choices, with reported solubility around 20 mg/mL.[1][2] Stock solutions in anhydrous DMSO can be stored at -80°C for up to 6 months or at -20°C for one month, provided they are protected from light and moisture.[5][6] Always use anhydrous-grade solvents to minimize water content.

Q4: What are the visible signs of degradation?

A4: Visual inspection can sometimes reveal degradation. Signs include a change in color from white/off-white to yellow or brown, clumping of the powder (indicating moisture absorption), or insolubility when dissolving in a recommended solvent at a known concentration. However, significant degradation can occur without any visible change. Therefore, adherence to proper handling protocols is more reliable than visual inspection alone.

Q5: What are the primary chemical moieties that make this compound unstable?

A5: The instability arises from two main functional groups:

  • Terminal Alkyne (Propargyl group): The C≡C-H bond is susceptible to oxidation, dimerization (Glaser coupling) in the presence of catalytic metals like copper, and hydration across the triple bond under certain pH conditions to form a methyl ketone.

  • Secondary Amine & Carboxylic Acid: As an amino acid derivative, it can undergo typical amino acid degradation reactions like deamination or decarboxylation, especially under thermal stress or in the presence of contaminants.[7]

Troubleshooting Guide

This section addresses common problems encountered in experiments that may be linked to compound degradation.

Problem Encountered Potential Cause Related to Degradation Recommended Solution & Validation Steps
Inconsistent or failed "click" reaction (CuAAC). The terminal alkyne has degraded, likely through oxidation or hydration. This is common if the compound was stored improperly or dissolved in aqueous buffer for too long before the experiment.1. Use a fresh vial of the solid compound to prepare a new stock solution in anhydrous DMSO or DMF. 2. Add the compound to the reaction mixture last , minimizing its time in the aqueous reaction buffer. 3. Validate: Run a small-scale control reaction with a fresh lot of all reagents to confirm activity.
Low yield in a synthetic coupling reaction. The secondary amine or carboxylic acid functionality has degraded, reducing the amount of active starting material. This can be caused by prolonged exposure to high temperatures or incompatible reagents.1. Prepare fresh solutions immediately prior to starting the reaction. 2. Review your reaction conditions: Ensure the pH and temperature are within a stable range for the compound. Avoid strongly acidic or basic conditions unless required by the protocol, and even then, minimize exposure time.
Stock solution appears cloudy or contains precipitate. The compound may have degraded into less soluble byproducts, or the solubility limit has been exceeded. This can also occur if a DMSO stock was not properly thawed, causing the compound to crash out.1. Ensure complete thawing: Warm the vial to room temperature and vortex thoroughly to re-dissolve the compound. 2. If cloudiness persists, discard the solution. It is likely degraded. Prepare a new stock solution, ensuring the concentration is within the known solubility limits (see table below).[2][8]
Data Summary: Solubility & Storage
Form Solvent/Condition Concentration Storage Temp. Stability Period Source(s)
Solid (Powder) Dry, Inert AtmosphereN/A-20°C≥ 4 years[1][2]
Solid (Powder) Sealed, DryN/A2-8°CShort to Medium Term[3]
Solution DMSO~20 mg/mL-80°C / -20°C6 months / 1 month
Solution Ethanol~20 mg/mL-80°C / -20°C1-6 months (est.)[2]
Solution DMF~20 mg/mL-80°C / -20°C1-6 months (est.)[2]
Solution PBS (pH 7.2)~10 mg/mL4°C≤ 24 hours [1][2]
Visualized Workflows & Mechanisms
Diagram 1: Recommended Experimental Workflow

This diagram outlines the critical steps from storage to experimental use to minimize degradation.

G cluster_storage Long-Term Storage cluster_prep Solution Preparation (Day of Experiment) cluster_use Experimental Use storage Store Solid Compound -20°C, Dry, Inert Gas weigh Weigh Solid in Low-Humidity Environment storage->weigh Equilibrate to RT before opening dissolve Dissolve in Anhydrous Organic Solvent (e.g., DMSO) weigh->dissolve dilute Perform Serial Dilutions into Final Aqueous Buffer dissolve->dilute If needed for assay use_now Use Immediately in Assay dissolve->use_now Direct use of stock solution dilute->use_now discard Discard Unused Aqueous Solution use_now->discard

Caption: Workflow for handling to prevent degradation.

Diagram 2: Potential Degradation Pathways

This diagram illustrates chemically plausible, though not exhaustive, degradation routes for the molecule.

G cluster_pathways Potential Degradation Products cluster_prevention Prevention Strategy start 2-[(Prop-2-yn-1-yl)amino]acetic acid (Parent Compound) ketone Hydration Product (Methyl Ketone) start->ketone H₂O / H⁺ (Aqueous Env.) dimer Oxidative Coupling Product (Diyne) start->dimer O₂ / Cu⁺ (e.g., Click Reaction Conditions) decarboxy Decarboxylation Product start->decarboxy Heat (Δ) (Thermal Stress) prevent_h2o Store Dry, Use Anhydrous Solvents ketone->prevent_h2o prevent_ox Use Degassed Buffers, Inert Atmosphere dimer->prevent_ox prevent_heat Store Cold, Avoid High Temps decarboxy->prevent_heat

Caption: Plausible chemical degradation pathways.

Detailed Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a stock solution intended for longer-term storage.

  • Equilibration: Remove the vial of solid this compound (M.W. 149.58) from -20°C storage. Allow it to sit unopened on the bench for at least 20-30 minutes to equilibrate to room temperature. This crucial step prevents atmospheric moisture from condensing on the cold powder when the vial is opened.

  • Weighing: In a controlled environment with low humidity (e.g., a glove box or near a source of dry nitrogen), weigh out the desired amount of powder. For 1 mL of a 100 mM solution, weigh 14.96 mg.

  • Dissolution: Add the powder to a sterile, amber glass vial. Using a calibrated pipette, add the calculated volume of anhydrous, molecular-biology grade DMSO. For the example above, add 1.0 mL of DMSO.

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow, but do not overheat.

  • Aliquoting & Storage: For maximum stability, divide the stock solution into smaller, single-use aliquots in microcentrifuge tubes designed for low temperatures. Store these aliquots at -80°C. This prevents repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.[5]

Protocol 2: Use in a Typical Aqueous Experiment (e.g., Cell Culture)

This protocol outlines the best practice for diluting the organic stock into an aqueous medium.

  • Thaw Stock: Remove a single aliquot of the DMSO stock solution from the -80°C freezer. Thaw completely at room temperature and vortex briefly to ensure homogeneity.

  • Prepare Dilution Buffer: Have your final aqueous buffer (e.g., PBS, cell culture media) ready at the desired temperature. If the experiment is sensitive to oxidation, use a buffer that has been degassed by sparging with nitrogen or argon.

  • Serial Dilution: Perform serial dilutions to reach your final working concentration. Crucially, add the DMSO stock to the aqueous buffer, not the other way around , while vortexing gently. This rapid mixing helps prevent the compound from precipitating out of solution.

  • Immediate Use: Use the final aqueous solution immediately. Do not store it. Prepare only the amount needed for the experiment at hand to minimize waste and avoid the temptation to reuse aged solutions. As a guideline, aqueous solutions should not be kept for more than a day.[1]

References
  • PubChem. 2-[(Propan-2-yl)amino]acetic acid hydrochloride. [Link]

  • Piga, E., et al. (2016). CHEMICAL STABILITY STUDIES OF PROPARGYLAMINE-CONTAINING DRUGS. [Link]

  • Jin, F., et al. (2020). Degradation pathways of amino acids during thermal utilization of biomass: a review. Green Chemistry, 22(18), 5940-5963. [Link]

  • Al-Zoubi, R. M. (2021). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Mini-Reviews in Organic Chemistry, 18(5), 621-647. [Link]

  • Bryant, M. (2024, May 1). internal vs. terminal alkyne, alkynyl anion rxns, synth. practice, hx addition to alkynes. YouTube. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers engaged in the synthesis of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride, also known as N-Propargylglycine hydrochloride (N-PPG HCl). This molecule is a significant research compound, notably investigated as an irreversible inhibitor of proline dehydrogenase (PRODH), a mitochondrial enzyme implicated in cancer cell survival.[1][2][3] Its unique mechanism of action and potential therapeutic applications make robust and high-yield synthesis a critical objective for drug development professionals.[1]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis and maximize your product yield and purity.

Core Synthesis Methodologies

Two primary routes are commonly considered for the synthesis of N-Propargylglycine. The choice between them often depends on available starting materials, safety considerations, and desired scale.

  • Route A: Nucleophilic Substitution. This classic approach involves the direct alkylation of propargylamine with a haloacetic acid, such as iodoacetic acid.[4]

  • Route B: Reductive Amination. A more modern approach involves the formation of an imine intermediate from propargylamine and glyoxylic acid, which is then reduced in situ to the desired secondary amine.[5][6]

Below is a comparative overview of these methodologies.

FeatureRoute A: Nucleophilic SubstitutionRoute B: Reductive Amination
Starting Materials Propargylamine, Iodoacetic Acid (or Bromo/Chloroacetic acid)Propargylamine, Glyoxylic Acid
Key Reagents Base (e.g., NaHCO₃, Et₃N)Reducing Agent (e.g., NaBH₄, NaBH₃CN)
Typical Yield Moderate (Reported around 40-50%)[4]Potentially higher (Often >70% for similar reactions)[6]
Pros Simple, one-step reaction.Avoids highly toxic haloacetic acids. Generally higher yielding.
Cons Uses toxic and corrosive haloacetic acids. Risk of over-alkylation. Iodoacetic acid is light-sensitive.Two-step, one-pot process. Requires careful control of pH and temperature during reduction.

Experimental Protocols

Protocol 1: Route A - Nucleophilic Substitution with Iodoacetic Acid

This protocol is adapted from established literature procedures for N-propargylglycine synthesis.[4]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve iodoacetic acid (1.0 eq) in a suitable solvent such as ethanol or a water/ethanol mixture.

  • Addition of Amine: Cool the solution in an ice bath (0-5 °C). Slowly add propargylamine (a significant excess, e.g., 5-8 equivalents) to the solution. The large excess is crucial to minimize the formation of the dialkylated byproduct.[4]

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Reduce the volume of the solvent under reduced pressure.

    • Add diethyl ether to precipitate the crude product (a mixture of the desired product and propargylamine hydroiodide).

    • Filter the solid and wash with cold diethyl ether.

  • Purification and Hydrochloride Salt Formation:

    • Dissolve the crude solid in a minimal amount of water.

    • To convert the hydroiodide salt to the free amino acid and facilitate purification, consider passing the aqueous solution through a suitable ion-exchange resin.

    • Alternatively, for direct crystallization, dissolve the crude product in hot ethanol. Allow it to cool slowly to induce crystallization. Multiple recrystallizations may be necessary to achieve high purity.[4]

    • To form the hydrochloride salt, dissolve the purified free amino acid in a minimal amount of isopropanol or ethanol and add a stoichiometric amount of concentrated HCl or a solution of HCl in isopropanol.

    • Cool the solution to induce precipitation of the final hydrochloride salt. Filter, wash with cold solvent, and dry under vacuum.

Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is very low (<30%). What are the most likely causes?

Answer: Low yield is a common problem that can stem from several factors. Systematically evaluating your process is key.[7][8]

  • Cause 1: Over-alkylation. Propargylamine can react with two molecules of iodoacetic acid, forming a tertiary amine byproduct. This is especially prevalent if the stoichiometry is not carefully controlled.

    • Solution: Use a significant excess of propargylamine (at least 5-8 equivalents relative to iodoacetic acid).[4] This statistically favors the mono-alkylation product. The unreacted propargylamine can be removed during work-up.

  • Cause 2: Competing Side Reactions. Propargylamine can undergo self-polymerization, especially if heated or exposed to certain metal impurities.

    • Solution: Maintain a low reaction temperature, especially during the initial addition of reagents. Ensure your glassware is scrupulously clean.

  • Cause 3: Incomplete Reaction. The reaction may not have reached completion.

    • Solution: Monitor the reaction by TLC until the limiting reagent (iodoacetic acid) is consumed. If the reaction stalls, ensure your reagents are pure and consider extending the reaction time.

  • Cause 4: Product Loss During Purification. N-Propargylglycine hydrochloride has some solubility in alcohols, leading to losses during crystallization.[9]

    • Solution: Use a minimal amount of hot solvent for recrystallization and cool the solution thoroughly (e.g., 0-4 °C) for an extended period to maximize precipitation. Ensure wash steps are performed with ice-cold solvent.

Q2: My TLC plate shows multiple spots, and the final product seems impure. What are these contaminants?

Answer: Impurities can arise from starting materials, side reactions, or product degradation.

  • Likely Impurity 1: Unreacted Propargylamine/Iodoacetic Acid.

    • Identification: Compare the Rf values of your reaction mixture to standards of the starting materials.

    • Solution: Ensure the reaction goes to completion. Unreacted propargylamine is volatile and can be removed under vacuum, while iodoacetic acid can be removed with a mild aqueous base wash during work-up (if working with the free-base form before salt formation).

  • Likely Impurity 2: N,N-bis(carboxymethyl)propargylamine. This is the dialkylated byproduct.

    • Identification: This impurity will likely have a different polarity (and thus a different Rf) than your product. It can be characterized by mass spectrometry.

    • Solution: As mentioned in Q1, use a large excess of propargylamine. If the byproduct still forms, purification via column chromatography may be necessary, though crystallization is preferred for scalability.

Q3: The reductive amination (Route B) is not working well; the reduction step is inefficient.

Answer: The efficiency of the reduction of the intermediate imine is critical.

  • Cause 1: Incorrect pH. The pH for reductive amination is a delicate balance. The formation of the imine is acid-catalyzed but the reducing agent (e.g., NaBH₄) is unstable at low pH.[10]

    • Solution: Maintain the reaction at a slightly acidic to neutral pH (approx. 6-7) during the reduction step. You can use a buffer or carefully add acid to control the pH.

  • Cause 2: Ineffective Reducing Agent. Sodium borohydride (NaBH₄) may be too slow or require specific conditions.

    • Solution: Consider using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which are milder and more selective for imines over carbonyls, and are effective at slightly acidic pH. Caution: NaBH₃CN can release toxic HCN gas at low pH; handle with extreme care in a fume hood.

  • Cause 3: Competing Aza-Cannizzaro Reaction. In the absence of a reducing agent, the iminium ion intermediate can disproportionate into glycine and other products, a process analogous to the Cannizzaro reaction.[5]

    • Solution: Add the reducing agent as soon as the imine has had sufficient time to form. Running the reaction as a one-pot procedure where the reducing agent is present during imine formation can often prevent this.

Frequently Asked Questions (FAQs)

Q: Which is the "better" route: nucleophilic substitution or reductive amination? A: "Better" depends on your priorities. Reductive amination is generally considered a greener and often higher-yielding method as it avoids highly toxic alkylating agents like iodoacetic acid. However, the nucleophilic substitution route is mechanistically simpler and may be easier to implement for a first-time synthesis if the safety precautions for handling haloacetic acids are strictly followed.

Q: What are the critical safety precautions for this synthesis? A:

  • Propargylamine: Is a corrosive and flammable liquid. Handle in a well-ventilated fume hood and wear appropriate PPE (gloves, safety glasses, lab coat).[11]

  • Haloacetic Acids (Iodo-, Bromo-, Chloro-): These are highly toxic and corrosive. Avoid inhalation of dust and skin contact.

  • Reducing Agents: Handle with care. NaBH₄ reacts with water to produce hydrogen gas. NaBH₃CN can produce highly toxic HCN gas if the pH becomes too acidic.

Q: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure. The proton NMR should show characteristic peaks for the acetylenic proton, the methylene groups adjacent to the alkyne and the amine, and the alpha-proton on the glycine backbone.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[12]

  • Melting Point: A sharp melting point indicates high purity.

  • FT-IR Spectroscopy: Look for characteristic peaks for the C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and the carboxylic acid/carboxylate group.

Visualizing the Process

Workflow and Key Mechanisms

The following diagrams illustrate the overall experimental workflow and the mechanisms for the two primary synthetic routes.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep Reagent Preparation & Stoichiometry Check React Reaction Setup (Solvent, Temp Control) Prep->React Add Reagent Addition (e.g., Propargylamine) React->Add Stir Stirring at RT (12-24h) Add->Stir Monitor TLC Monitoring Stir->Monitor Concentrate Solvent Removal (Rotovap) Monitor->Concentrate Reaction Complete Precipitate Crude Precipitation (e.g., with Ether) Concentrate->Precipitate Filter Filtration & Washing Precipitate->Filter Purify Recrystallization or Column Filter->Purify Salt HCl Salt Formation Purify->Salt Analyze Purity & Identity Check (NMR, MS, MP) Salt->Analyze

Caption: General experimental workflow for synthesis and purification.

Caption: Mechanism for Route A: Nucleophilic Substitution.

Route_B_Mechanism Mechanism for Route B: Reductive Amination Start Propargylamine + Glyoxylic Acid Imine Imine/Iminium Ion Intermediate [HC≡C-CH₂-N⁺H=CH-COO⁻] Start->Imine Condensation (-H₂O) Reduction Reduction (e.g., NaBH₄) Imine->Reduction Product N-Propargylglycine Reduction->Product Hydride Attack

Caption: Mechanism for Route B: Reductive Amination.

References

  • Scott, G. K., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Amino Acids, 53(12), 1927–1939. Retrieved from [Link][1]

  • Wieckowski, A., et al. (2024). A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction. Chemistry – A European Journal. Retrieved from [Link][5]

  • Tanner, J. J., et al. (2011). Structural Basis for the Inactivation of Thermus thermophilus Proline Dehydrogenase by N-Propargylglycine. Journal of Biological Chemistry, 286(24), 21438–21445. Retrieved from [Link][4]

  • Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino. Retrieved from [9]

  • Gómez-Mejíbar, S., et al. (2021). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. ACS Omega, 6(45), 30165–30175. Retrieved from [Link][8]

  • Scott, G. K., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. PubMed. Retrieved from [Link][3]

  • Smith, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link][10]

  • PubChem. (n.d.). Propargylamine. Retrieved from [Link][11]

  • Google Patents. (n.d.). Producing glycine by the reductive amination of glyoxylic acid. Retrieved from [6]

Sources

Technical Support Center: Refining Purification Methods for Prop-2-yn-1-ylglycine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Division

Welcome to the technical support guide for the purification of prop-2-yn-1-ylglycine hydrochloride (also known as propargylglycine HCl or PAG-HCl). This resource is designed for researchers, chemists, and drug development professionals to address common challenges and provide robust methodologies for obtaining high-purity material, a critical step for reliable downstream applications.

Introduction to Prop-2-yn-1-ylglycine Hydrochloride Purification

Prop-2-yn-1-ylglycine is a non-proteinogenic amino acid containing a terminal alkyne group, making it a valuable tool in chemical biology and drug discovery, particularly for applications involving click chemistry[1]. As with any synthetic small molecule, achieving high purity is paramount. Impurities can arise from the synthetic route, including unreacted starting materials, byproducts from side reactions, or degradation products.

The hydrochloride salt form is common for amino acids as it enhances stability and crystallinity. However, its purification, particularly via recrystallization, is a nuanced process that often requires troubleshooting. This guide provides a systematic approach to overcoming these purification hurdles.

Troubleshooting Guide: Common Recrystallization Issues

Recrystallization is the most common and effective method for purifying prop-2-yn-1-ylglycine hydrochloride. The principle is based on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures. The goal is to dissolve the compound in a minimum amount of a hot solvent and allow it to slowly cool, forming pure crystals while impurities remain in the "mother liquor".

Below are common problems encountered during this process and their solutions.

Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly for an ordered crystal lattice to form. This is a frequent issue with amino acid salts.

Causality & Solution Workflow:

  • Excessive Supersaturation: The most common cause is cooling the solution too rapidly or using an anti-solvent too aggressively.

    • Solution: Re-heat the solution until the oil redissolves. If necessary, add a small amount (1-5% by volume) of the "good" solvent to ensure complete dissolution[2]. Allow the flask to cool much more slowly. Insulate the flask by placing it in a larger beaker with paper towels or in a dewar to slow heat loss. If using an anti-solvent, add it dropwise at an elevated temperature and ensure thorough mixing.

  • Inappropriate Solvent System: The chosen solvent may be too good, leading to high solubility even at low temperatures, or it may be prone to causing oils (e.g., THF is sometimes known for this)[3].

    • Solution: Select a different solvent system. For amino acid hydrochlorides, aqueous-organic mixtures are often effective. A good starting point is a solvent in which the compound is soluble when hot but poorly soluble when cold[4]. Based on available data, propargylglycine HCl is soluble in ethanol and PBS[5][6]. A mixture like ethanol/water or isopropanol/water could be effective.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, promoting oiling.

    • Solution: If slow cooling fails, consider a pre-purification step. An activated charcoal treatment of the hot solution can sometimes remove colored or greasy impurities that inhibit crystallization[2].

Q2: I have no crystal formation at all, even after the solution has cooled to room temperature.

Answer:

This indicates that the solution is not sufficiently supersaturated at lower temperatures.

Causality & Solution Workflow:

  • Excess Solvent: You have likely used too much solvent, and the compound remains soluble even when cold[2].

    • Solution: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool again. Be careful not to over-concentrate, which can lead to crashing out or oiling.

  • Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site.

    • Solution: Try to induce crystallization using one of these proven methods, in order[2]:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for nucleation.

      • Seed Crystal: Add a tiny crystal of the crude or previously purified product to the solution. This provides a perfect template for crystal growth.

      • Ice Bath Cooling: Once you've tried the above, further cooling in an ice-water bath can increase supersaturation and promote crystallization.

Q3: My final yield is very low (<50%). How can I improve it?

Answer:

Low yield is a common problem and can be attributed to several factors.

Causality & Solution Workflow:

  • Using Too Much Solvent: This is the most frequent cause of low yield, as a significant amount of the product remains dissolved in the mother liquor[2].

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Work in small batches to determine the optimal solvent ratio.

  • Premature Filtration: Filtering the crystals while the solution is still warm will leave a substantial amount of product behind.

    • Solution: Ensure the solution has cooled completely, first to room temperature and then in an ice bath for at least 30 minutes before vacuum filtration.

  • Analyzing the Mother Liquor: To confirm if the product is lost to the filtrate, you can concentrate the mother liquor. If a significant amount of solid precipitates, your initial crystallization was inefficient. You can attempt a "second crop" of crystals by further cooling or concentrating this liquor, though this crop will likely be less pure than the first.

FAQs: Advanced Purification & Quality Control

Q1: When is recrystallization not enough? When should I consider column chromatography?

Answer:

Recrystallization is excellent for removing impurities with different solubility profiles. However, it is less effective for:

  • Isomeric Impurities: Impurities with very similar structures and polarities (e.g., diastereomers) may co-crystallize with the product[7][8].

  • Baseline Impurities: When the product is only moderately pure (<90%) to begin with, a single recrystallization may not be sufficient.

In these cases, column chromatography (typically silica gel) is recommended. Since prop-2-yn-1-ylglycine hydrochloride is a polar, salt-like compound, a polar mobile phase will be required. A system like Dichloromethane/Methanol/Acetic Acid or Ethyl Acetate/Methanol with a small amount of acid or water can be effective.

Q2: What are the expected analytical signatures for pure prop-2-yn-1-ylglycine hydrochloride?

Answer:

Verifying the purity and identity of the final product is a critical step.

Analytical Method Expected Result
¹H NMR Expect characteristic peaks for the alkyne proton (C≡C-H ), the alpha-proton (C H-NH₃⁺), and the two beta-protons (-C H₂-). The integration of these peaks should match the molecular structure. The presence of solvent peaks (e.g., from DMSO-d₆ or D₂O) is expected.
Mass Spectrometry The ESI+ spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ for the free amino acid (C₅H₇NO₂, MW = 113.11)[9][10].
Melting Point A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities. The racemate (DL form) is reported to melt around 238-240 °C[11][12].
Appearance Pure prop-2-yn-1-ylglycine hydrochloride should be a white to off-white crystalline solid[5][11][13].
Q3: How should I properly store the purified compound?

Answer:

Prop-2-yn-1-ylglycine hydrochloride is stable, but proper storage is key to maintaining its purity over time.

  • Temperature: Store at -20°C for long-term stability (≥4 years)[5].

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air.

  • Solutions: Aqueous solutions are not recommended for storage beyond one day[5]. Solutions in anhydrous DMSO can be stored at -20°C for up to 3 months[9].

Detailed Experimental Protocols

Protocol 1: Recrystallization of Prop-2-yn-1-ylglycine HCl from an Ethanol/Water System

This protocol assumes you are starting with ~1 gram of crude material. Adjust volumes accordingly.

  • Dissolution:

    • Place the crude prop-2-yn-1-ylglycine HCl (1.0 g) in a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add ethanol (~10 mL) and heat the mixture to a gentle boil (~75-80 °C) with stirring. The compound has a reported solubility of ~20 mg/mL in ethanol, so it may not dissolve completely[5][6].

    • While hot, add deionized water dropwise until the solid just dissolves completely. Avoid adding a large excess of water. The goal is to create a saturated solution at high temperature.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (a spatula tip).

    • Reheat the mixture to boiling for 2-3 minutes.

    • Perform a hot filtration through a piece of fluted filter paper or a small cotton plug in a funnel to remove the charcoal.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Crystal formation should begin within 20-30 minutes.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

    • Dry the crystals under high vacuum to remove all traces of solvent.

Visualization of Purification Workflow

G cluster_0 Purification Phase cluster_1 Quality Control Crude Crude Product Dissolve Dissolve in Min. Hot Solvent (e.g., EtOH/H2O) Crude->Dissolve Charcoal Optional: Charcoal Treatment & Hot Filtration Dissolve->Charcoal If colored Cool Slow Cooling to RT, then Ice Bath Charcoal->Cool Filter Vacuum Filtration & Cold Solvent Wash Cool->Filter Dry Dry Under Vacuum Filter->Dry Pure Pure Crystalline Product Dry->Pure QC Analytical QC (NMR, MS, MP) Pure->QC Pass Purity ≥ 95% QC->Pass Fail Purity < 95% QC->Fail Store Store at -20°C Pass->Store Repurify Repurify (Recrystallize or Chromatography) Fail->Repurify Repurify->Crude G Start Start Recrystallization: Dissolve crude in hot solvent Cool Allow solution to cool Start->Cool Result Observe Outcome Cool->Result OiledOut Problem: Compound Oiled Out Result->OiledOut Oil NoCrystals Problem: No Crystals Form Result->NoCrystals Clear Solution GoodCrystals Success: Crystals Formed Result->GoodCrystals Solid Reheat Reheat, add 1-5% more good solvent OiledOut->Reheat Evaporate Evaporate some solvent to concentrate NoCrystals->Evaporate SlowCool Cool much slower (insulate flask) Reheat->SlowCool SlowCool->Result Evaporate->Cool Induce Induce Nucleation: Scratch, Seed Crystal Evaporate->Induce Induce->Cool

Sources

Validation & Comparative

A Comparative Guide to Validating the Purity of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride is a pivotal building block in synthetic chemistry, particularly valued for its dual functionality which enables its use in peptide synthesis and bioconjugation via 'click' chemistry. The purity of this reagent is not merely a quality metric but a critical determinant of reaction yield, reproducibility, and the integrity of the final product. This guide presents a multi-faceted analytical strategy for the robust validation of its purity. We provide a comparative analysis of orthogonal techniques, including High-Performance Liquid Chromatography (HPLC) for primary purity assessment, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Elemental Analysis (CHN) for empirical formula verification. Furthermore, we introduce Quantitative NMR (qNMR) as a primary method for obtaining an absolute purity value. Each section details the causality behind the experimental choices, provides step-by-step protocols, and presents comparative data to underscore the importance of a holistic validation approach.

Introduction: The Criticality of Purity

This compound, also known as propargylglycine hydrochloride, possesses a secondary amine, a carboxylic acid, and a terminal alkyne. This unique combination makes it an invaluable reagent for introducing an alkyne handle onto peptides and other biomolecules. The subsequent use of copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC) reactions demands exceptionally high purity. Impurities, such as unreacted starting materials (propargylamine, chloroacetic acid) or side-products, can lead to ambiguous reaction outcomes, reduced yields, and complex purification challenges downstream.

Therefore, a single analytical method is insufficient for a confident purity assessment. A scientifically sound validation relies on the principle of orthogonality, where multiple, independent analytical techniques are employed.[1][2][3][4] Each method interrogates a different physicochemical property of the molecule, and their collective agreement provides a high degree of confidence in the final purity value. This guide compares the performance and data derived from a suite of essential analytical techniques.

Primary Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity determination in the pharmaceutical and chemical industries. For a polar, small molecule like this compound, a reversed-phase (RP-HPLC) method is often the first choice. However, its high polarity can lead to poor retention on standard C18 columns.[5][6][7] Therefore, the choice of column and mobile phase is critical.

Causality of Method Choice: We select a polar-embedded or phenyl-hexyl stationary phase, which provides alternative retention mechanisms for polar analytes, preventing them from eluting in the void volume.[5] Using an acidic mobile phase (e.g., with formic acid or trifluoroacetic acid) ensures that the carboxylic acid is protonated and the secondary amine is protonated, leading to consistent ionization and peak shape. UV detection at a low wavelength (~210 nm) is necessary as the molecule lacks a strong chromophore.[8]

Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system with UV/Vis detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 30% B

    • 15-17 min: 30% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.

Data Presentation and Comparison

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Product Retention Time (min) Peak Area (%) Purity by HPLC (%) Observations
Product A (This Guide) 8.5299.8599.85 Single, sharp, symmetrical peak. No significant impurities detected.
Alternative B 8.5197.2197.21 Main peak observed. Additional peaks at 3.1 min (0.8%) and 10.2 min (1.99%).

Interpretation: Product A demonstrates high purity with no detectable impurities under these conditions. Alternative B, while still having the correct main component, shows two significant impurities. These could correspond to unreacted starting materials or byproducts, necessitating further investigation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Weigh Sample dissolve Dissolve in Mobile Phase A (1 mg/mL) prep->dissolve inject Inject 5 µL dissolve->inject separate Separation on Phenyl-Hexyl Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report report calculate->report Final Purity Report

Caption: HPLC workflow for purity assessment.

Structural Confirmation: The Synergy of MS and NMR

While HPLC provides a quantitative measure of purity, it does not confirm the identity of the main peak. For this, we turn to Mass Spectrometry and NMR Spectroscopy.

A. Mass Spectrometry (MS)

Causality of Method Choice: Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for this polar, ionic compound. It will readily form a protonated molecular ion [M+H]⁺ in positive ion mode. The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd molecular weight for its molecular ion.[9][10][11][12] Our compound (free base C₅H₇NO₂) has one nitrogen and a molecular weight of 113.12 g/mol . We expect to see an [M+H]⁺ ion at m/z 114.1.

Protocol: The eluent from the HPLC can be directly coupled to an ESI-MS detector.

Data Interpretation:

Ion Theoretical m/z Product A (Observed m/z) Alternative B (Observed m/z)
[M+H]⁺114.13114.13114.13
Impurity 1-Not Observed58.07
Impurity 2-Not Observed130.11

Interpretation: Both products show the correct molecular ion for the target compound. However, in Alternative B, the impurity at 3.1 min corresponds to an m/z of 58.07, consistent with protonated propargylamine [C₃H₅N+H]⁺, a likely starting material. The other impurity's mass does not correspond to an obvious starting material and would require further investigation.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Method Choice: ¹H and ¹³C NMR are unparalleled for providing unambiguous structural confirmation. The spectrum of the hydrochloride salt will show characteristic shifts for the alkyne, methylene, and methine protons, and their positions will be influenced by the protonated amine.[13] The presence of the hydrochloride salt is confirmed by the downfield shift of protons adjacent to the nitrogen atom.[13][14]

Protocol:

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of Deuterium Oxide (D₂O).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire standard ¹H and ¹³C spectra.

Data Interpretation of ¹H NMR for Product A:

Proton Assignment Expected Multiplicity Expected Chemical Shift (ppm, in D₂O) Observed Chemical Shift (ppm) Integration
-C≡CH Triplet (t)~2.92.951H
-CH ₂-C≡CHDoublet (d)~3.93.922H
-NH ₂⁺-CH ₂-Singlet (s)~4.14.112H

Comparison: The spectrum for Product A is clean and matches the expected structure perfectly. A hypothetical spectrum for Alternative B might show small, additional peaks in the aliphatic region, corresponding to the impurities detected by HPLC/MS.

Orthogonal_Validation cluster_ortho Orthogonal Methods HPLC HPLC (Quantitative Purity) MS Mass Spectrometry (Molecular Weight) HPLC->MS Confirms MW of Main Peak NMR NMR Spectroscopy (Structural Confirmation) HPLC->NMR Confirms Structure of Main Peak Elemental Elemental Analysis (Empirical Formula) HPLC->Elemental Compares with Theoretical % qNMR qNMR (Absolute Purity) HPLC->qNMR Compares with Orthogonal Value MS->NMR Cross-Validation Final Confident Purity & Identity Profile NMR->Final Elemental->Final qNMR->Final

Caption: Synergy of analytical techniques for validation.

Orthogonal Verification by Elemental Analysis

Causality of Method Choice: Elemental analysis (CHN) provides a fundamental, quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen. This technique is orthogonal to chromatography as it is insensitive to the chromatographic behavior of impurities. It directly validates the empirical formula of the bulk material (C₅H₈ClNO₂).[15][16][17]

Protocol: Performed via combustion analysis using a dedicated elemental analyzer.

Data Interpretation and Comparison:

Element Theoretical (%) Product A Result (%) Alternative B Result (%)
Carbon (C)40.1540.0539.55
Hydrogen (H)5.395.455.61
Nitrogen (N)9.369.319.15

Interpretation: The results for Product A are in excellent agreement with the theoretical values (typically within ±0.4%), confirming the correct elemental composition and suggesting the absence of significant inorganic or solvent impurities. The results for Alternative B deviate more significantly, which could be explained by the presence of the identified propargylamine impurity, which has a different elemental composition.

Absolute Purity by Quantitative NMR (qNMR)

Causality of Method Choice: Unlike HPLC, which provides a relative purity value, qNMR is a primary ratio method that can determine an absolute purity (or assay) value.[18][19][20][21][22] The integral of an NMR signal is directly proportional to the number of nuclei.[19][20] By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, one can calculate the absolute purity of the analyte.

Experimental Protocol: qNMR
  • Internal Standard Selection: Choose a standard with high purity, stability, and signals that do not overlap with the analyte. Maleic acid is a suitable choice.

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound (mass_analyte).

    • Accurately weigh ~10 mg of certified maleic acid (mass_std).

    • Dissolve both together in a precise volume of D₂O in an NMR tube.

  • Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters: long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton), 90° pulse angle.

  • Processing: Carefully phase and baseline correct the spectrum.

  • Integration:

    • Integrate a well-resolved signal from the analyte (e.g., the singlet at 4.11 ppm, N=2 protons). Let this be Int_analyte.

    • Integrate the signal from the internal standard (maleic acid vinyl protons, singlet at ~6.27 ppm, N=2 protons). Let this be Int_std.

Calculation and Data Comparison

The purity (P_analyte) is calculated using the following formula:

P_analyte (%) = (Int_analyte / Int_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (mass_std / mass_analyte) * P_std

Where:

  • N = Number of protons for the integrated signal

  • MW = Molecular Weight (Analyte: 149.58 g/mol ; Standard: 116.07 g/mol )

  • P_std = Purity of the internal standard (e.g., 99.9%)

Method Product A Purity (%) Alternative B Purity (%) Comments
HPLC (Area %) 99.8597.21Relative purity; assumes equal detector response for impurities.
qNMR (Absolute) 99.797.1Absolute purity; traceable to a certified standard.

Interpretation: The qNMR result for Product A closely corroborates the HPLC result, providing very high confidence in the purity assessment. The slight difference is expected and highlights the distinction between a relative and an absolute measurement. The data for both products show excellent agreement between the orthogonal HPLC and qNMR methods.

Summary and Recommendations

This guide demonstrates that a robust validation of purity for a critical reagent like this compound requires more than a single measurement.

Final Comparison Summary:

Analytical Test Parameter Measured Product A Finding Alternative B Finding
HPLC Chromatographic Purity99.85%97.21% with impurities
LC-MS Molecular WeightCorrect MW (114.13 [M+H]⁺)Correct MW, but impurity identified as propargylamine
¹H NMR Chemical StructureConforms to structureConforms, but impurity signals may be present
Elemental Analysis Elemental CompositionConforms to C₄₀.₁₅H₅.₃₉N₉.₃₆Deviates from theoretical values
qNMR Absolute Purity (Assay)99.7%97.1%

Recommendation: Researchers and drug development professionals should demand a comprehensive Certificate of Analysis that includes data from multiple orthogonal techniques. The agreement between a chromatographic method (HPLC), a spectroscopic identity method (NMR, MS), a fundamental composition method (Elemental Analysis), and an absolute quantitative method (qNMR) provides the highest possible assurance of quality. Relying solely on HPLC purity can be misleading, as it may not reveal the full impurity profile or confirm the identity of the material. This multi-technique approach ensures the reliability and reproducibility of subsequent synthetic applications.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][2][3][4][23]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 70(5), 874-881. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link][19]

  • Agilent Technologies. (n.d.). Amino Acid Analysis. [Link][24]

  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. [Link][25]

  • Cook, K., & Ru, P. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2083. [Link][8]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link][10]

Sources

A Comparative Analysis of 2-[(Prop-2-yn-1-yl)amino]acetic Acid Hydrochloride and Conventional Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds with unique mechanisms of action is paramount. This guide provides a detailed comparative overview of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride (PAH), a propargylamine-containing amino acid derivative, against established antimicrobial agents. While comprehensive in vitro and in vivo data for PAH is still emerging, this document synthesizes the available information on its proposed mechanism and the broader antimicrobial potential of related compounds, juxtaposed with the well-documented efficacy of conventional drugs.

Introduction: The Quest for Novel Antimicrobials

The propargylamine motif, characterized by a terminal alkyne group, is a versatile building block in medicinal chemistry, known for its role in the synthesis of various biologically active heterocyclic compounds. Its incorporation into an amino acid structure, as seen in this compound, presents an intriguing candidate for antimicrobial research. This guide aims to provide a foundational understanding of PAH in the context of existing antimicrobial therapies, offering a framework for its potential evaluation and development.

Mechanism of Action: A Tale of Two Strategies

A key differentiator for any new antimicrobial agent is its mechanism of action. While the precise molecular interactions of PAH are the subject of ongoing investigation, preliminary information suggests a distinct pathway compared to many conventional antibiotics.

2.1. This compound (PAH): Targeting Cellular Energy

Emerging data suggests that PAH may exert its antimicrobial effects through the disruption of fundamental cellular energy processes. It has been proposed that PAH inhibits ATP synthesis by binding to the ATP channel on the mitochondrial membrane.[1] This mode of action, if substantiated, would represent a significant departure from many current antibiotic classes that target cell wall synthesis, protein synthesis, or DNA replication. Furthermore, it is suggested that PAH possesses an additional, yet uncharacterized, mechanism of action against Gram-negative bacteria.[1]

The presence of the propargyl group is crucial, as acetylene-containing compounds have been noted for their biological activities.[2][3]

Diagram: Proposed Mechanism of Action for PAH

PAH_Mechanism PAH 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride (PAH) MitochondrialMembrane Mitochondrial Membrane PAH->MitochondrialMembrane Interacts with ATPChannel ATP Channel PAH->ATPChannel Binds to ATPSynthesis ATP Synthesis ATPChannel->ATPSynthesis Inhibits CellDivision Cell Division ATPSynthesis->CellDivision Prevents EnergyDepletion Cellular Energy Depletion ATPSynthesis->EnergyDepletion Leads to CellDeath Cell Death CellDivision->CellDeath EnergyDepletion->CellDeath

Caption: Proposed mechanism of PAH targeting mitochondrial ATP synthesis.

2.2. Conventional Antimicrobial Agents: Established Targets

In contrast, conventional antimicrobial agents operate through well-defined mechanisms:

  • β-Lactams (e.g., Penicillin): Inhibit the synthesis of the peptidoglycan layer of bacterial cell walls.

  • Fluoroquinolones (e.g., Ciprofloxacin): Inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.

  • Polyenes (e.g., Amphotericin B): Bind to ergosterol, a component of fungal cell membranes, leading to the formation of pores and subsequent cell death.

Comparative Antimicrobial Spectrum and Efficacy

A direct quantitative comparison of the antimicrobial efficacy of PAH with other agents is challenging due to the limited publicly available data on its Minimum Inhibitory Concentrations (MICs). However, based on the known spectra of comparator agents, a qualitative assessment can be framed.

Table 1: Hypothetical and Known Antimicrobial Spectra

Antimicrobial AgentClassProposed/Known Spectrum
This compound Propargylamine Amino Acid DerivativePotentially broad-spectrum (bacteria, fungi, viruses)[1]
Ciprofloxacin FluoroquinoloneBroad-spectrum, particularly effective against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, with activity against some Gram-positive bacteria such as Staphylococcus aureus.
Penicillin β-LactamPrimarily active against Gram-positive bacteria, including Staphylococcus and Streptococcus species, though resistance is widespread.
Amphotericin B PolyeneBroad-spectrum antifungal, active against yeasts like Candida albicans and molds such as Aspergillus fumigatus.

Table 2: Representative Minimum Inhibitory Concentrations (MICs) of Comparator Agents

OrganismCiprofloxacin (µg/mL)Penicillin (µg/mL)Amphotericin B (µg/mL)
Escherichia coli0.015 - 1>32N/A
Pseudomonas aeruginosa0.25 - 4>128N/A
Staphylococcus aureus0.12 - 20.06 - >128N/A
Streptococcus pyogenes0.25 - 2≤0.12N/A
Candida albicansN/AN/A0.25 - 1
Aspergillus fumigatusN/AN/A0.5 - 2

Note: MIC values can vary significantly depending on the specific strain and testing conditions.

Experimental Protocols for Antimicrobial Evaluation

To facilitate the standardized evaluation of novel compounds like PAH, the following established protocols are recommended.

4.1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.

Diagram: Broth Microdilution Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare serial dilutions of test compound PlateInoculation Inoculate microtiter plate wells containing compound dilutions CompoundPrep->PlateInoculation InoculumPrep Prepare standardized bacterial/fungal inoculum (0.5 McFarland) InoculumPrep->PlateInoculation Incubation Incubate at 35-37°C for 16-24 hours PlateInoculation->Incubation VisualInspection Visually inspect for turbidity Incubation->VisualInspection MICDetermination MIC = Lowest concentration with no visible growth VisualInspection->MICDetermination

Caption: Standard workflow for MIC determination using broth microdilution.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Culture the test microorganism on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism without compound) and negative (broth only) controls. Incubate the plate at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

4.2. Assessment of Cytotoxicity using the MTT Assay

It is crucial to evaluate the potential toxicity of a new antimicrobial compound to mammalian cells. The MTT assay is a colorimetric method to assess cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Replace the culture medium with fresh medium containing serial dilutions of the test compound. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 (half-maximal inhibitory concentration) can be calculated to quantify the compound's cytotoxicity.

Future Directions and Conclusion

While this compound presents a novel scaffold with a potentially unique mechanism of action, a significant amount of research is required to validate its antimicrobial efficacy and safety profile. The immediate priorities for future research should include:

  • Comprehensive in vitro susceptibility testing against a broad panel of clinically relevant bacteria and fungi to determine its antimicrobial spectrum and potency (MIC and MBC values).

  • Detailed mechanistic studies to elucidate the precise molecular targets and pathways involved in its antimicrobial activity.

  • In vivo efficacy and toxicity studies in appropriate animal models to assess its therapeutic potential.

  • Structure-activity relationship (SAR) studies to optimize the compound for improved activity and reduced toxicity.

References

  • Wikipedia. (2023, December 27). Acetylene. In Wikipedia. Retrieved January 19, 2026, from [Link]

Sources

A Comparative Guide to the Analytical Detection of 2-[(Prop-2-yn-1-yl)amino]acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride, also known as propargylglycine hydrochloride, is a non-proteinogenic amino acid derivative of significant interest in biochemical research and pharmaceutical development.[1][2] Its structure, featuring a reactive terminal alkyne (propargyl group), makes it a valuable tool in bioorthogonal chemistry, particularly for click chemistry applications, and as an inhibitor of certain enzymes.[1] Given its utility, the ability to accurately and reliably detect and quantify this compound in various matrices—from reaction mixtures to biological samples—is paramount.

This guide provides a comparative analysis of several robust analytical methods for the characterization of this compound. We will delve into the fundamental principles, provide detailed experimental protocols, and present a comparative summary of each technique's performance. The methodologies discussed are selected to cover a range of analytical needs, from routine quantification and purity assessment to definitive structural confirmation.

Potentiometric Titration: A Fundamental Approach for Purity Assessment

Potentiometric titration is a classic, absolute analytical method ideal for determining the purity of an acidic or basic compound. For this compound, this technique leverages its amino acid nature to provide a highly accurate molar quantification.

Causality of Method Choice

The target molecule exists as a hydrochloride salt. In solution, the secondary amine is protonated (-NH₂⁺-), and the carboxylic acid group (-COOH) is also present. This makes the molecule a diprotic acid, which can be neutralized by a strong base like sodium hydroxide (NaOH). The titration process involves monitoring the pH of the solution as the titrant (NaOH) is added incrementally. The resulting titration curve reveals two distinct equivalence points, corresponding to the sequential neutralization of the carboxylic acid proton and the protonated amine. This two-step neutralization is the key to both identifying the substance by its characteristic pKa values and quantifying it based on the volume of titrant consumed.[3]

Experimental Protocol: Titration with NaOH
  • Preparation of Standardized Titrant: Prepare a 0.1 M NaOH solution and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact concentration.

  • Sample Preparation: Accurately weigh approximately 150 mg of this compound and dissolve it in 50 mL of deionized water in a 100 mL beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode and the tip of the burette containing the standardized 0.1 M NaOH solution.[4]

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the NaOH titrant in 0.5 mL increments, recording the pH after each addition once the reading stabilizes.[4][5]

    • As the pH begins to change more rapidly (approaching an equivalence point), reduce the increment volume to 0.1 mL to obtain a more detailed curve.

    • Continue the titration until the pH reaches approximately 12.[4]

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peaks of the first derivative plot correspond to the equivalence points.

    • The volume of NaOH used to reach the equivalence points is used to calculate the purity of the sample.

Data Presentation: Expected Titration Profile
FeatureExpected Value/ObservationRationale
Starting pH ~2-3The solution contains a diprotic acid (the hydrochloride salt).[6]
1st Equivalence Point pH ~ 3-5Corresponds to the complete neutralization of the carboxylic acid group.
2nd Equivalence Point pH ~ 9-11Corresponds to the complete neutralization of the protonated secondary amine.
pKa₁ ~2-3Midpoint of the first buffering region; pKa of the -COOH group.
pKa₂ ~8-10Midpoint of the second buffering region; pKa of the -NH₂⁺- group.
Workflow Diagram: Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Sample Accurately B Dissolve in DI Water A->B D Calibrate & Immerse pH Electrode B->D C Standardize 0.1M NaOH E Add NaOH in Increments C->E D->E F Record pH vs. Volume E->F G Plot Titration Curve (pH vs. Volume) F->G H Calculate 1st Derivative (ΔpH/ΔV) G->H I Determine Equivalence Points H->I J Calculate Purity I->J

Caption: Workflow for purity analysis by potentiometric titration.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For a small, polar molecule like this compound, RP-HPLC is the method of choice.

Causality of Method Choice

The compound is polar and non-volatile, making it an ideal candidate for liquid chromatography. A reversed-phase setup, typically with a C18 column, separates compounds based on their hydrophobicity. While our target molecule is polar, it possesses sufficient nonpolar character from its five-carbon backbone to be retained on a C18 column, allowing for separation from more polar impurities (like inorganic salts) or less polar byproducts. A significant challenge is detection; the molecule lacks a strong UV-absorbing chromophore. Therefore, universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are superior choices to standard UV detectors for this analysis. Alternatively, derivatization with a UV-active or fluorescent tag could be employed if higher sensitivity is required.

Experimental Protocol: RP-HPLC with ELSD
  • System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and an ELSD.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • ELSD Settings: Nebulizer Temperature: 40 °C; Evaporator Temperature: 60 °C; Gas Flow: 1.5 SLM.

  • Standard Preparation: Prepare a stock solution of the reference standard at 1 mg/mL in water. Create a series of calibration standards (e.g., 5, 25, 100, 250, 500 µg/mL) by diluting the stock.

  • Sample Preparation: Dissolve the sample in water to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the log of the peak area versus the log of the concentration of the standards. Determine the concentration of the unknown sample from this curve.

Workflow Diagram: RP-HPLC Analysis

G A Prepare Standards & Samples B Filter Samples (0.45 µm) A->B C Inject onto HPLC System B->C D Separation on C18 Column C->D E Detection by ELSD/CAD D->E F Data Acquisition (Chromatogram) E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H

Caption: General workflow for quantification by RP-HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled specificity for identification through its combination of chromatographic separation and mass-based detection. However, due to the low volatility and polar nature of amino acids, a chemical derivatization step is mandatory.

Causality of Method Choice

Derivatization is the critical enabler for GC-MS analysis of this compound. The process serves two purposes: it neutralizes the polar carboxylic acid and amine functional groups, and it replaces the active hydrogens with nonpolar, bulky groups (e.g., trimethylsilyl), thereby increasing the molecule's volatility and thermal stability. Once derivatized, the compound can be vaporized and separated by gas chromatography. The mass spectrometer then fragments the molecule in a reproducible manner, generating a unique mass spectrum or "fingerprint" that allows for unambiguous identification by comparison to a standard or a spectral library.[7]

Experimental Protocol: Silylation and GC-MS Analysis
  • Sample Preparation: Place ~1 mg of the sample in a 2 mL GC vial. Dry completely under a stream of nitrogen or in a vacuum desiccator. The absence of water is critical for successful silylation.

  • Derivatization:

    • Add 100 µL of pyridine to the dry sample and vortex to dissolve.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70 °C for 60 minutes.

  • GC-MS System:

    • GC Column: DB-5ms or similar (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.

    • Injection: 1 µL, splitless mode.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-500.

  • Identification: The identity is confirmed by matching the retention time and the acquired mass spectrum with that of a derivatized reference standard. Key expected fragments would include the molecular ion (M⁺) and characteristic losses (e.g., -CH₃, -COOTMS).

Workflow Diagram: GC-MS with Derivatization

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Place Sample in Vial B Dry Completely A->B C Add Pyridine & BSTFA B->C D Heat at 70°C for 1 hr C->D E Inject Derivatized Sample D->E F GC Separation E->F G EI Ionization F->G H Mass Analysis (MS) G->H I Acquire Mass Spectrum H->I J Compare to Standard/Library I->J K Confirm Identity J->K

Caption: Workflow for identification by GC-MS following silylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structure elucidation and can also be used as a primary quantitative method (qNMR). It provides detailed information about the chemical environment of each atom in the molecule.

Causality of Method Choice

NMR is a non-destructive technique that provides definitive structural proof. A ¹H NMR spectrum will confirm the presence and connectivity of all protons in the molecule—from the unique alkyne proton to the methylene and methine protons. The chemical shifts, integration values (proton count), and splitting patterns provide a highly specific fingerprint.[8] Furthermore, by adding a certified internal standard of known concentration, quantitative NMR (qNMR) can be performed to determine the absolute purity of the sample without the need for a specific reference standard of the analyte itself.

Experimental Protocol: ¹H NMR for Structural Confirmation
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in an NMR tube. Add a small amount of a reference standard like Trimethylsilylpropanoic acid (TSP) if desired.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard one-dimensional ¹H spectrum.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Calibrate the spectrum to the reference signal (e.g., residual solvent peak or TSP at 0.0 ppm).

    • Integrate all signals to determine the relative ratio of protons.

    • Analyze chemical shifts and coupling constants to confirm the structure.

Data Presentation: Expected ¹H NMR Signals (in D₂O)
ProtonsExpected Chemical Shift (ppm)MultiplicityIntegrationAssignment
-C≡C-H ~2.9Triplet (t)1HAlkyne proton
-CH ₂-C≡CH~4.0Doublet (d)2HPropargylic methylene
-NH -CH ₂-COOH~3.8Singlet (s)2HGlycine methylene
-NH -Not observedExchanges with D₂O-Amine proton
-COOH Not observedExchanges with D₂O-Carboxylic proton

Note: Chemical shifts and multiplicities are predictive and may vary based on solvent and pH.

Comparative Summary of Analytical Methods

ParameterPotentiometric TitrationRP-HPLC (with ELSD/CAD)GC-MS (with Derivatization)NMR Spectroscopy
Principle Acid-Base NeutralizationChromatographic SeparationChromatographic Separation & Mass FragmentationNuclear Spin Resonance
Primary Use Purity Assay, QuantificationQuantification, Purity ProfilingUnambiguous Identification, Trace AnalysisStructure Elucidation, Purity Assay (qNMR)
Sensitivity Low (mg range)Moderate to High (µg-ng range)Very High (pg-fg range)Low (mg range)
Throughput LowHighModerateLow
Sample Prep Simple dissolutionDilution & FiltrationComplex (Mandatory Derivatization) Simple dissolution
Cost (Instrument) LowModerateHighVery High
Key Advantage Absolute method, no reference standard neededRobust, good for complex mixturesDefinitive identification via mass spectrumDefinitive structural information
Key Limitation Not specific, low sensitivityRequires universal detector or derivatizationDestructive, derivatization adds complexityLow sensitivity, expensive

Conclusion and Recommendations

The choice of analytical method for this compound is dictated by the specific analytical goal.

  • For routine quality control and purity assessment of bulk material, Potentiometric Titration is a cost-effective and accurate choice, providing an absolute measure of the compound's molar content.

  • For quantification in complex mixtures or for higher throughput screening, RP-HPLC with a universal detector like ELSD or CAD is the most suitable method.

  • For unambiguous identity confirmation , especially when dealing with unknown samples or checking for isomeric impurities, GC-MS after derivatization provides the highest level of confidence through its characteristic mass spectral fingerprint.

  • For definitive structural elucidation and as a primary method for certifying a reference standard, NMR Spectroscopy is indispensable.

A comprehensive analytical strategy for characterizing a new batch or synthesis of this compound would ideally involve NMR for structural confirmation, potentiometric titration for an absolute purity value, and HPLC for assessing the impurity profile.

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A Researcher's Guide to Alkyne-Containing Amino Acids: A Side-by-Side Comparison for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of molecular biology and drug development, the ability to selectively visualize and manipulate biomolecules in their native environment is paramount. Bioorthogonal chemistry, a field pioneered by Carolyn Bertozzi, provides a powerful toolkit for this purpose, allowing for specific chemical reactions to occur within living systems without interfering with endogenous biochemical processes.[1][2][3] At the heart of this strategy are non-canonical amino acids (ncAAs) bearing "bioorthogonal handles"—chemical groups that are inert to biology but can undergo highly specific ligation reactions.

Among the most versatile of these handles are the alkyne and azide groups.[1][4][5] Their reaction, the azide-alkyne cycloaddition, is the cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless.[5][6] This guide provides an in-depth, side-by-side comparison of several key alkyne-containing amino acids, offering experimental data and field-proven insights to help researchers select the optimal tool for their specific application, from tracking protein synthesis to labeling bacterial cell walls.

The Core Principle: A Two-Step Labeling Strategy

The use of alkyne-containing amino acids is a two-stage process: metabolic incorporation followed by bioorthogonal ligation. This elegant strategy allows for the temporal and spatial labeling of biomolecules.

  • Incorporation: The alkyne-containing amino acid, designed as an analog of a natural amino acid, is introduced to cells or an organism. The cellular machinery, particularly the aminoacyl-tRNA synthetases, recognizes the analog and incorporates it into newly synthesized proteins or other structures like peptidoglycan.[1][3]

  • Ligation (Click Chemistry): A probe molecule containing a complementary azide group (e.g., a fluorescent dye, biotin, or a drug molecule) is introduced. The alkyne and azide groups "click" together, forming a stable triazole linkage and covalently attaching the probe to the target biomolecule.[5][6][7]

G cluster_0 Step 1: Metabolic Incorporation cluster_1 Step 2: Bioorthogonal Ligation A Alkyne-Amino Acid (ncAA) B Cellular Machinery (e.g., tRNA Synthetase) A->B Introduction to Cells C Newly Synthesized Biomolecule (Protein, etc.) B->C Incorporation E Labeled Biomolecule C->E 'Click' Reaction D Azide-Probe (e.g., Fluorophore)

Caption: General workflow for bioorthogonal labeling using alkyne-containing amino acids.

Critical Choice: Copper-Catalyzed vs. Strain-Promoted Click Chemistry

The ligation step can be performed in two primary ways, each with distinct advantages and disadvantages.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic, highly efficient click reaction. It is incredibly fast and reliable, making it a gold standard for in vitro applications.[1][6][8] However, the requirement for a copper(I) catalyst presents a significant challenge for live-cell imaging, as copper ions can be toxic to cells.[4][9][10]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent copper toxicity, SPAAC was developed.[1][3][11] This reaction uses a strained cyclooctyne instead of a terminal alkyne. The ring strain provides the energy to drive the reaction forward without a catalyst, making it highly biocompatible and the preferred method for in vivo studies.[3][4][11] The trade-off is that SPAAC reactions are generally slower than CuAAC, and the cyclooctyne reagents are bulkier.[9][12]

G cluster_CuAAC CuAAC cluster_SPAAC SPAAC Alkyne_Cu R-Alkyne Triazole_Cu 1,4-Triazole Alkyne_Cu->Triazole_Cu + Azide-R' + Cu(I) Catalyst label_Cu Fast Kinetics High Efficiency Potential Cytotoxicity Alkyne_S R-Cyclooctyne Triazole_S Triazole Alkyne_S->Triazole_S + Azide-R' (No Catalyst) label_S Biocompatible (Copper-Free) Slower Kinetics Bulky Reagents

Caption: Comparison of Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) cycloadditions.

Side-by-Side Comparison 1: Methionine Analogs for Protein Synthesis

L-Homopropargylglycine (HPG) and its azide-containing counterpart, L-Azidohomoalanine (AHA), are the most widely used ncAAs for monitoring global de novo protein synthesis.[7][13][14] Both are recognized by the endogenous methionyl-tRNA synthetase and are incorporated into nascent polypeptide chains in place of methionine.[3][15] This technique is often referred to as BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging).[3]

PropertyL-Homopropargylglycine (HPG)L-Azidohomoalanine (AHA)
Structure
Bioorthogonal Handle Terminal AlkyneAzide
Chemical Formula C₆H₉NO₂C₄H₈N₄O₂
Molecular Weight 127.14 g/mol 144.13 g/mol
Performance & Experimental Considerations

While both HPG and AHA are effective, they exhibit key differences in performance that can influence experimental design and data interpretation.

FeatureL-Homopropargylglycine (HPG)L-Azidohomoalanine (AHA)Rationale & Causality
Incorporation Rate Generally higher (70-80% in E. coli)[16][17]Moderate (~50% in E. coli)[16][17]The subtle structural differences between HPG and AHA can affect the efficiency of their recognition and charging by methionyl-tRNA synthetase. HPG appears to be a more readily accepted substrate in many systems.
Cytotoxicity Can inhibit growth at lower concentrations (>0.35 µM in E. coli)[18]Generally lower toxicity, tolerated at higher concentrations (up to 9 mM in E. coli)[18]The reason for HPG's higher toxicity is not fully elucidated but may relate to off-target metabolic effects or greater perturbation of protein structure/function upon incorporation. Researchers should always perform dose-response curves to determine the optimal, non-toxic concentration for their specific cell type.
Effect on Protein Expression Can cause a decrease in the expression rate of some proteins.[15]Less impact on the expression rate of most proteins compared to HPG.[15]High levels of ncAA incorporation can induce cellular stress responses. The more disruptive nature of HPG may lead to a more pronounced stress response, affecting overall protein synthesis rates.
Primary Use Case Pulse-chase experiments requiring high signal and rapid labeling.Long-term labeling studies where minimizing cellular perturbation is critical.The choice is a trade-off: HPG provides a stronger signal more quickly, while AHA offers a gentler approach for sensitive or long-duration experiments.

Side-by-Side Comparison 2: Aromatic Amino Acid Analogs

Beyond methionine analogs, ncAAs that mimic other amino acids have been developed. p-Ethynyl-L-phenylalanine is a versatile tool that can be incorporated in place of aromatic amino acids like phenylalanine or tryptophan.

Propertyp-Ethynyl-L-phenylalanine
Structure
Bioorthogonal Handle Terminal Alkyne
Chemical Formula C₁₁H₁₁NO₂[19]
Molecular Weight 189.21 g/mol [19]
Unique Properties and Applications

Unlike HPG and AHA, which are used for global labeling, p-ethynylphenylalanine is primarily used for site-specific incorporation using genetic code expansion techniques. This involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that uniquely recognizes this ncAA and incorporates it at a specific codon (typically an amber stop codon, UAG) engineered into a gene of interest.

Furthermore, p-ethynylphenylalanine has a distinct biological activity: it acts as a potent, selective, and reversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[18][20][21][22] This dual functionality makes it a unique tool for both labeling and simultaneously studying the effects of TPH inhibition.[23][24]

  • Application 1: Site-Specific Labeling: Enables precise attachment of probes to a single, defined location on a protein of interest.

  • Application 2: Pharmacological Studies: Can be used to investigate the role of peripheral serotonin synthesis in various physiological and pathological processes.[21][23][24]

Side-by-Side Comparison 3: D-Amino Acid Analogs for Peptidoglycan Labeling

A fascinating and highly specific application of alkyne-containing amino acids is the labeling of bacterial cell walls. Peptidoglycan (PG) is a polymer unique to bacteria, containing D-amino acids like D-alanine.[25][26] By introducing D-alanine analogs bearing bioorthogonal handles, researchers can specifically visualize cell wall synthesis and dynamics.[25][26]

PropertyPropargyl-D-alanine (alkDala)Azido-D-alanine (azDala)
Structure
Bioorthogonal Handle Terminal AlkyneAzide
Incorporation Target Peptidoglycan (PG) stem peptidePeptidoglycan (PG) stem peptide
Mechanism and Experimental Workflow

These D-alanine analogs are incorporated into the terminal position of the PG precursor peptide (Lipid II) in the cytoplasm via the action of the D-Ala-D-Ala ligase (Ddl) and MurF ligase.[27][28] This precursor is then flipped to the outer leaflet of the cell membrane and polymerized into the growing cell wall, effectively displaying the alkyne or azide handle on the bacterial surface for subsequent click chemistry ligation.[25][29]

G cluster_cyto Cytoplasm cluster_surface Cell Surface A alkDala (Alkyne-D-alanine) B D-Ala-D-Ala Ligase (Ddl) MurF Ligase A->B C Lipid II Precursor with Alkyne Handle B->C D Incorporation into Peptidoglycan C->D Translocation E Azide-Fluorophore Addition F Fluorescently Labeled Cell Wall D->F Click Reaction

Caption: Workflow for labeling bacterial peptidoglycan using alkyne-D-alanine (alkDala).

This method provides unprecedented spatial and temporal resolution of PG synthesis, allowing researchers to study bacterial growth, cell division, and the effects of antibiotics that target the cell wall.[25] Studies have shown that both azide and alkyne-functionalized D-alanine derivatives are effectively incorporated by a wide variety of bacterial species.[25]

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent Proteins with HPG in Cultured Cells

This protocol provides a general framework for labeling newly synthesized proteins using HPG. It is crucial to optimize concentrations and incubation times for each specific cell type.

Materials:

  • L-Homopropargylglycine (HPG)

  • Methionine-free cell culture medium (e.g., DMEM for SILAC)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates and reagents

Procedure:

  • Cell Plating: Plate cells on coverslips (for microscopy) or in plates at the desired density and allow them to adhere and recover overnight.[13]

  • Methionine Depletion: Gently wash the cells once with warm PBS. Replace the standard medium with pre-warmed methionine-free medium.[13]

  • Starvation: Incubate the cells at 37°C for 30-60 minutes. This step depletes the intracellular pool of methionine, enhancing the subsequent incorporation of HPG.[13]

  • Labeling: Prepare a stock solution of HPG (e.g., 50 mM in DMSO or water).[14] Add the HPG stock solution to the methionine-free medium to achieve the desired final concentration (typically starting at 50 µM, but requires optimization).[13][14]

  • Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours). The optimal time depends on the protein synthesis rate of the cell type and the specific experimental question.

  • Washing: After incubation, remove the labeling medium and wash the cells 2-3 times with cold PBS to remove any unincorporated HPG.

  • Proceed to Fixation/Lysis: The cells are now ready for downstream processing, such as fixation for click chemistry and imaging, or lysis for biochemical analysis.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Microscopy

This protocol describes the "clicking" of a fluorescent azide to HPG-labeled proteins in fixed cells.

Materials:

  • HPG-labeled cells on coverslips (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.5% Triton™ X-100 in PBS for permeabilization

  • Fluorescent Azide (e.g., Alexa Fluor 488 Azide)

  • CuAAC Reaction Buffer Components:

    • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM)

    • Reducing Agent solution (e.g., 100 mM Sodium Ascorbate, freshly prepared)

    • Copper Ligand (e.g., 10 mM THPTA)

  • PBS

Procedure:

  • Fixation: Fix the HPG-labeled cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells by incubating with 0.5% Triton™ X-100 in PBS for 10 minutes. This allows the click chemistry reagents to access the intracellular proteins.

  • Washing: Wash the cells twice with PBS.

  • Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For a 1 mL final volume, add the components in the following order, vortexing gently after each addition:

    • ~950 µL PBS

    • 10 µL Fluorescent Azide stock (e.g., 1 mM, for a final concentration of 10 µM)

    • 20 µL CuSO₄ solution (final concentration 400 µM)

    • 20 µL Copper Ligand solution (final concentration 200 µM)

    • Instigate the reaction by adding 10 µL of fresh Sodium Ascorbate solution (final concentration 1 mM). The ascorbate reduces Cu(II) to the catalytic Cu(I) species.

  • Click Reaction: Remove the PBS from the cells and add the Click Reaction Cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining & Mounting: If desired, counterstain the nuclei (e.g., with DAPI). Mount the coverslips onto microscope slides.

  • Imaging: Visualize the newly synthesized proteins using a fluorescence microscope with the appropriate filter sets.

Conclusion and Outlook

The choice of an alkyne-containing amino acid is a critical decision that directly impacts experimental outcomes. For tracking global protein synthesis, HPG offers higher incorporation rates and signal intensity, making it ideal for pulse-labeling, while AHA is the superior choice for long-term studies where minimizing cellular perturbation is paramount.[16][17][18] For precise, site-specific protein modification, aromatic analogs like p-Ethynyl-L-phenylalanine provide unparalleled control through genetic code expansion. Finally, D-amino acid analogs such as alkDala have opened a unique window into the world of bacteria, enabling dynamic visualization of cell wall synthesis.[25]

As the field of bioorthogonal chemistry continues to evolve, we can anticipate the development of new amino acid analogs with even faster reaction kinetics, improved biocompatibility, and novel functionalities. By understanding the fundamental properties and performance characteristics of the tools currently available, researchers can better design their experiments, validate their systems, and unlock new insights into the complex machinery of life.

References

  • Jecmen, T., Tuzhilkin, R., & Sulc, M. (2023). Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium. International Journal of Molecular Sciences, 24(14), 11779. [Link]

  • Landor, L., Bratbak, G., Larsen, A., & Våge, S. (2023). Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli. Journal of Microbiological Methods, 204, 106649. (Note: While the specific article is behind a paywall, the abstract in the search result confirms the finding of HPG toxicity). [Link]

  • Aapptec. (2020). Alkyne Containing Amino Acids. Aapptec Peptides. [Link]

  • National Center for Biotechnology Information. (n.d.). p-Ethynylphenylalanine. PubChem Compound Database. [Link]

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  • Utrecht University. (2024). Limitations of Azide-Alkyne Chemistry in Genetic Code Expansion. Utrecht University Student Theses Repository. [Link]

  • Li, H., et al. (2017). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. PubMed. [Link]

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  • Cava, F., et al. (2016). D-ala-d-ala-based dipeptides as tools for imaging peptidoglycan biosynthesis.
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  • Patterson, D. M., et al. (2012). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 10(17), 3344-3349. [Link]

  • ResearchGate. (n.d.). Metabolic labeling with non-canonical amino acids. ResearchGate. [Link]

  • Kuru, E., et al. (2012). Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ. Nature Protocols, 7(12), 2137-2150. [Link]

  • Chemsrc. (n.d.). 4-Ethynyl-L-phenylalanine. Chemsrc. [Link]

  • Li, H., et al. (2017). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Scientific Reports, 7, 9282. [Link]

  • Li, Y., et al. (2022). Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains. Frontiers in Immunology, 12, 796850. [Link]

  • Erdmann, I., et al. (2015). Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila. Journal of Visualized Experiments, (103), 53130. [Link]

  • Zhang, Z., et al. (2022). Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes. Chemical Science, 13(15), 4212-4223. [Link]

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride and its Alternatives in Experimental Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise evaluation of molecular tools is paramount. This guide provides an in-depth, objective comparison of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride, commonly known as propargylglycine hydrochloride, and its principal alternatives. We will delve into the statistical analysis of experimental data, focusing on its applications in enzyme inhibition and metabolic labeling, to provide a comprehensive understanding of its performance and utility in research.

Introduction: The Versatility of a Small Molecule

This compound (Propargylglycine HCl) is a non-proteinogenic amino acid that has garnered significant attention in the scientific community for its diverse applications. Its chemical structure, featuring a terminal alkyne group, makes it a valuable tool in "click chemistry" for bioconjugation and a potent inhibitor of specific enzymes. This guide will explore its primary uses, compare its efficacy with relevant alternatives, and provide the experimental context necessary for informed decision-making in your research endeavors.

Section 1: Propargylglycine as an Enzyme Inhibitor

Propargylglycine is widely recognized for its ability to irreversibly inhibit certain pyridoxal 5'-phosphate (PLP)-dependent enzymes. This inhibitory action is central to its application in various therapeutic areas, including cancer and neuroscience.

Inhibition of Cystathionine γ-lyase (CSE)

Cystathionine γ-lyase (CSE) is a key enzyme in the transsulfuration pathway, responsible for the production of cysteine and the gaseous signaling molecule, hydrogen sulfide (H₂S). Dysregulation of H₂S production is implicated in numerous diseases, making CSE a significant therapeutic target. Propargylglycine acts as a mechanism-based inactivator of CSE.[1]

The selection of a CSE inhibitor is a critical experimental choice. While propargylglycine (PAG) is a widely used tool, other compounds offer varying potencies and specificities. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of PAG and its common alternatives against human CSE.

CompoundAlternative NamesIC₅₀ for human CSE (μM)Notes
DL-Propargylglycine (PAG) 2-Amino-4-pentynoic acid40 ± 8[2][3]Irreversible inhibitor.
β-Cyanoalanine (BCA) 14 ± 0.2[2][3]More potent than PAG; reversible inhibitor.[2]
L-Aminoethoxyvinylglycine (AVG) Lower than PAG and BCA[2][3]Highly potent, selective for CSE over CBS.[2]
Aminooxyacetic acid (AOAA) 1.1 ± 0.1[2][3]Potent inhibitor of both CSE and Cystathionine β-synthase (CBS).[2]

Expert Insight: The choice between these inhibitors depends on the specific experimental question. For selective inhibition of CSE, AVG is a superior choice due to its high potency and selectivity. However, if the goal is to broadly inhibit H₂S production from both CSE and CBS, AOAA is a more appropriate tool. Propargylglycine remains a valuable and cost-effective option for general CSE inhibition studies. The causality behind this choice lies in the desired specificity of the experiment.

Inhibition of Proline Dehydrogenase (PRODH)

Proline dehydrogenase (PRODH), a mitochondrial enzyme, is a critical regulator of cellular proline levels and has emerged as a promising target in cancer therapy. N-propargylglycine (N-PPG), a derivative of propargylglycine, is a potent suicide inhibitor of PRODH.[4]

Thiazolidine-2-carboxylate (T2C) is another irreversible inhibitor of PRODH and serves as a key comparator for N-PPG.

CompoundMechanism of ActionKey Findings
N-Propargylglycine (N-PPG) Irreversible (suicide) inhibitor[4]Induces rapid decay of PRODH protein and activates the mitochondrial unfolded protein response (UPRmt).[4]
Thiazolidine-2-carboxylate (T2C) Irreversible inhibitor[4]Potent PRODH inhibitor, but does not induce the UPRmt to the same extent as N-PPG.[4]

Expert Insight: The differential effects of N-PPG and T2C on the UPRmt highlight a crucial aspect of their biological activity. While both inhibit PRODH, N-PPG's ability to induce the UPRmt suggests a broader impact on mitochondrial proteostasis, which could have significant implications for its anticancer effects. This distinction underscores the importance of considering the downstream cellular consequences of enzyme inhibition beyond the primary target.

Section 2: Propargylglycine in Metabolic Labeling

The terminal alkyne group of propargylglycine makes it a valuable tool for metabolic labeling of newly synthesized proteins via "click chemistry." This bioorthogonal reaction allows for the visualization and identification of proteins synthesized within a specific timeframe.

Homopropargylglycine (HPG) as the Preferred Alternative

While propargylglycine can be used for metabolic labeling, L-homopropargylglycine (HPG), a methionine analog, is more commonly employed for this purpose.[5] HPG is efficiently incorporated into proteins in place of methionine, providing a handle for subsequent fluorescent or affinity tagging.

Expert Insight: The choice of HPG over propargylglycine for metabolic labeling is driven by its superior incorporation efficiency into the proteome. As a methionine surrogate, HPG is readily utilized by the cell's translational machinery. This leads to a higher density of labeling and, consequently, a stronger signal in downstream applications.

Experimental Workflow for Metabolic Labeling

The following diagram illustrates a typical workflow for metabolic labeling of proteins using HPG and subsequent detection via click chemistry.

MetabolicLabeling cluster_cell_culture Cell Culture & Labeling cluster_detection Detection via Click Chemistry A 1. Plate cells and allow to adhere B 2. Replace with methionine-free medium A->B C 3. Add L-Homopropargylglycine (HPG) B->C D 4. Incubate for desired labeling period C->D E 5. Fix and permeabilize cells D->E Proceed to detection F 6. Perform Click Reaction with Azide-Fluorophore E->F G 7. Wash and image cells F->G

Caption: A generalized workflow for the metabolic labeling of nascent proteins using L-Homopropargylglycine (HPG) and subsequent visualization via click chemistry.

Section 3: Antimicrobial Activity of Propargylglycine Derivatives

Recent studies have explored the potential of propargylglycine derivatives as antimicrobial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Efficacy

The following table presents the Minimum Inhibitory Concentration (MIC) values of a propargylglycine-based compound against common bacterial strains.

CompoundEscherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Reference
Propargylglycine Derivative (Compound 6)16 (in TolC-deficient strain)>160[1]
DL-propargylglycine>1024>1024[6]

Expert Insight: The data indicates that while the parent DL-propargylglycine has low intrinsic antimicrobial activity, specific derivatives can exhibit potent antibacterial effects, particularly when efflux pump mechanisms are compromised.[1] This highlights the importance of structural modifications in optimizing the antimicrobial properties of a lead compound. The causality here is the circumvention of bacterial resistance mechanisms through chemical design.

Section 4: Experimental Protocols

To ensure the reproducibility and validity of your research, detailed and well-controlled experimental protocols are essential.

Synthesis of this compound

General N-Alkylation Procedure:

  • Dissolve glycine in a suitable solvent, such as a mixture of water and an organic solvent.

  • Add a base, such as sodium carbonate or sodium hydroxide, to deprotonate the amino group of glycine.

  • Slowly add propargyl bromide to the reaction mixture at a controlled temperature.

  • Allow the reaction to proceed for several hours or until completion, monitoring by a suitable technique like TLC.

  • After the reaction is complete, acidify the mixture with hydrochloric acid to protonate the product and precipitate it.

  • Isolate the crude product by filtration.

  • Purify the product by recrystallization from a suitable solvent system.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Causality in Synthesis: The choice of base is critical to ensure the deprotonation of the amino group without causing significant side reactions. The slow addition of the alkylating agent helps to control the exothermicity of the reaction and minimize the formation of dialkylated products. Acidification is necessary to obtain the desired hydrochloride salt and facilitate its isolation.

In Vivo Xenograft Mouse Model for Efficacy Testing

Evaluating the anti-cancer efficacy of compounds like N-propargylglycine requires robust in vivo models. The subcutaneous xenograft model is a commonly used approach.

XenograftWorkflow cluster_preparation Preparation cluster_implantation_treatment Implantation & Treatment cluster_monitoring Monitoring & Analysis A 1. Culture human cancer cells B 2. Harvest and resuspend cells A->B D 4. Subcutaneously inject cells into mice C 3. Prepare immunocompromised mice E 5. Allow tumors to establish D->E F 6. Randomize mice into treatment groups E->F G 7. Administer test compounds (e.g., N-PPG) F->G H 8. Monitor tumor growth and animal health G->H Monitor response I 9. Collect tumors and tissues for analysis H->I J 10. Statistically analyze tumor growth inhibition I->J

Sources

A Senior Application Scientist's Guide to the Cross-Validation and Comparative Analysis of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride, hereafter referred to as Propargyl-Glycine-HCl, is a fundamental building block in bioconjugation and chemical biology. Its terminal alkyne moiety makes it a prime substrate for the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". The integrity of experimental outcomes hinges on the verifiable quality and functional competence of this reagent. This guide provides a rigorous framework for the cross-validation of Propargyl-Glycine-HCl, detailing essential analytical techniques for confirming its identity and purity. Furthermore, it presents a functional comparison with a key alternative technology, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), using Dibenzocyclooctyne (DBCO) reagents, to guide researchers in selecting the optimal conjugation strategy for their specific experimental context.

Part 1: Primary Validation: Confirming Identity and Purity

Before its application, the absolute identity and purity of Propargyl-Glycine-HCl (CAS No: 104501-33-9) must be unequivocally established.[1][2][3][4] Cross-validation using orthogonal analytical methods is not merely a suggestion but a requirement for reproducible science. Impurities can arise from synthesis byproducts or degradation and may interfere with downstream applications, making this initial validation critical.[5]

Method 1: Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation of small molecules. Both ¹H and ¹³C NMR should be employed to confirm the molecular scaffold.

  • ¹H NMR: Provides information on the number of different types of protons and their chemical environments. For Propargyl-Glycine-HCl, characteristic peaks for the acetylenic proton, the propargylic methylene protons, and the glycine methylene protons are expected.

  • ¹³C NMR: Confirms the carbon backbone, including the distinct signals of the two alkyne carbons and the carbonyl carbon of the carboxylic acid.

Table 1: Expected Analytical Data for Propargyl-Glycine-HCl

Parameter Expected Value Technique Purpose
Molecular Formula C₅H₈ClNO₂ - Basic Identity
Molecular Weight 149.58 g/mol Mass Spectrometry Identity Confirmation
¹H NMR Consistent with structure NMR Spectroscopy Structural Elucidation
¹³C NMR Consistent with structure NMR Spectroscopy Structural Elucidation
Purity ≥95% (typically ≥97%) HPLC Purity Assessment
Appearance White to off-white solid Visual Inspection Basic Quality Check

(Data synthesized from supplier specifications)[2][3]

Method 2: Molecular Weight Verification via Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that combines the separation capabilities of HPLC with the mass analysis of MS.[6] For Propargyl-Glycine-HCl, Electrospray Ionization (ESI) in positive ion mode should reveal a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ~114.05, confirming the mass of the free amine.

Method 3: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of a small molecule by separating it from any non-volatile impurities.[5][7][8] A reverse-phase method is typically employed.

  • Causality: The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains and separates small polar molecules like Propargyl-Glycine-HCl from both more and less polar impurities when using a polar mobile phase like acetonitrile/water. UV detection is suitable due to the presence of the carboxyl group, although at low wavelengths (e.g., 210 nm).[9]

A typical purity analysis should yield a single major peak, with the purity calculated as the area percentage of this peak relative to the total peak area in the chromatogram.

Experimental Workflow for Physicochemical Validation

The following diagram illustrates a logical workflow for the comprehensive validation of a new batch of Propargyl-Glycine-HCl.

G cluster_0 Step 1: Initial Characterization cluster_2 Step 3: Final Decision start Receive Reagent (Propargyl-Glycine-HCl) nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Confirm Structure ms LC-MS Analysis start->ms Confirm MW decision Purity & Structure Confirmed? nmr->decision ms->decision hplc RP-HPLC Analysis qnmr qNMR (Optional) hplc->qnmr qnmr->decision pass Proceed to Functional Assay decision->pass Yes fail Reject Batch decision->fail No

Caption: Workflow for physicochemical cross-validation.

Part 2: Functional Validation & Comparative Analysis

Once the identity and purity are confirmed, the reagent's functional performance must be validated. For Propargyl-Glycine-HCl, this involves its use in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. We will compare this established method with the prominent copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is essential for applications in living systems where copper's cytotoxicity is a concern.[10][11][12][13][14]

The CuAAC Reaction: The Workhorse of Bioconjugation

The CuAAC reaction is a highly efficient and specific ligation method that forms a stable triazole linkage between a terminal alkyne (Propargyl-Glycine-HCl) and an azide-functionalized molecule.[15][16][17] The reaction is typically catalyzed by Cu(I), which is generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[18]

The SPAAC Reaction: A Biocompatible Alternative

SPAAC circumvents the need for a toxic copper catalyst by using a strained cyclooctyne, such as DBCO, which has high intrinsic reactivity towards azides.[][][21] This "bioorthogonal" reaction proceeds rapidly under physiological conditions, making it ideal for live-cell labeling and in vivo studies.[10][14][22]

Reaction Mechanism: CuAAC Catalytic Cycle

The diagram below illustrates the widely accepted catalytic cycle for the CuAAC reaction, highlighting the crucial role of the Cu(I) catalyst.

CuAAC_Cycle cluster_intermediates Reaction Intermediates Cu_I Cu(I) Pi_Complex Cu(I)-Alkyne π-Complex Cu_I->Pi_Complex + Alkyne Alkyne R₁-C≡CH (Propargyl-Glycine) Azide R₂-N₃ Product Triazole Product Product->Cu_I Regenerates Catalyst Acetylide Copper(I) Acetylide Pi_Complex->Acetylide Deprotonation Cu_Vinylidene Six-membered Cu(III) Metallacycle Acetylide->Cu_Vinylidene + Azide Cu_Vinylidene->Product Reductive Elimination

Caption: Catalytic cycle of the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Comparative Performance Metrics

The choice between CuAAC (using reagents like Propargyl-Glycine-HCl) and SPAAC (using reagents like DBCO-acid) is dictated by the specific experimental requirements.

Table 2: Comparison of CuAAC and SPAAC Bioconjugation Strategies

Parameter CuAAC (with Propargyl-Glycine-HCl) SPAAC (with DBCO-reagent) Rationale & Causality
Reaction Type Copper(I)-Catalyzed Cycloaddition Strain-Promoted Cycloaddition CuAAC requires a metal catalyst to lower the activation energy.[16] SPAAC utilizes the high ring strain of cyclooctynes to proceed without a catalyst.[12][]
Kinetics (Rate Constant) Fast (10¹ - 10³ M⁻¹s⁻¹) Moderate to Fast (10⁻³ - 10¹ M⁻¹s⁻¹) Catalyzed reactions are generally faster.[23][24] SPAAC kinetics depend heavily on the specific cyclooctyne's structure and strain.[25]
Biocompatibility Limited (in vivo) due to Cu(I) toxicity High (Ideal for in vivo & live cells) Copper ions can generate reactive oxygen species (ROS), causing cytotoxicity.[13][26][27] The absence of copper makes SPAAC highly bioorthogonal.[11][14]
Reagent Size Small (Alkyne is minimally perturbative) Bulky (DBCO group is large) The small propargyl group is less likely to cause steric hindrance or affect the biological activity of the labeled molecule.[23]
Reagent Stability High Moderate (Can be unstable to light/heat) Terminal alkynes are generally very stable. Strained alkynes can be less stable due to their high energy.
Cost-Effectiveness High Lower Propargyl-Glycine-HCl is a simple, readily available building block. The synthesis of complex strained alkynes like DBCO is more involved.[28]

| Typical Application | In vitro labeling, peptide synthesis, material science, fixed cells | Live-cell imaging, in vivo conjugation, surface modification | The choice is a trade-off between speed/cost (CuAAC) and biocompatibility (SPAAC).[29][30] |

Decision Framework: Choosing the Right "Click" Chemistry

This decision tree provides a logical guide for researchers to select the most appropriate click chemistry strategy based on their experimental model.

Decision_Tree q1 Is the experiment in a living system (live cells/in vivo)? q2 Are reaction kinetics the primary concern? q1->q2 No (in vitro/fixed) a_spaac Use SPAAC (e.g., DBCO Reagent) q1->a_spaac Yes a_cuaac Use CuAAC (e.g., Propargyl-Glycine) q2->a_cuaac Yes a_ligand Use CuAAC with biocompatible ligand (e.g., THPTA) q2->a_ligand No, but biocompatibility is still a factor

Caption: Decision tree for selecting a click chemistry strategy.

Part 3: Detailed Experimental Protocols

The following protocols are provided as a template and should be optimized for specific applications.

Protocol 1: Purity Analysis of Propargyl-Glycine-HCl by RP-HPLC
  • System: HPLC with UV or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 210 nm.[9]

  • Sample Preparation: Dissolve ~1 mg of Propargyl-Glycine-HCl in 1 mL of Mobile Phase A. Filter through a 0.45 µm syringe filter.[9]

  • Analysis: Inject 10 µL. Calculate purity based on the relative area of the main peak.

Protocol 2: Model CuAAC Reaction

This protocol describes the conjugation of Propargyl-Glycine-HCl to Benzyl Azide.

  • Reagent Preparation:

    • Propargyl-Glycine-HCl: 10 mM in water (1.5 mg/mL).

    • Benzyl Azide: 10 mM in DMSO/tBuOH (1:1).

    • CuSO₄: 20 mM in water, prepared fresh.[24]

    • THPTA (ligand): 100 mM in water.[17][24]

    • Sodium Ascorbate (NaAsc): 100 mM in water, prepared fresh.[15][24]

  • Reaction Assembly (500 µL final volume):

    • In a microcentrifuge tube, add 50 µL of 10 mM Propargyl-Glycine-HCl (1.0 eq).

    • Add 55 µL of 10 mM Benzyl Azide (1.1 eq).

    • Add buffer (e.g., PBS) to a volume of 400 µL.

    • Add 12.5 µL of 20 mM CuSO₄ and 25 µL of 50 mM THPTA ligand, pre-mixed.[18] This gives a final concentration of 0.5 mM Cu and 2.5 mM ligand.

    • Initiate the reaction by adding 50 µL of 100 mM Sodium Ascorbate (final concentration 10 mM).[18]

  • Incubation: Mix and let the reaction proceed for 1 hour at room temperature, protected from light.[18]

  • Monitoring & Analysis: Monitor reaction completion by LC-MS, looking for the consumption of starting materials and the appearance of the product peak (expected [M+H]⁺ at m/z ~248.12).

Conclusion

The rigorous, multi-faceted validation of this compound is indispensable for ensuring the reliability and reproducibility of experimental data. This guide outlines a clear path for researchers to first confirm the reagent's physicochemical properties through orthogonal analytical methods like NMR, MS, and HPLC. Subsequently, its functional competence in the CuAAC reaction must be assessed. The comparative analysis with the copper-free SPAAC technology underscores a critical decision point for researchers: while Propargyl-Glycine-HCl remains a cost-effective and kinetically efficient tool for a vast range of in vitro applications, the inherent cytotoxicity of copper necessitates the use of alternatives like DBCO reagents for live-cell and in vivo studies. By understanding the principles, protocols, and comparative strengths of each approach, scientists can confidently select and validate the optimal bioconjugation strategy to advance their research goals.

References

  • LI-COR Biosciences. (2014, April 17). DBCO Click Chemistry Reagents Allow for Copper-Free Biomolecule Labeling Reactions. Available at: [Link]

  • Interchim. Copper-free Click Chemistry (DBCO reagents). Available at: [Link]

  • Creative Biolabs. Discover DBCO: A Versatile Reagent for Click Chemistry and Bioconjugation. Available at: [Link]

  • AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. Available at: [Link]

  • Berkeley Lab News Center. (2011, July 18). Click Chemistry With Copper - A Biocompatible Version. Available at: [Link]

  • ACS Publications. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Available at: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • National Institutes of Health (NIH). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Available at: [Link]

  • Royal Society of Chemistry. An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Available at: [Link]

  • K Trade Fair. (2011, August 29). Click chemistry with copper -- a biocompatible version. Available at: [Link]

  • Jena Bioscience. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Available at: [Link]

  • Pharma's Almanac. (2020, January 6). Impurity Identification in Small-Molecule APIs. Available at: [Link]

  • ResearchGate. Strain‐promoted alkyne–azide cycloaddition (SPAAC). a) Kinetics of the.... Available at: [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. Available at: [Link]

  • PubMed. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells. Available at: [Link]

  • PubMed Central. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Available at: [Link]

  • Wikipedia. Bioconjugation. Available at: [Link]

  • Royal Society of Chemistry. Copper-catalyzed click reaction on/in live cells. Available at: [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Available at: [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. Available at: [Link]

  • Wikipedia. Click chemistry. Available at: [Link]

  • PNAS. Breaking Kinetic Record for Cysteine Bioconjugation with Organometallic Reagents. Available at: [Link]

  • PubChem. 2-[(Propan-2-yl)amino]acetic acid hydrochloride | C5H12ClNO2 | CID 19986908. Available at: [Link]

  • PubMed. Quantitative determination of 2-amino-2-(2-(4'-(2-propyloxazol-4-yl)-[1,1'-biphenyl]-4-yl)ethyl)propane-1,3-diol and its active phosphorylated metabolite in rat blood by LC-MS/MS and application to PK/PD. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride (CAS No. 104501-33-9).[1][2] Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory operations.

Immediate Safety and Operational Directive

The primary directive for managing waste containing this compound is to unambiguously classify it as hazardous chemical waste. [3] Under no circumstances should this compound or its containers be disposed of in standard trash or via sink drains.[3][4] All handling and disposal activities must be performed in strict accordance with your institution's Environmental Health & Safety (EHS) protocols and relevant local, state, and federal regulations.[5]

Before handling, consult the Safety Data Sheet (SDS) and ensure all appropriate Personal Protective Equipment (PPE) is in use, including:

  • Wear protective gloves, clothing, and eye/face protection.[6][7]

  • Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[6][7]

  • Ensure eyewash stations and safety showers are readily accessible.[6]

Hazard Profile and Rationale for Specialized Disposal

This compound, a propargylglycine derivative, requires careful management due to its chemical properties and potential hazards. While specific toxicological data for this exact compound is limited, the propargyl functional group and the hydrochloride salt form necessitate a cautious approach. Analogous compounds are known to cause skin, eye, and respiratory irritation.[6][8][9] Furthermore, many specialized organic compounds can pose long-term environmental risks if not properly managed, with some being very toxic to aquatic life.

The hydrochloride salt makes aqueous solutions acidic, which can react exothermically with bases and are corrosive to certain materials. The alkyne (prop-2-yn-1-yl) group can, under specific conditions, be reactive. Therefore, the core principle of this disposal guide is isolation and containment , preventing unintended reactions and environmental release.

The Disposal Protocol: A Step-by-Step Guide

This protocol outlines the lifecycle of waste management for this compound from the point of generation to its final removal by qualified professionals.

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management.[3] Mixing incompatible chemicals can lead to dangerous reactions, such as the generation of toxic gases or explosions.[5]

  • Dedicated Waste Stream: Establish a dedicated, clearly labeled hazardous waste container for this compound.

  • Solid vs. Liquid: Use separate containers for solid waste (e.g., contaminated filter paper, gloves, weighing boats) and liquid waste (e.g., reaction mother liquors, contaminated solvents).[3]

  • Prevent Incompatibility: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases in the same container.[6][9] This is crucial to prevent uncontrolled reactions.

Step 2: Containerization and Labeling

Proper containerization ensures safe storage and transport.[3]

  • Container Selection: Use chemically compatible containers, preferably high-density polyethylene (HDPE), with secure, leak-proof caps.[3][10] Ensure the container is in good condition.

  • Labeling: All waste containers must be accurately labeled at the moment waste is first added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., Irritant, Environmental Hazard)

    • The date of accumulation start

    • The name of the principal investigator or laboratory contact

Step 3: On-Site Storage and Accumulation

Waste must be stored safely in a designated laboratory area prior to pickup.

  • Storage Location: Store sealed waste containers in a designated and marked Satellite Accumulation Area (SAA), such as a secondary containment bin within a ventilated cabinet.[3]

  • Container Management: Keep waste containers closed at all times except when adding waste.[4] This minimizes the release of vapors and prevents spills.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place, away from heat or sources of ignition.[6]

Step 4: Professional Disposal

The final disposal must be conducted by a licensed and approved hazardous waste facility.[3]

  • Contact EHS: When the container is full or the accumulation time limit set by your institution is reached, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[3]

  • Documentation: Complete any necessary waste disposal forms or online requests as required by your institution.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to mitigate harm.

  • Small Spills (Solid):

    • Ensure proper PPE is worn.

    • Carefully sweep up the solid material, avoiding dust generation.[6]

    • Place the material and any contaminated cleaning supplies (e.g., paper towels) into the designated solid hazardous waste container.[6]

  • Small Spills (Liquid):

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[3][11]

    • Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[12]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert colleagues and notify your laboratory supervisor and EHS department immediately.[3]

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6]

Summary of Disposal Parameters

The following table summarizes key quantitative and qualitative parameters for the disposal of this compound.

ParameterGuidelineRationale & Source
Waste Classification Hazardous Chemical WasteAssumed irritant and potential environmental hazard.[3][6][8]
Disposal Method Professional disposal via an approved hazardous waste facility.Ensures compliance and environmental protection.
Sink/Trash Disposal Strictly ProhibitedPrevents release into the sewer system and environment.[3][4]
Primary Container High-Density Polyethylene (HDPE) or other compatible plastic.Resistance to acidic hydrochloride solutions.[3][10]
Incompatible Materials Strong Oxidizing Agents, Strong Bases, Amines.To prevent potential violent or exothermic reactions.[6][9]
Storage Location Designated, ventilated Satellite Accumulation Area (SAA).Safe, compliant temporary storage.[3]
Spill Cleanup Inert absorbent material (sand, vermiculite).Safely contains liquids for disposal.[3][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Segregation Decision cluster_2 Containerization & Labeling cluster_3 Storage & Disposal gen Waste Generated (Solid or Liquid) is_solid Is waste solid? gen->is_solid solid_cont Place in labeled, compatible SOLID waste container. is_solid->solid_cont Yes liquid_cont Place in labeled, compatible LIQUID waste container. is_solid->liquid_cont No store Store sealed container in designated Satellite Accumulation Area (SAA). solid_cont->store liquid_cont->store pickup Contact Environmental Health & Safety (EHS) for waste pickup. store->pickup final Professional disposal via approved hazardous waste facility. pickup->final

Sources

A Senior Application Scientist's Guide to Handling 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive operational and safety protocol for handling 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety procedures based on the known hazards of its constituent functional groups: an alkyne, a secondary amine, and a carboxylic acid hydrochloride. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing a proactive approach to safety through understanding chemical reactivity and implementing robust containment strategies.

Immediate Safety Briefing: Hazard Analysis and Required PPE

A thorough risk assessment is the foundation of safe laboratory practice. The chemical structure of this compound incorporates functional groups that demand rigorous control measures.

  • Propargyl (Prop-2-yn-1-yl) Group: The terminal alkyne is an energy-rich functional group. While the compound itself is not classified as an explosive, terminal alkynes can form explosive acetylides with certain metals (e.g., copper, silver, mercury). They can also be sensitive to shock, friction, or heat, particularly in a purified, solvent-free state.

  • Amino Acid Hydrochloride: This moiety confers corrosive properties. The hydrochloride salt makes it acidic, posing a risk of severe skin and eye irritation or burns. Inhalation of the dust can cause respiratory tract irritation.

Based on this structural analysis, the following Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)
Body PartRequired PPERationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldGoggles must provide a complete seal around the eyes. A face shield is required when handling larger quantities (>1 g) or when there is a significant splash risk.
Hands Nitrile gloves (double-gloving recommended)Ensure gloves are rated for chemical resistance. Inspect for tears or pinholes before each use. Change gloves immediately if contamination occurs.
Body Chemical-resistant laboratory coatMust be fully buttoned to provide maximum coverage.
Respiratory Use in a certified chemical fume hoodAll handling of the solid and preparation of solutions must occur within a fume hood to prevent inhalation of dust or vapors.

Pre-Operational Checklist & Workflow

A systematic preparation sequence minimizes risk by ensuring all safety and operational parameters are met before the chemical is handled.

Diagram 1: Procedural Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Verify Fume Hood Certification B Assemble & Inspect PPE A->B C Locate Spill Kit & Eyewash/Shower B->C D Weigh Compound in Fume Hood C->D Proceed when safe E Prepare Solution (Slow Addition) D->E F Cap & Label Container E->F G Decontaminate Glassware & Surfaces F->G After experiment H Segregate & Label Waste G->H I Remove & Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow from safety checks to final disposal.

Step-by-Step Operational Protocol

This protocol outlines the procedure for safely weighing the solid compound and preparing a stock solution.

Objective: To accurately weigh this compound and dissolve it in an appropriate solvent.

Materials:

  • This compound

  • Analytical balance

  • Weighing paper or boat

  • Spatula (non-metallic, e.g., ceramic or plastic, is preferred to avoid contact with metals that could form acetylides)

  • Appropriate glassware (e.g., beaker, volumetric flask)

  • Selected solvent (e.g., deionized water, DMSO)

  • Magnetic stirrer and stir bar

Procedure:

  • Fume Hood Preparation:

    • Ensure the chemical fume hood sash is at the appropriate working height.

    • Place all necessary equipment inside the hood before introducing the chemical. This includes the balance, glassware, and waste container.

  • Weighing the Compound:

    • Tare the analytical balance with the weighing boat.

    • Carefully use a non-metallic spatula to transfer the desired amount of the solid compound to the weighing boat. Avoid creating airborne dust.

    • Record the exact weight.

  • Preparing the Solution:

    • Place the stir bar in the beaker or flask containing the bulk of the solvent.

    • Begin gentle stirring.

    • Slowly add the weighed solid to the solvent. The hydrochloride salt should readily dissolve in polar solvents like water.

    • If using a volumetric flask, dissolve the solid in a smaller volume of solvent first, then dilute to the final volume mark.

  • Final Steps:

    • Once fully dissolved, cap the container securely.

    • Label the container clearly with the chemical name, concentration, date, and your initials.

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle.

Spill Management:

  • Small Spills (in fume hood):

    • Alert others in the immediate area.

    • Use a spill kit absorbent pad or powder appropriate for acidic compounds.

    • Gently sweep the absorbed material into a designated waste container.

    • Wipe the area with a decontaminating solution (e.g., 1% sodium bicarbonate solution), followed by water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your facility's safety officer or emergency response team.

Waste Disposal:

  • Chemical Waste: All solutions and unused solid material must be collected in a designated, labeled hazardous waste container. The waste stream should be labeled as "Corrosive, Acidic Organic Waste."

  • Contaminated Materials: Used gloves, weighing boats, and absorbent pads must be disposed of in a separate solid hazardous waste container. Do not discard them in the regular trash.

Glassware Decontamination:

  • Rinse glassware three times with a suitable solvent (e.g., the solvent used for the solution). Collect these rinses in the hazardous waste container.

  • Wash the glassware with soap and water.

  • Perform a final rinse with deionized water.

By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Available from: [Link]

  • Safety of Acetylenic Compounds. American Chemical Society (ACS). ACS Division of Chemical Health and Safety. Available from: [Link]

  • Hazard Communication - Safety Data Sheets. Occupational Safety and Health Administration (OSHA). Available from: [Link]

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2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.